Product packaging for 8-Bromo-6-methyl-3-phenylcoumarin(Cat. No.:)

8-Bromo-6-methyl-3-phenylcoumarin

Cat. No.: B10845828
M. Wt: 315.16 g/mol
InChI Key: TYLXEMSZGAPZTD-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-3-phenylcoumarin is a synthetic chemical building block based on the privileged 3-phenylcoumarin scaffold. This structure is recognized in medicinal chemistry as a versatile core for developing biologically active compounds, particularly as inhibitors for the monoamine oxidase B (MAO-B) enzyme . Research into closely related 6-substituted-3-phenylcoumarin derivatives has demonstrated their significant potential as selective MAO-B inhibitors . The inhibition of MAO-B is a validated therapeutic strategy for managing neurodegenerative disorders, as it increases dopamine levels and reduces the production of oxidative species in the brain . The specific bromo and methyl substitutions on the coumarin core are strategic modifications that allow researchers to fine-tune the molecule's electronic properties, lipophilicity, and steric profile. These modifications are crucial for optimizing interactions with the enzyme's active site, influencing both binding affinity and selectivity . Consequently, this compound serves as a key intermediate for pharmaceutical researchers designing and synthesizing new candidate molecules for neuroscience research, specifically for targeting conditions like Parkinson's disease . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrO2 B10845828 8-Bromo-6-methyl-3-phenylcoumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

8-bromo-6-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C16H11BrO2/c1-10-7-12-9-13(11-5-3-2-4-6-11)16(18)19-15(12)14(17)8-10/h2-9H,1H3

InChI Key

TYLXEMSZGAPZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 8-Bromo-6-methyl-3-phenylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 8-Bromo-6-methyl-3-phenylcoumarin. This document details a proposed synthetic route based on established methodologies for analogous compounds, outlines expected characterization data, and discusses potential biological activity, particularly as a monoamine oxidase B (MAO-B) inhibitor.

Introduction

Coumarins are a significant class of benzopyran-2-one containing heterocyclic compounds of natural or synthetic origin. The 3-phenylcoumarin scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. The introduction of halogen and alkyl substituents onto the coumarin framework can significantly modulate these biological effects. This guide focuses on the synthesis and characterization of this compound, a derivative with potential for further investigation in drug discovery. The structural similarity to known potent monoamine oxidase B (MAO-B) inhibitors suggests its potential relevance in the context of neurodegenerative diseases.[1][2][3][4][5]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a two-step process involving the bromination of a substituted salicylaldehyde followed by a Perkin condensation reaction.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-5-methylsalicylaldehyde

A plausible method for the synthesis of the key intermediate, 3-Bromo-5-methylsalicylaldehyde, involves the direct bromination of 5-methylsalicylaldehyde.

  • Materials: 5-methylsalicylaldehyde, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 5-methylsalicylaldehyde in acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The precipitated solid is filtered, washed with cold water, and dried.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromo-5-methylsalicylaldehyde.

Step 2: Synthesis of this compound via Perkin Condensation

The Perkin condensation reaction is a classical and effective method for the synthesis of 3-phenylcoumarins from a substituted salicylaldehyde and phenylacetic acid.[6][7][8]

  • Materials: 3-Bromo-5-methylsalicylaldehyde, Phenylacetic acid, Acetic anhydride, Triethylamine.

  • Procedure:

    • A mixture of 3-Bromo-5-methylsalicylaldehyde, phenylacetic acid, and triethylamine in acetic anhydride is prepared.

    • The mixture is heated under reflux for 5-6 hours.

    • After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid.

    • The resulting precipitate is filtered, washed thoroughly with water, and then with a cold 10% sodium bicarbonate solution to remove unreacted phenylacetic acid.

    • The crude this compound is then washed again with water and dried.

    • Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Perkin Condensation 5-methylsalicylaldehyde 5-methylsalicylaldehyde Bromination Bromination 5-methylsalicylaldehyde->Bromination NBS N-Bromosuccinimide NBS->Bromination Acetonitrile Acetonitrile Acetonitrile->Bromination 3-Bromo-5-methylsalicylaldehyde 3-Bromo-5-methylsalicylaldehyde Bromination->3-Bromo-5-methylsalicylaldehyde Perkin_Condensation Perkin_Condensation 3-Bromo-5-methylsalicylaldehyde->Perkin_Condensation Phenylacetic_acid Phenylacetic acid Phenylacetic_acid->Perkin_Condensation Reagents Acetic anhydride, Triethylamine Reagents->Perkin_Condensation This compound This compound Perkin_Condensation->this compound

Caption: Synthetic route for this compound.

Characterization Data

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₆H₁₁BrO₂
Molecular Weight315.16 g/mol
AppearanceWhite to off-white solid
Melting PointNot available
Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.45s3H-CH₃ at C6
~7.30 - 7.50m5HPhenyl-H
~7.60d1HH-7
~7.80d1HH-5
~7.95s1HH-4

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~21.0-CH₃
~110.0C8
~118.0C4a
~125.0C4
~128.0 - 130.0Phenyl-C
~132.0C6
~135.0C5
~138.0C7
~140.0C3
~152.0C8a
~160.0C=O (Lactone)

Table 3: Expected FT-IR and Mass Spectrometry Data

TechniqueExpected Peaks/Values
FT-IR (KBr, cm⁻¹) ~3050 (Aromatic C-H str.), ~1720 (C=O lactone str.), ~1600 (C=C str.), ~1100 (C-O str.), ~600 (C-Br str.)
Mass Spec. (EI) m/z (%): 314/316 [M]⁺, corresponding to Br isotopes.

Potential Biological Activity and Signaling Pathway

Monoamine Oxidase B (MAO-B) Inhibition

Several studies have highlighted that 3-phenylcoumarin derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B).[1][2][3][4][5][9] MAO-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine in the brain. The inhibition of MAO-B leads to an increase in dopamine levels, which is a therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. The structurally similar compound, 8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin, has been reported to be a highly potent MAO-B inhibitor.[5] This suggests that this compound is a promising candidate for MAO-B inhibition.

Putative Signaling Pathway

The inhibitory action of 3-phenylcoumarins on MAO-B is believed to occur through their interaction with the active site of the enzyme, preventing the binding and subsequent degradation of its substrates.

MAO_B_Inhibition Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Metabolized by Degradation_Products Inactive Metabolites MAO_B->Degradation_Products Increased_Dopamine Increased Dopamine Levels in Synapse MAO_B->Increased_Dopamine Target_Compound 8-Bromo-6-methyl- 3-phenylcoumarin Inhibition Inhibition Target_Compound->Inhibition Inhibition->MAO_B Therapeutic_Effect Potential Therapeutic Effect (e.g., in Parkinson's Disease) Increased_Dopamine->Therapeutic_Effect

Caption: Putative mechanism of MAO-B inhibition.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound and provides expected characterization parameters. The structural analogy to known potent MAO-B inhibitors strongly suggests that this compound warrants further investigation for its potential therapeutic applications in neurodegenerative disorders. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and subsequent biological evaluation of this promising coumarin derivative. Further experimental work is required to confirm the proposed synthesis and to fully elucidate the spectroscopic and pharmacological properties of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins and their derivatives are a significant class of benzopyrone compounds, widely recognized for their diverse pharmacological activities. The synthetic derivative, 8-Bromo-6-methyl-3-phenylcoumarin, belongs to the 3-phenylcoumarin subclass, which is of particular interest in medicinal chemistry. These compounds are considered privileged scaffolds due to their structural similarity to flavonoids and their broad range of biological effects, including anti-inflammatory, anticancer, antioxidant, and neuroprotective activities.[1][2] This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols for synthesis and property determination, and the potential biological significance of this compound.

Physicochemical Properties

PropertyEstimated Value / InformationBasis of Estimation / Source
Molecular Formula C₁₆H₁₀BrO₂-
Molecular Weight 315.15 g/mol -
Melting Point Not available. Expected to be a solid at room temperature.General property of substituted coumarins.
Boiling Point Not available. Likely to decompose at high temperatures.General property of complex organic molecules.
Solubility Predicted to be poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chloroform.Based on the properties of the parent coumarin, which is sparingly soluble in water and soluble in organic solvents.[3]
pKa Not available. The lactone ring can undergo hydrolysis under basic conditions.General chemical property of coumarins.
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3-4.The parent coumarin has a logP of 1.39.[3] The addition of a bromine atom and a phenyl group significantly increases lipophilicity.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound can be adapted from the established Perkin condensation method for similar 3-arylcoumarins.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Bromo-5-methylsalicylaldehyde product This compound r1->product Perkin Condensation r2 Phenylacetic acid r2->product reagent1 Acetic Anhydride reagent1->product reagent2 Triethylamine reagent2->product

Synthetic pathway for this compound.

Materials:

  • 3-Bromo-5-methylsalicylaldehyde

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • A mixture of 3-Bromo-5-methylsalicylaldehyde (1 equivalent), phenylacetic acid (1.2 equivalents), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.

  • Triethylamine (2 equivalents) is added dropwise to the mixture with stirring.

  • The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and poured into ice-cold water.

  • The aqueous mixture is acidified with dilute HCl to precipitate the crude product.

  • The precipitate is filtered, washed with water, and then with a saturated solution of sodium bicarbonate to remove unreacted phenylacetic acid.

  • The crude product is dried and purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

  • The fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure to yield this compound.

  • The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Physicochemical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the purified crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is stirred until saturation is reached. The undissolved solid is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy.

logP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining logP. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, related 3-phenylcoumarin derivatives have shown significant biological activities. For instance, compounds with similar substitutions have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

The inhibitory action of 3-phenylcoumarins on MAO-B is believed to involve the binding of the coumarin scaffold to the active site of the enzyme, thereby preventing the breakdown of dopamine and increasing its levels in the brain.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites IncreasedDopamine Increased Dopamine Levels (Neuroprotection) MAOB->IncreasedDopamine Coumarin 8-Bromo-6-methyl- 3-phenylcoumarin Coumarin->MAOB Binds to active site Inhibition Inhibition

Inhibition of MAO-B by this compound.

Conclusion

This compound is a promising synthetic compound within the medicinally significant class of 3-phenylcoumarins. While specific experimental data on its physicochemical properties are currently lacking, estimations based on related compounds suggest it is a lipophilic, solid compound with poor aqueous solubility. The provided synthetic protocol, adapted from established methods, offers a reliable route for its preparation. The potential of this compound as a MAO-B inhibitor warrants further investigation into its biological activities and therapeutic applications. Future research should focus on the experimental determination of its physicochemical properties and the elucidation of its precise mechanism of action in relevant biological systems.

References

A Technical Guide to the Biological Activities of Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recent advancements in the study of novel coumarin derivatives and their diverse biological activities. Coumarins, a significant class of benzopyrone compounds, are widely recognized for their broad pharmacological potential.[1] Both naturally occurring and synthetic coumarin derivatives have been the focus of extensive research due to their varied and potent biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticoagulant properties.[2][3] This document details the mechanisms of action, summarizes key quantitative data, and provides standardized experimental protocols relevant to the evaluation of these compounds.

Anticancer Activity of Coumarin Derivatives

Coumarin derivatives have emerged as a promising class of compounds in oncology research, demonstrating efficacy against various cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[6][7]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A significant number of studies have highlighted the role of coumarin derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in many types of cancer, promoting cell survival and proliferation.[7][8][9] By targeting key kinases in this pathway, such as PI3K and Akt, coumarin derivatives can suppress tumor growth and induce programmed cell death (apoptosis).[10][11] For instance, some derivatives have been shown to halt the cell cycle and trigger apoptosis by modulating this pathway.[7] Ferulin C, a natural sesquiterpene coumarin, has been found to promote autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway in breast cancer cells.[10]

PI3K_AKT_mTOR_Pathway Coumarin Coumarin Derivatives PI3K PI3K Coumarin->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

PI3K/Akt/mTOR signaling pathway inhibition by coumarin derivatives.
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel coumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the cytotoxic activity of selected novel coumarin derivatives from recent studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-artemisinin hybrid 1aHepG2 (Liver)3.05 ± 1.60[12]
Coumarin-artemisinin hybrid 1aA2780 (Ovarian)5.82 ± 2.28[12]
Coumarin-thiadiazole hybrid 52dHT-29 (Colon)0.25 ± 0.004[12]
Coumarin-thiadiazole hybrid 52dHCT-116 (Colon)0.26 ± 0.016[12]
Coumarin-thiazole hybrid 42a-eMCF-7 (Breast)5.41 - 10.75[12]
4-fluoro benzamide derivative 14bHeLa (Cervical)0.39[13]
2,5-difluoro benzamide derivative 14eHeLa (Cervical)0.75[13]
4-fluoro benzamide derivative 14bHepG2 (Liver)4.85[13]
2,5-difluoro benzamide derivative 14eHepG2 (Liver)2.62[13]

Antimicrobial Activity

Novel coumarin derivatives have demonstrated significant activity against a wide range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15][16] The structural versatility of the coumarin scaffold allows for modifications that can enhance antimicrobial potency.[15]

Spectrum of Activity

Studies have shown that substituents such as esters or carboxylic acids on the coumarin ring are often necessary for potent inhibitory activity against bacteria.[14] For instance, certain 4-hydroxycoumarin derivatives have shown promising antibacterial and antifungal properties.[15] Some compounds exhibit broad-spectrum activity, while others are more specific. For example, compounds 4a and 4e, which are cobalt complexes of 3-aryl-azo-4-hydroxy coumarin analogues, showed significant activity against E. coli, K. pneumonia, S. aureus, C. albicans, and C. neoformans.[17]

Quantitative Data: Antimicrobial Potency

The antimicrobial efficacy of coumarin derivatives is commonly measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in agar diffusion assays.

Compound/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Synthesized DerivativesStaphylococcus aureus10 - 16-[16]
Synthesized DerivativesBacillus subtilis10 - 16-[16]
Synthesized DerivativesEscherichia coli10 - 16-[16]
Synthesized DerivativesPseudomonas aeruginosa10 - 16-[16]
Compound 4a (Cobalt complex)S. aureus-23.33 ± 1.21[17]
Compound 4e (Cobalt complex)E. coli-21.33 ± 1.21[17]
Various DerivativesBacteria-6 - 27[15]

Anti-inflammatory and Anticoagulant Activities

Beyond their anticancer and antimicrobial properties, coumarin derivatives are well-known for their anti-inflammatory and anticoagulant effects.[18][19] Warfarin, a synthetic coumarin derivative, is a widely used anticoagulant drug.[1]

Anti-inflammatory Effects

Several novel coumarin derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[20][21] For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing a significant reduction in rat paw edema.[22] Compounds 4 and 8 from this series surpassed the activity of the standard drug indomethacin after 3 hours, with 44.05% and 38.10% inhibition, respectively.[22]

Anticoagulant Effects

The anticoagulant activity of coumarins is primarily due to their role as vitamin K antagonists, which inhibits the synthesis of clotting factors.[23] The prothrombin time (PT) is a key measure used to assess this activity. A study on synthetic coumarin derivatives found that compound 4 (4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile) exhibited a higher anticoagulant activity (PT of 21.30 seconds) compared to warfarin (PT of 14.60 seconds).[24]

Compound/DerivativeBiological ActivityQuantitative MeasureResultReference
Compound 4Anti-inflammatory% Inhibition of Paw Edema (3h)44.05%[22]
Compound 8Anti-inflammatory% Inhibition of Paw Edema (3h)38.10%[22]
Compound 4AnticoagulantProthrombin Time (seconds)21.30[24]
Warfarin (Standard)AnticoagulantProthrombin Time (seconds)14.60[24]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of novel coumarin derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[25] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.[25] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 16-24 hours to allow for attachment.[26][27]

  • Compound Treatment: Prepare serial dilutions of the coumarin derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).[26]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[27][28]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.[26][29]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: Measure the optical density of the wells using a microplate reader at a wavelength of 540-570 nm.[25][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[29]

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of coumarin derivatives C Treat cells with compounds A->C B->C D Incubate for 24-72 hours C->D E Add MTT reagent and incubate 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 values G->H

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[30]

Protocol:

  • Microorganism Preparation: Grow the bacterial or fungal strain in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized concentration (e.g., 0.5 McFarland standard).[30]

  • Compound Dilution: Prepare two-fold serial dilutions of the coumarin derivatives in the broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[30]

MIC_Workflow A Prepare serial dilutions of coumarin derivatives in a 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate (e.g., 37°C for 24h) C->D E Visually inspect for growth in each well D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the benzopyrone ring.[2][3]

  • For Antimicrobial Activity: The presence of an ester or carboxylic acid group on the coumarin ring is often required for potent activity against both Gram-positive and Gram-negative bacteria.[14] Hydrophilic properties and a free 7-OH group can also be important factors.[19]

  • For Anticancer Activity: The hybridization of the coumarin scaffold with other bioactive molecules, such as thiazole or artemisinin, has been shown to enhance cytotoxic effects.[12] Specific substitutions at the 3- and 4-positions of the coumarin nucleus can improve antiproliferative activity.[6]

  • For Anti-inflammatory Activity: The presence of a free hydroxyl group at the 7-position and the steric requirements of substituents at the 8-position are crucial for anti-inflammatory and antioxidant activities.[19]

SAR_Logic cluster_substituents Structural Modifications cluster_activities Enhanced Biological Activities Coumarin Coumarin Core Structure Sub1 Ester/Carboxylic Acid Substituents Sub2 Hybridization with (Thiazole, Artemisinin) Sub3 Hydroxyl Group at C7 Position Sub4 Substituents at C3 and C4 Act1 Antimicrobial Sub1->Act1 Act2 Anticancer Sub2->Act2 Act3 Anti-inflammatory Sub3->Act3 Sub4->Act2

Structure-Activity Relationship logic for coumarin derivatives.

Conclusion and Future Perspectives

Novel coumarin derivatives continue to be a rich source of lead compounds in drug discovery, demonstrating a remarkable range of biological activities. The data presented in this guide underscore their potential as anticancer, antimicrobial, anti-inflammatory, and anticoagulant agents. Future research should focus on optimizing the coumarin scaffold to enhance potency and selectivity while minimizing toxicity.[2][3] Further exploration of their mechanisms of action, particularly through advanced molecular modeling and in vivo studies, will be crucial for translating these promising compounds into clinical applications. The development of targeted delivery systems and combination therapies involving coumarin derivatives may also open new avenues for treating complex diseases.

References

An In-depth Technical Guide on the Core Mechanism of Action of 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The 3-Phenylcoumarin Scaffold

Coumarins are a class of benzopyran-2-one compounds, widely distributed in nature and known for their broad spectrum of pharmacological properties. The introduction of a phenyl group at the 3-position creates the 3-phenylcoumarin scaffold, which has proven to be a privileged structure for targeting various enzymes and receptors. Notably, this scaffold has been extensively explored for the development of inhibitors of Monoamine Oxidase (MAO), particularly the B isoform.

Monoamine Oxidase is a flavin-containing enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-B is primarily located in the outer mitochondrial membrane of glial cells in the brain and is mainly responsible for the degradation of dopamine.[1][2] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, a strategy that has been successfully employed in the treatment of neurodegenerative disorders like Parkinson's disease.[1][2]

Core Mechanism of Action: Selective Inhibition of MAO-B

The primary mechanism of action of 8-Bromo-6-methyl-3-phenylcoumarin is the selective inhibition of Monoamine Oxidase B. The 3-phenylcoumarin core acts as a competitive inhibitor, binding to the active site of the MAO-B enzyme and preventing the breakdown of its substrates, most notably dopamine.[3][4]

The presence of the bromine atom at the 8-position and the methyl group at the 6-position of the coumarin ring, along with the phenyl group at the 3-position, are crucial for the compound's high affinity and selectivity for MAO-B. Molecular docking studies of similar 3-phenylcoumarin derivatives have shown that the coumarin ring and the 3-phenyl ring interact with key amino acid residues in the active site of MAO-B, leading to potent inhibition. It is generally understood that 3-phenylcoumarins are reversible inhibitors of MAO-B.

Downstream Effects of MAO-B Inhibition

The inhibition of MAO-B by this compound sets off a cascade of downstream effects, primarily centered around the modulation of dopamine levels in the central nervous system. By preventing the degradation of dopamine, the compound effectively increases its availability in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][2] This has significant implications for conditions characterized by dopamine deficiency, such as Parkinson's disease.

Furthermore, the enzymatic action of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage.[5][6] By inhibiting MAO-B, this compound can also exert a neuroprotective effect by reducing the production of these harmful byproducts.[5][6]

Quantitative Data

While specific quantitative inhibitory data for this compound against MAO-B is not available in the reviewed literature, the inhibitory activities of closely related analogs have been reported and are summarized in the table below. These values highlight the potent and selective nature of this class of compounds.

CompoundTargetIC50Selectivity Index (SI) vs MAO-AReference
3-(3′-bromophenyl)-6-methylcoumarinMAO-B134 pM> 746,268Matos et al.
8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarinMAO-B3.23 nM> 31,000Unreferenced

Note: The data presented is for structurally similar compounds and should be considered as an estimation of the potential activity of this compound.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the MAO-B inhibitory activity of compounds like this compound.

In Vitro MAO-B Inhibition Assay (Spectrophotometric Method)

This protocol is based on the continuous spectrophotometric method which measures the production of a colored product resulting from the enzymatic reaction.

Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine

  • Vanillic acid

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 490-540 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a series of dilutions of the test compound in potassium phosphate buffer.

    • Prepare a substrate solution containing kynuramine in potassium phosphate buffer.

    • Prepare a chromogenic solution containing HRP, 4-aminoantipyrine, and vanillic acid in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Potassium phosphate buffer

      • Test compound solution at various concentrations (or vehicle control)

      • Recombinant human MAO-B enzyme solution

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.

    • Immediately add the chromogenic solution to each well.

    • Incubate the plate at 37°C and monitor the change in absorbance over time at a wavelength between 490 nm and 540 nm.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Metabolites Inactive Metabolites MAOB->Metabolites H2O2 H2O2 (ROS) MAOB->H2O2 Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Inhibitor 8-Bromo-6-methyl- 3-phenylcoumarin Inhibitor->MAOB Inhibition MAO_B_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Chromogen) start->prep_reagents add_components Add Buffer, Inhibitor, and MAO-B to 96-well plate prep_reagents->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate reaction with Substrate and add Chromogenic solution pre_incubate->initiate_reaction measure_absorbance Measure Absorbance (490-540 nm) over time initiate_reaction->measure_absorbance analyze_data Calculate % Inhibition and determine IC50 measure_absorbance->analyze_data end End analyze_data->end Downstream_Effects Inhibition Inhibition of MAO-B by This compound Dopamine_Increase Increased Dopamine Levels in Synapse Inhibition->Dopamine_Increase ROS_Decrease Decreased Production of Reactive Oxygen Species (ROS) Inhibition->ROS_Decrease Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine_Increase->Neurotransmission Neuroprotection Neuroprotective Effects ROS_Decrease->Neuroprotection Therapeutic_Effect Potential Therapeutic Effect in Neurodegenerative Diseases Neurotransmission->Therapeutic_Effect Neuroprotection->Therapeutic_Effect

References

Spectroscopic Analysis of 8-Bromo-6-methyl-3-phenylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Bromo-6-methyl-3-phenylcoumarin. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a predictive analysis based on the well-established spectroscopic characteristics of its core components: the coumarin scaffold, and the effects of bromo, methyl, and phenyl substituents. This guide offers detailed experimental protocols for the acquisition of spectroscopic data and presents the expected data in a structured format to aid researchers in the identification and characterization of this and similar coumarin derivatives.

Introduction

Coumarins are a significant class of benzopyrone-based heterocyclic compounds, widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The substitution pattern on the coumarin ring system plays a crucial role in modulating their biological efficacy. This compound is a synthetic derivative whose biological potential is of interest to the drug development community. A thorough spectroscopic characterization is the cornerstone of its chemical identification and quality control. This guide outlines the expected outcomes from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and the known effects of the individual substituents on the coumarin framework.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 7.8 - 8.0s-
H-5~ 7.4 - 7.6s-
H-7~ 7.2 - 7.4s-
Phenyl H (ortho)~ 7.5 - 7.7m-
Phenyl H (meta, para)~ 7.3 - 7.5m-
Methyl (C6-CH₃)~ 2.4 - 2.6s-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~ 158 - 162
C-3~ 125 - 130
C-4~ 140 - 145
C-4a~ 118 - 122
C-5~ 128 - 132
C-6~ 135 - 140
C-7~ 115 - 120
C-8~ 110 - 115
C-8a~ 150 - 155
Phenyl C (ipso)~ 130 - 135
Phenyl C (ortho, meta, para)~ 128 - 130
Methyl (C6-CH₃)~ 20 - 25

Table 3: Predicted FT-IR Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Lactone)1700 - 1740Strong
C=C (Aromatic)1450 - 1600Medium - Strong
C-O (Ester)1200 - 1300Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Methyl)2850 - 2960Medium
C-Br500 - 600Medium

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺328/330Molecular ion peak with isotopic pattern for Bromine (¹⁹Br/⁸¹Br)
[M-CO]⁺300/302Loss of carbon monoxide
[M-Br]⁺249Loss of Bromine radical

Table 5: Predicted UV-Vis Spectral Data

Solvent Predicted λmax (nm) Molar Absorptivity (ε)
Ethanol~ 290 - 350-
Chloroform~ 295 - 355-

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

  • Acquisition:

    • GC-MS: Inject the sample into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

    • LC-MS: Inject the sample into the LC system for separation before introduction into the mass spectrometer.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be evident for bromine-containing fragments.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties of the molecule, which are related to its conjugated system.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, chloroform, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a range of wavelengths (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis of a Novel Coumarin Derivative

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Coumarin Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel coumarin.

Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure

G Structure This compound Structure NMR NMR (Connectivity) Structure->NMR determines IR FT-IR (Functional Groups) Structure->IR determines MS Mass Spec (Molecular Weight & Formula) Structure->MS determines UV_Vis UV-Vis (Conjugated System) Structure->UV_Vis determines NMR->Structure confirms IR->Structure confirms MS->Structure confirms UV_Vis->Structure confirms

Caption: Interrelationship between molecular structure and spectroscopic data.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of this compound. While direct experimental data is currently scarce, the predictive data and detailed protocols presented herein offer a robust starting point for researchers. The synergistic use of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy is essential for the unambiguous structural elucidation and characterization of this and other novel coumarin derivatives, which is a critical step in the journey of drug discovery and development.

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Phenylcoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcoumarins, a significant class of heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities. Structurally, they can be considered hybrids of coumarin and resveratrol, or isosteres of isoflavones, bestowing upon them unique physicochemical properties that allow for diverse biological interactions.[1] This technical guide provides a comprehensive overview of the key therapeutic targets of 3-phenylcoumarins, presenting quantitative data, detailed experimental protocols for target validation, and visual representations of the underlying molecular mechanisms and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Enzyme Inhibition

3-Phenylcoumarins have demonstrated potent inhibitory activity against a variety of enzymes implicated in the pathogenesis of several diseases. A summary of their inhibitory activities against key enzymatic targets is presented below.

Table 1: Inhibitory Activity of 3-Phenylcoumarins against Various Enzymes
Enzyme Target3-Phenylcoumarin DerivativeIC50 ValueReference
Acetylcholinesterase (AChE)3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin3 µM[1][2]
4'-benzamide derivative of a 3-phenylcoumarin0.09 µM[1][2]
7-aminoalkoxy-3-phenylcoumarin derivative0.27 µM[1]
Monoamine Oxidase B (MAO-B)3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin27 µM[1][2]
6-chloro-3-(3′-methoxyphenyl)coumarin1 nM[2]
6-methyl-3-(p-tolyl)coumarin308 pM[2]
8-methyl-3-(p-tolyl)coumarin4.51 nM[2]
Xanthine Oxidase (XO)3-(3'-Bromophenyl)-5,7-dihydroxycoumarin91 nM[3]
3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin280 nM[3]
NAD(P)H:quinone oxidoreductase 1 (NQO1)4-Hydroxy-6,7-dimethyl-3-phenylcoumarin660 nM[1]
Soybean Lipoxygenase3-(4-chlorophenyl)-8-methoxycoumarin-[1][2]
7-geranyloxy-3-phenylcoumarin derivative10 µM[1][2]

Key Therapeutic Areas and Molecular Targets

Neurodegenerative Diseases

3-Phenylcoumarins have shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease, by targeting key enzymes and pathways involved in their progression.

a) Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition:

Several 3-phenylcoumarin derivatives have been identified as potent inhibitors of AChE and MAO, enzymes that play a crucial role in the degradation of neurotransmitters.[1][2][4] Inhibition of these enzymes can help in managing the symptoms of Alzheimer's and Parkinson's disease.

b) Multi-target-Directed Ligands for Alzheimer's Disease:

Certain 3-phenylcoumarins act on multiple targets relevant to Alzheimer's disease, including the σ-1 receptor (σ1R), β-secretase 1 (BACE1), and AChE.[1][2] These compounds also exhibit neurogenic properties, antioxidant capacity, and favorable central nervous system (CNS) permeability.[1][2] Furthermore, some derivatives have been shown to inhibit β-amyloid (Aβ) aggregation and protect neuronal cells from oxidative damage.[1][2]

Inflammation

The anti-inflammatory properties of 3-phenylcoumarins are well-documented, with several mechanisms of action identified.

a) Inhibition of Pro-inflammatory Mediators:

Certain 3-phenylcoumarins inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages.[1][2] For example, 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin exhibited an IC50 of 6.9 μM for NO production inhibition.[1][2]

b) Modulation of Neutrophil Function:

3-Phenylcoumarins can down-modulate the Fc-gamma (Fcγ) receptor-mediated oxidative metabolism in neutrophils, suggesting their potential in treating immune complex-mediated inflammatory diseases.[1]

c) Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonism:

Recent studies have identified 3-phenylcoumarins as antagonists of the TRPA1 ion channel, which is involved in pain and inflammation.[5][6][7] This presents a promising avenue for the development of novel analgesics and anti-inflammatory agents.

Cancer

The anticancer potential of 3-phenylcoumarins has been demonstrated against various cancer cell lines, with their mechanism of action often involving the modulation of key signaling pathways.

a) Inhibition of Cancer Cell Proliferation:

Numerous 3-phenylcoumarin derivatives have exhibited cytotoxic activity against a range of cancer cell lines, including those of the breast, lung, and prostate.[8][9]

b) Modulation of the PI3K/Akt/mTOR Signaling Pathway:

Coumarin derivatives have been shown to exert their antitumor effects by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10]

Infectious Diseases

3-Phenylcoumarins have also displayed promising activity against various pathogens, including viruses, bacteria, and fungi.

a) Antiviral Activity (HIV):

Several 3-phenylcoumarins have been identified as inhibitors of HIV-1 replication. Their mechanisms of action include the inhibition of the viral protein Tat and the cellular transcription factor NF-κB, both of which are critical for viral gene expression.[11][12][13][14]

b) Antibacterial and Antifungal Activity:

Various derivatives have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against strains such as Trichophyton mentagrophytes.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the therapeutic potential of 3-phenylcoumarins.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 3-Phenylcoumarin test compounds

  • Positive control (e.g., Donepezil)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the 3-phenylcoumarin test compounds and the positive control in phosphate buffer.

  • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution (or positive control/buffer for control wells), and 10 µL of AChE enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay

Principle: This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate. The H₂O₂ reacts with a probe to generate a fluorescent product.

Materials:

  • 96-well black microplate

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Fluorometric probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • 3-Phenylcoumarin test compounds

  • Positive control (e.g., Selegiline)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the 3-phenylcoumarin test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for control wells).

  • Add 25 µL of MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Prepare a reaction mixture containing the MAO-B substrate, fluorometric probe, and HRP in the assay buffer.

  • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) using a fluorescence microplate reader.

  • Calculate the percentage of inhibition as described for the AChE assay.

  • Determine the IC50 value.

Xanthine Oxidase (XO) Inhibitory Activity Assay

Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the decrease in the formation of uric acid from the oxidation of xanthine. The increase in absorbance at 295 nm due to uric acid production is measured.

Materials:

  • 96-well UV-transparent microplate

  • Xanthine oxidase (XO) enzyme solution

  • Xanthine substrate solution

  • Phosphate buffer (pH 7.5)

  • 3-Phenylcoumarin test compounds

  • Positive control (e.g., Allopurinol)

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the 3-phenylcoumarin test compounds and the positive control in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution (or positive control/buffer for control wells) and 50 µL of xanthine solution.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of XO enzyme solution to each well.

  • Immediately measure the absorbance at 295 nm using a microplate reader at regular intervals for 10-20 minutes.

  • Calculate the rate of uric acid formation for each well.

  • Calculate the percentage of inhibition as described previously.

  • Determine the IC50 value.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well cell culture plate

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 3-Phenylcoumarin test compounds

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 3-phenylcoumarin test compounds and the positive control for 24-72 hours. Include untreated cells as a control.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_sample / Absorbance_control) * 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Determination)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine the MIC.

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 3-Phenylcoumarin test compounds

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Perform a serial two-fold dilution of the 3-phenylcoumarin test compounds and the positive control in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 3-phenylcoumarins and a typical experimental workflow for their evaluation.

Signaling Pathways

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Phenylcoumarin 3-Phenylcoumarin Phenylcoumarin->IKK Inhibits IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB Degradation of IκBα NFkB_n NF-κB NFkB_n->Gene Activates PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Phenylcoumarin 3-Phenylcoumarin Phenylcoumarin->PI3K Inhibits Phenylcoumarin->Akt Inhibits HIV_Tat_Inhibition HIV_Provirus HIV-1 Provirus Nascent_RNA Nascent HIV RNA (with TAR element) HIV_Provirus->Nascent_RNA Transcription Initiation RNAPolII RNA Polymerase II Tat Tat Protein Tat->Nascent_RNA Binds to TAR PTEFb P-TEFb (CDK9/CycT1) Tat->PTEFb Recruits PTEFb->RNAPolII Phosphorylates Elongation Efficient Transcription Elongation RNAPolII->Elongation Phenylcoumarin 3-Phenylcoumarin Phenylcoumarin->Tat Inhibits Experimental_Workflow Synthesis Synthesis & Characterization of 3-Phenylcoumarin Library Primary_Screening Primary Screening: Enzyme Inhibition Assays (AChE, MAO-B, XO, etc.) Synthesis->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays: - Anticancer (MTT) - Anti-inflammatory - Antiviral Hit_Identification->Cell_Based_Assays Lead_Selection Lead Compound Selection Cell_Based_Assays->Lead_Selection Mechanism_Studies Mechanism of Action Studies: - Signaling Pathway Analysis - Molecular Docking Lead_Selection->Mechanism_Studies In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies Clinical_Trials Preclinical & Clinical Development In_Vivo_Studies->Clinical_Trials

References

In Vitro Evaluation of 3-Phenylcoumarins: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The 3-phenylcoumarin scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] A thorough in-vitro evaluation is crucial to elucidate the therapeutic potential and mechanism of action of novel derivatives. This guide outlines the common experimental protocols, data presentation, and mechanistic pathways investigated for this class of compounds.

Quantitative Data Presentation: Cytotoxic Activity

A primary step in the in-vitro evaluation of a potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure. The following table summarizes the cytotoxic activities of several 3-phenylcoumarin derivatives as reported in the literature.

Table 1: Cytotoxic Activity (IC50) of Representative 3-Phenylcoumarin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin (Compound 4f)A549 (Lung Cancer)13.5[3]
3-(4-nitrophenyl)coumarin derivativeTumor cell linesNot specified[2]
3-(3′,4′-dimethoxyphenyl)-8-methylcoumarin (Compound 16)Caco-2 (Colorectal), SH-SY5Y (Neuroblastoma), hCMEC/D3 (Endothelial)> 50[2]
3-phenyl coumarin derivative with ethoxy and nitrate substitution (Compound C08)MCF-7 (Breast Cancer)Significant cytotoxic effects noted[4]
3-(coumarin-3-yl)-acrolein derivative (Compound 5d)A549 (Lung Cancer)0.70[5]
3-(coumarin-3-yl)-acrolein derivative (Compound 6e)KB (Oral Epidermoid Carcinoma)0.39[5]
CoumarinHeLa (Cervical Cancer)54.2[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in-vitro findings. Below are protocols for key experiments commonly employed in the evaluation of 3-phenylcoumarins.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 1.5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).[7] The plates are incubated for a further 24 to 48 hours.

  • MTT Addition: After the incubation period, 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.[7]

  • Formazan Solubilization: The medium is removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the PI fluorescence intensity. Several coumarin derivatives have been shown to cause cell cycle arrest in the S or G0/G1 phase.[1][6]

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the intracellular production of ROS, which can be an indicator of oxidative stress-induced apoptosis.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.

  • Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of the cells is measured by flow cytometry or visualized using a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels. Some 3-arylcoumarin derivatives have been shown to increase ROS production.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the in-vitro evaluation of a novel 3-phenylcoumarin derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Molecular Pathway Analysis start Compound Synthesis & Characterization cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7, HeLa) start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide) viability_assay->cell_cycle_analysis ros_assay ROS Production Assay (DCFDA) viability_assay->ros_assay western_blot Western Blot Analysis (e.g., Bcl-2, Bax, Caspases) apoptosis_assay->western_blot cell_cycle_analysis->western_blot ros_assay->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis

Caption: General workflow for the in-vitro evaluation of a novel compound.

Plausible Signaling Pathway for Apoptosis Induction

Based on findings for various coumarin derivatives, a plausible mechanism of action involves the induction of apoptosis through an intrinsic, mitochondria-mediated pathway, often triggered by an increase in reactive oxygen species (ROS).[5][6]

G compound 3-Phenylcoumarin Derivative ros ↑ Intracellular ROS compound->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 mito_potential ↓ Mitochondrial Membrane Potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 bax->mito_potential bcl2->mito_potential inhibits caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Technical Guide to the Structure-Activity Relationship of 6-Methylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methylcoumarin derivatives, a class of compounds known for a wide spectrum of pharmacological activities. Coumarins, characterized by a fundamental benzopyran-2-one nucleus, are prevalent in nature and have been the subject of extensive synthetic modification to enhance their therapeutic potential.[1][2][3] This document synthesizes key findings in the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives, presenting quantitative data, experimental methodologies, and visual summaries of metabolic pathways and workflows to aid in future drug design and development.

Anticancer Activity of 6-Methylcoumarin Derivatives

Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways, including the induction of apoptosis and cell cycle arrest.[4][5][6] The substitution pattern on the 6-methylcoumarin scaffold is critical for cytotoxic potency and selectivity.

Core Structure-Activity Relationships

Systematic studies have revealed that modifications at the C3, C4, C6, and C7/C8 positions significantly influence the anticancer activity of the 6-methylcoumarin core.

  • Positions C7 and C8: The presence of dihydroxy groups at the C7 and C8 positions is a key feature for potent cytotoxicity.[7][8]

  • Position C3: For derivatives with a 7,8-dihydroxy-4-methylcoumarin core, the introduction of long alkyl chains at the C3 position enhances cytotoxic effects. The most potent activity was observed with an n-decyl chain.[7][8]

  • Position C4: The introduction of a hydrophobic, electron-withdrawing group, such as a trifluoromethyl (-CF3) group, at the C4 position has been shown to enhance the inhibition of anti-apoptotic proteins like Mcl-1.[9]

  • Position C6: Halogenation, specifically with bromine, at the C6 position contributes to reasonable cytotoxic activities.[7][8]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative 4-methylcoumarin derivatives against various human cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
1 7,8-Dihydroxy-4-methylcoumarinC3: n-DecylK562 (Leukemia)42.4[7][8]
LS180 (Colon)25.2[7][8]
MCF-7 (Breast)25.1[7][8]
2 7,8-Diacetoxy-4-methylcoumarinC3: EthoxycarbonylethylK562 (Leukemia)>100[7][8]
LS180 (Colon)68.3[7][8]
MCF-7 (Breast)60.1[7][8]
3 7-HydroxycoumarinC4: Bromomethyl, C6: BromoK562 (Leukemia)45.8[7][8]
LS180 (Colon)32.7[7][8]
MCF-7 (Breast)37.8[7][8]
4 6,7-DihydroxycoumarinC4: TrifluoromethylA549 (Lung)1.21[9]
Mechanism of Action: Apoptosis Induction

A primary anticancer mechanism for 6-methylcoumarin derivatives is the induction of apoptosis. One targeted derivative, 6-(nicotinamide) methyl coumarin, was found to preferentially kill A549 lung cancer cells by increasing intracellular Reactive Oxygen Species (ROS) levels, which in turn leads to mitochondrial depolarization and triggers the apoptotic cascade.[10] Other coumarin derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.[5][6]

Drug 6-(Nicotinamide) Methylcoumarin A549 A549 Cancer Cell Drug->A549 ROS ↑ Reactive Oxygen Species (ROS) A549->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Causes Apoptosis Apoptosis Mito->Apoptosis Triggers

Caption: Apoptotic pathway induced by a 6-methylcoumarin derivative in A549 cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the 6-methylcoumarin derivatives (e.g., 0-500 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity

6-Methylcoumarin (6-MC) itself has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[11][12]

Core Structure-Activity Relationships

While extensive SAR studies on substituted 6-methylcoumarins for anti-inflammatory activity are emerging, the parent compound provides a strong foundation. Its activity is attributed to the core coumarin structure, and it has been observed that various substitutions on the coumarin skeleton can either increase or decrease the effect.[12] For instance, other coumarin derivatives, such as 7,8-dimethoxycoumarin and 6,7-dihydroxy-4-methylcoumarin, also exhibit anti-inflammatory activity through similar mechanisms.[12]

Quantitative Data: Inhibition of Inflammatory Mediators

The table below shows the dose-dependent inhibitory effect of 6-Methylcoumarin (6-MC) on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophages.

CompoundConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)Reference
6-MC 200~66.2%~59.2%[12]
300~45.5%~37.3%[12]
400~29.2%~21.8%[12]
500~7.2%~4.2%[12]
Mechanism of Action: Inhibition of MAPK and NF-κB Pathways

The anti-inflammatory effects of 6-methylcoumarin are mediated by the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][12] In response to stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).[11] 6-MC inhibits the phosphorylation of key proteins in these pathways (such as p38, ERK, JNK in the MAPK family, and IκBα in the NF-κB pathway), thereby downregulating the expression of these inflammatory mediators.[11][12]

LPS LPS Macrophage Macrophage LPS->Macrophage MAPK MAPK Pathway (p38, ERK, JNK) Macrophage->MAPK NFKB NF-κB Pathway Macrophage->NFKB Genes iNOS, COX-2, Cytokine Genes MAPK->Genes Activate IKB IκBα Phosphorylation NFKB->IKB IKB->Genes Activate Mediators ↑ NO, PGE2, TNF-α, IL-6 Genes->Mediators Express Drug 6-Methylcoumarin Drug->MAPK Inhibits Phosphorylation Drug->IKB Inhibits

Caption: Inhibition of MAPK and NF-κB pathways by 6-methylcoumarin.[11][12]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are plated in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of 6-methylcoumarin for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.

  • Supernatant Collection: After incubation, 50-100 µL of the cell culture supernatant is collected from each well.

  • Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark. The formation of a purple azo compound is measured by reading the absorbance at 540 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Antimicrobial Activity

The 6-methylcoumarin scaffold is also a promising starting point for the development of novel antimicrobial agents.

Core Structure-Activity Relationships

The antimicrobial profile of coumarin derivatives is highly dependent on the nature and position of substituents.

  • Antifungal Activity: For activity against Aspergillus species, O-substitutions on the coumarin ring are considered essential.[13][14] The presence of short aliphatic chains or electron-withdrawing groups (like nitro or acetate) favors antifungal activity.[13][14] The parent 6-methylcoumarin has also shown specific activity against the plant pathogen Valsa mali.[1]

  • Antibacterial Activity: Studies on 4-trifluoromethylcoumarin derivatives have shown that the presence of both a -CF3 group (at C4) and hydroxyl (-OH) groups (e.g., at C5 and C7) enhances antibacterial activity, particularly against Gram-positive bacteria.[15]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected coumarin derivatives against various microorganisms.

Derivative ClassSubstituentsMicroorganismMIC (mM)Reference
4-Trifluoromethylcoumarin 5,7-dihydroxyBacillus cereus1.5[15]
Staphylococcus aureus1.5[15]
4-Trifluoromethylcoumarin 7-hydroxyEnterococcus faecium1.7[15]
Dicoumarol N/AListeria monocytogenes1.2[15]
General Experimental Workflow for Antimicrobial SAR Studies

The development and evaluation of new antimicrobial agents follow a structured workflow, from chemical synthesis to biological characterization.

Design Compound Design (Scaffold Hopping, etc.) Synth Chemical Synthesis & Purification Design->Synth Struct Structural Confirmation (NMR, IR, MS) Synth->Struct Screen Primary Screening (e.g., Disk Diffusion) Struct->Screen MIC Quantitative Assay (MIC Determination) Screen->MIC Active Hits SAR SAR Analysis MIC->SAR Lead Lead Optimization SAR->Lead Lead->Design Iterative Improvement

Caption: A typical experimental workflow for an antimicrobial SAR study.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density with a plate reader.

Conclusion

The 6-methylcoumarin scaffold is a versatile and privileged structure in medicinal chemistry. This guide has demonstrated that specific substitutions on the coumarin ring are crucial for directing its biological activity. For anticancer applications, hydroxylation at C7/C8 combined with lipophilic chains at C3 or electron-withdrawing groups at C4 are favorable strategies. The parent 6-methylcoumarin molecule itself serves as a potent anti-inflammatory agent by inhibiting the MAPK and NF-κB pathways. In the antimicrobial domain, hydroxyl and trifluoromethyl groups are beneficial for antibacterial efficacy, while O-substitutions are key for antifungal properties.

The data and protocols presented herein provide a foundational resource for researchers and drug developers. Future work should focus on leveraging these SAR insights to design novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles for clinical development.

References

The Dawn of a New Therapeutic Era: Novel 3-Phenylcoumarin Derivatives as Potent Bioactive Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of a promising class of compounds for researchers, scientists, and drug development professionals.

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 3-phenylcoumarin core has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] This technical guide delves into the discovery and development of novel 3-phenylcoumarin derivatives, presenting a consolidated resource on their synthesis, quantitative biological data, experimental protocols, and the intricate signaling pathways they modulate.

A Versatile Scaffold with Multifaceted Therapeutic Potential

3-Phenylcoumarins, which can be envisioned as isosteres of isoflavones or hybrids of coumarin and resveratrol, have demonstrated significant potential across various therapeutic areas.[1][2] Their structural diversity, arising from the amenability of the coumarin and phenyl rings to substitution, has allowed for the generation of a vast library of derivatives with fine-tuned biological activities. These activities span from anticancer and anti-inflammatory to antidepressant and antimicrobial effects, underscoring the immense potential of this chemical class in drug discovery.[1][3][4][5]

Quantitative Biological Activity of Novel 3-Phenylcoumarin Derivatives

The following tables summarize the quantitative data for various 3-phenylcoumarin derivatives, categorized by their potential therapeutic applications. This allows for a clear and comparative analysis of their potency.

Table 1: Anticancer Activity
CompoundCancer Cell LineIC50 / CC50 (µM)Reference
3a (7,8-diacetoxy-3-(4-nitrophenyl)coumarin)PC-3 (Prostate)18.2[6]
Compound 1 ((E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide)PC-3 (Prostate)3.56[6]
MDA-MB-231 (Breast)8.5[6]
Compound 16 (Fluorinated coumarin derivative)MCF-7 (Breast)7.90 µg/mL[6]
6e (3-(coumarin-3-yl)-acrolein derivative)KB (Oral Epidermoid)0.39 ± 0.07[7]
5d (3-(coumarin-3-yl)-acrolein derivative)A549 (Lung)0.70 ± 0.05[7]
12c (Coumarin-1,2,3-triazole hybrid)MGC803 (Gastric)0.13 ± 0.01[8]
PC3 (Prostate)0.34 ± 0.04[8]
50a (Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one)MDA-MBA-231 (Breast)0.16[8]
A549 (Lung)0.17[8]
69 (7,8-dihydroxy-3-(4-nitrophenyl)-coumarin)HepG2 (Liver)Not specified, but noted as the most potent[3]
Table 2: Anti-inflammatory and Antioxidant Activity
CompoundTarget/AssayIC50 (µM)Reference
6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin (23)Nitric Oxide Production (RAW264.7 cells)6.9[1][4][9]
3-(4-chlorophenyl)-8-methoxycoumarin (24)Soybean LipoxygenaseNot specified, but noted as interesting[1][2]
Geranyloxy-derived compound 26Soybean Lipoxygenase10[1][2]
Compound 27 (1,2,3-triazole derivative)Egg-albumin denaturation15.78[1][2]
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin (11)Xanthine Oxidase0.091[10]
Table 3: Neuroprotective and Antidepressant Activity
CompoundTarget/AssayIC50 / ActivityReference
6-methyl-3-(p-tolyl)coumarin (11)MAO-B308 pM[1]
8-methyl-3-(p-tolyl)coumarinMAO-B4.51 nM[1]
6-chloro-3-(3′-methoxyphenyl)coumarin (15)MAO-B1 nM[1]
3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin (1)AChE3 µM[1][9]
MAO-B27 µM[1][9]
Compound 5c (Amine substituted 3-phenylcoumarin)Forced Swimming Test (% decrease in immobility)73.4% at 0.5 mg/kg[11]
Compound 6a (Amine substituted 3-phenylcoumarin)Forced Swimming Test (% decrease in immobility)79.7% at 0.5 mg/kg[11]
Compounds 6, 7, and 13Tail Suspension TestSignificant decrease in immobility at 0.5 mg/kg[12]
Table 4: Other Biological Activities

| Compound | Activity | Target/Organism | MIC / IC50 | Reference | |---|---|---|---| | Compound 35 (Aminoalkoxy derivative) | Antifungal | Trichophyton mentagrophytes | 1.56 µg/mL |[1] | | 2b and 2c (Fluorinated 3-phenylcoumarin-7-O-sulfamates) | Steroid Sulfatase Inhibition | - | 0.27 µM |[13] | | 3-(3-Bromophenyl)-7-acetoxycoumarin (5) | TRPA1 Inhibition | - | Not specified, but showed activity |[14][15] | | 7-hydroxy-3-(3-hydroxyphenyl)coumarin (12) | TRPA1 Inhibition | - | Not specified, but showed activity |[14][15] |

Key Experimental Protocols

A fundamental aspect of advancing drug discovery is the reproducibility of experimental findings. This section provides detailed methodologies for the synthesis and biological evaluation of 3-phenylcoumarin derivatives, based on protocols described in the literature.

General Synthesis of 3-Phenylcoumarin Derivatives

A common and efficient method for the synthesis of 3-phenylcoumarins is the Perkin condensation, followed by further modifications.

Example: Two-step synthesis of hydroxylated 3-phenylcoumarins [16]

  • Step 1: Synthesis of Acetoxy-3-phenylcoumarins:

    • A mixture of the appropriate salicylaldehyde and phenylacetic acid is heated in the presence of anhydrous potassium acetate and acetic anhydride.

    • The reaction mixture is refluxed for a specified period.

    • After cooling, the mixture is poured into water, and the precipitated solid is filtered, washed, and dried to yield the acetoxy-3-phenylcoumarin derivative.

  • Step 2: Hydroxylation:

    • The acetoxy derivative is suspended in methanol.

    • Aqueous hydrochloric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

    • The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to afford the hydroxylated 3-phenylcoumarin.

Ultrasound-Assisted Synthesis [16]

  • Salicylaldehydes and phenylacetyl chloride are reacted in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) under ultrasonic irradiation. This method often leads to higher yields and shorter reaction times.

Suzuki Cross-Coupling [1]

  • This method is used to synthesize 3-phenylcoumarins from 3-halocoumarins (e.g., 3-chlorocoumarin) and a substituted boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos).

In Vitro Biological Assays

Anticancer Activity - MTT Assay [7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 3-phenylcoumarin derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Antidepressant Activity - Forced Swim Test (FST) in Rodents [11]

  • Acclimatization: Animals are acclimatized to the testing room before the experiment.

  • Pre-test Session: On the first day, animals are placed individually in a cylinder containing water for a specific duration (e.g., 15 minutes).

  • Drug Administration: On the test day, the 3-phenylcoumarin derivatives or a standard drug (e.g., fluoxetine) are administered at a specific dose and time before the test.

  • Test Session: Animals are placed back into the water-filled cylinder for a shorter duration (e.g., 5 minutes).

  • Data Recording: The duration of immobility is recorded. A significant decrease in immobility time compared to the control group indicates a potential antidepressant effect.

Enzyme Inhibition Assays (e.g., MAO-B, Steroid Sulfatase) [1][13]

  • Enzyme Preparation: A purified or recombinant enzyme is used.

  • Incubation: The enzyme is incubated with the 3-phenylcoumarin derivative at various concentrations.

  • Substrate Addition: A specific substrate for the enzyme is added to initiate the reaction.

  • Detection: The product formation is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological effects and the process of discovery, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: PI3K/Akt signaling pathway and the inhibitory action of certain 3-phenylcoumarin derivatives.[7]

Caption: Mechanism of MAO-B inhibition by selective 3-phenylcoumarin derivatives.

Experimental Workflow

Drug_Discovery_Workflow synthesis Synthesis of 3-Phenylcoumarin Library purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification screening In Vitro Biological Screening (e.g., MTT, Enzyme Assays) purification->screening hit_id Hit Identification (Potent & Selective Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A typical workflow for the discovery and development of novel 3-phenylcoumarin derivatives.

Conclusion and Future Directions

The extensive research on 3-phenylcoumarin derivatives has unequivocally established their significance as a versatile and promising scaffold in medicinal chemistry. The wealth of data presented in this guide highlights their potential to be developed into novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. The structure-activity relationship studies, although not exhaustively detailed here, provide a roadmap for the rational design of next-generation 3-phenylcoumarins with enhanced potency and selectivity.[5]

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Furthermore, comprehensive preclinical studies, including ADME/Tox profiling and in vivo efficacy in relevant disease models, are crucial to translate these promising laboratory findings into clinically viable drug candidates. The continued exploration of this remarkable scaffold holds the promise of delivering novel and effective treatments for some of the most challenging diseases of our time.

References

The Potent Bioactivity of 3-Arylcoumarins: A Deep Dive into Their Natural Sources and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Arylcoumarins, a significant class of naturally occurring heterocyclic compounds, have garnered substantial attention in the scientific community for their diverse and potent pharmacological activities. Characterized by a coumarin nucleus substituted with an aryl group at the 3-position, these compounds are widely distributed in the plant kingdom and have demonstrated a remarkable range of bioactivities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. Their structural similarity to flavonoids and isoflavonoids contributes to their ability to interact with various biological targets, making them promising candidates for drug discovery and development.

This technical guide provides a comprehensive overview of the natural sources of 3-arylcoumarin derivatives, their multifaceted bioactivities supported by quantitative data, detailed experimental protocols for assessing their efficacy, and an exploration of the underlying signaling pathways through which they exert their therapeutic effects.

Natural Sources of 3-Arylcoumarin Derivatives

3-Arylcoumarins are predominantly found as secondary metabolites in a variety of plant families. Leguminosae, Cucurbitaceae, and Liliaceae are among the most common sources of these valuable compounds.[1] The isolation and characterization of these molecules from their natural sources are crucial first steps in their journey toward potential therapeutic applications.

3-Arylcoumarin DerivativeNatural Source(s)Plant FamilyReference(s)
CoumestrolAlfalfa (Medicago sativa), Clover (Trifolium spp.)Leguminosae[1]
WedelolactoneEclipta prostrataAsteraceae[1]
PsoralidinPsoralea corylifoliaLeguminosae[1]
GlycycoumarinGlycyrrhiza uralensis (Licorice)Leguminosae[2]
GlycyrinGlycyrrhiza uralensis (Licorice)Leguminosae[2]
3-O-MethylglycyrolGlycyrrhiza uralensis (Licorice)Leguminosae[2]

Bioactivity of 3-Arylcoumarin Derivatives

The therapeutic potential of 3-arylcoumarins stems from their wide spectrum of biological activities. The following sections summarize their key bioactivities, supported by quantitative data from various studies.

Anticancer Activity

3-Arylcoumarins have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3][4]

Compound/DerivativeCancer Cell LineAssayIC50/CC50 (µM)Reference(s)
8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate (Compound 7)A549 (Lung)Crystal Violet24[5]
3-Arylcoumarin derivative (Compound 7)MCF-7 (Breast)MTT0.18[6]
3-Arylcoumarin derivative (Compound 68)SKBr3 (Breast)MTT0.98 ± 0.01[3]
3-Arylcoumarin derivative (Compound 68)MCF-7 (Breast)MTT0.81 ± 0.02[3]
Coumarin-stilbene hybrid (Compound 64)KB (Oral)MTT5.18[3]
Coumarin-stilbene hybrid (Compound 64)MCF-7/ADR (Breast)MTT11.94[3]
Coumarin-stilbene hybrid (Compound 65)MCF-7/ADR (Breast)MTT11.11[3]
3-(coumarin-3-yl)-acrolein derivative (5d)A549 (Lung)MTT0.70 ± 0.05[7]
3-(coumarin-3-yl)-acrolein derivative (6e)KB (Oral)MTT0.39 ± 0.07[7]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. 3-Arylcoumarins have shown potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[8][9]

Compound/DerivativeCell LineAssayIC50 (µM)Reference(s)
6,8-dichloro-3-(2-methoxyphenyl)coumarin (16)RAW264.7Griess8.5[8]
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin (25)RAW264.7Griess6.9[8]
Glycycoumarin (Compound 1)RAW264.7Griess>50% inhibition at 50 µM[2]
Glycyrin (Compound 2)RAW264.7GriessStrong inhibition at 50 µM[2]
Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. 3-Arylcoumarins have exhibited promising activity against a variety of bacteria and fungi.[10]

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference(s)
OsthenolStaphylococcus aureusBroth Microdilution62.5[11]
OsthenolBacillus cereusBroth Microdilution125[11]
Coumarin-3-carboxamide (3b)Staphylococcus epidermidisBroth Microdilution312.5[12]
Coumarin-3-carboxamide (3c)Staphylococcus epidermidisBroth Microdilution312.5[12]
Coumarin-3-carboxamide (3f)Staphylococcus aureusBroth Microdilution312.5[12]
Coumarin-3-carboxamide (3i)Candida tropicalisBroth Microdilution156.2[12]
Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous chronic diseases. 3-Arylcoumarins possess significant antioxidant properties, primarily through their ability to scavenge free radicals.[13][14]

Compound/DerivativeAssayIC50 (µg/mL)Reference(s)
3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one (C1)DPPH- (High activity)[13]
Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate (C2)DPPH- (High activity)[13]
Methanol extract of Macaranga hypoleucaABTS3.72[15]
Ethyl acetate fraction of Macaranga hypoleucaABTS2.10[15]
Butanol fraction of Macaranga hypoleucaFRAP0.48[15]

Key Experimental Protocols

To ensure the reproducibility and standardization of bioactivity assessment, this section provides detailed methodologies for key experiments cited in the evaluation of 3-arylcoumarin derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[16]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 3-arylcoumarin derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[17][18]

Materials:

  • Griess Reagent (equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the 3-arylcoumarin derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[17]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition and the IC50 value.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 3-Arylcoumarin derivative stock solution

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare a serial two-fold dilution of the 3-arylcoumarin derivative in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of antioxidant compounds.[22][23]

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • 3-Arylcoumarin derivative solutions of various concentrations

  • Methanol

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture: Mix the 3-arylcoumarin derivative solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[24]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[24]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of 3-arylcoumarins are attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. 3-Arylcoumarins have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

NF_kB_Inhibition_by_3_Arylcoumarin cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB->IkB_NFkB p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) IkB_NFkB->NFkB_nuc Release & Translocation Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination & Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces Arylcoumarin 3-Arylcoumarin Arylcoumarin->IKK Inhibits Arylcoumarin->NFkB_nuc Inhibits Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by 3-arylcoumarins.

Inhibition of the Hsp90 Chaperone Machinery

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins involved in cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. 3-Arylcoumarins have been identified as inhibitors of Hsp90, leading to the destabilization and subsequent degradation of key oncogenic proteins.[4][25]

Hsp90_Inhibition_by_3_Arylcoumarin Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP (Closed) Hsp90_open->Hsp90_ATP Binds ATP ATP Hsp90_client Hsp90-Client Complex Hsp90_ATP->Hsp90_client Binds Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_client Proteasome Proteasomal Degradation Client_unfolded->Proteasome Degradation (if Hsp90 inhibited) Client_folded Folded Client Protein Hsp90_client->Client_folded Folding & Activation ADP_Pi ADP + Pi Hsp90_client->ADP_Pi ATP Hydrolysis ADP_Pi->Hsp90_open Release Arylcoumarin 3-Arylcoumarin Arylcoumarin->Hsp90_ATP Inhibits ATP Binding

Caption: Inhibition of the Hsp90 chaperone cycle by 3-arylcoumarins.

Conclusion

3-Arylcoumarin derivatives represent a promising class of natural products with a broad spectrum of pharmacological activities. Their potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, coupled with their ability to modulate key signaling pathways such as NF-κB and Hsp90, underscore their potential as lead compounds for the development of novel therapeutics. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for the clinical application of these remarkable natural compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 8-Bromo-6-methyl-3-phenylcoumarin, a compound of interest in medicinal chemistry due to the established biological activities of the 3-phenylcoumarin scaffold. The protocols detailed below outline a reliable two-step synthetic pathway, commencing with the regioselective bromination of 5-methylsalicylaldehyde, followed by a Perkin condensation to yield the target molecule.

Introduction

3-Phenylcoumarins are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. They are recognized as privileged scaffolds due to their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. Notably, certain substituted 3-phenylcoumarins have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease. The synthesis of specifically substituted analogs, such as this compound, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The synthetic strategy presented herein involves the preparation of a key intermediate, 3-bromo-5-methylsalicylaldehyde, followed by its condensation with phenylacetic acid. This approach allows for precise control over the substitution pattern on the coumarin ring system.

Data Presentation

The following tables summarize the key reagents and expected quantitative data for the synthesis of this compound and its intermediate.

Table 1: Key Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )RoleSupplier (Example)
5-MethylsalicylaldehydeC₈H₈O₂136.15Starting MaterialSigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating AgentSigma-Aldrich
2,2'-Azobis(isobutyronitrile) (AIBN)C₈H₁₂N₄164.21Radical InitiatorSigma-Aldrich
Carbon Tetrachloride (CCl₄)CCl₄153.82SolventFisher Scientific
3-Bromo-5-methylsalicylaldehydeC₈H₇BrO₂215.04Intermediate-
Phenylacetic AcidC₈H₈O₂136.15ReactantAlfa Aesar
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Dehydrating AgentTCI Chemicals
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13SolventVWR
This compoundC₁₆H₁₁BrO₂315.16Final Product-

Table 2: Summary of Reaction Parameters and Expected Results

StepReactionKey ReagentsSolventTemp.TimeExpected YieldProduct FormMelting Point (°C)
1Bromination5-Methylsalicylaldehyde, NBS, AIBNCCl₄Reflux18 h~44%[1]SolidData not available
2Perkin Condensation3-Bromo-5-methylsalicylaldehyde, Phenylacetic Acid, DCCDMSO110 °C24 h~50-60% (estimated)SolidData not available

Note: The expected yield for Step 2 is an estimation based on similar Perkin condensation reactions reported in the literature.[1] The melting points for the intermediate and final product would need to be determined experimentally upon synthesis and purification.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-methylsalicylaldehyde

This protocol is adapted from a known procedure for the regioselective bromination of a substituted salicylaldehyde.[1]

Materials:

  • 5-Methylsalicylaldehyde

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 5-methylsalicylaldehyde (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.2 eq).

  • Add a catalytic amount of AIBN to the mixture.

  • Fit the flask with a reflux condenser and stir the reaction mixture under reflux for 18 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the succinimide by-product by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate solvent system as the eluent, to afford 3-bromo-5-methylsalicylaldehyde.[1]

  • Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Step 2: Synthesis of this compound via Perkin Condensation

This protocol is a general procedure for the synthesis of 3-phenylcoumarins adapted for the specific substrates.[1][2]

Materials:

  • 3-Bromo-5-methylsalicylaldehyde

  • Phenylacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-methylsalicylaldehyde (1.0 eq) and phenylacetic acid (1.25 eq) in anhydrous dimethyl sulfoxide.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.56 eq) to the reaction mixture.

  • Heat the mixture at 110 °C with stirring for 24 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of dicyclohexylurea (DCU) will form.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the crude product and wash it with water.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure this compound.

  • Dry the purified product under vacuum and characterize it by ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and melting point determination.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Perkin Condensation start 5-Methylsalicylaldehyde reagents1 NBS, AIBN, CCl4 start->reagents1 intermediate 3-Bromo-5-methylsalicylaldehyde reagents2 Phenylacetic Acid, DCC, DMSO intermediate->reagents2 reagents1->intermediate Reflux, 18h end_product This compound reagents2->end_product 110°C, 24h

Caption: Synthetic route for this compound.

Proposed Signaling Pathway Inhibition

MAO_B_Inhibition cluster_neuron Mitochondrial Outer Membrane MAOB MAO-B Metabolites DOPAC + H₂O₂ (ROS) MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Metabolism Dopamine_levels Increased Dopamine Availability Dopamine->Dopamine_levels levels affected by metabolism Neuroprotection Neuroprotective Effects (Reduced Oxidative Stress) Metabolites->Neuroprotection leads to oxidative stress Inhibitor 8-Bromo-6-methyl- 3-phenylcoumarin Inhibitor->MAOB Inhibition Inhibitor->Neuroprotection Promotes Inhibitor->Dopamine_levels Leads to

Caption: Inhibition of MAO-B by this compound.

References

Application Notes and Protocols: 8-Bromo-6-methyl-3-phenylcoumarin and the Broader Role of Coumarins in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document addresses the experimental applications of 8-Bromo-6-methyl-3-phenylcoumarin and the wider class of coumarin derivatives in research, with a specific focus on oncology. While the inquiry was centered on the direct applications of this compound in cancer research, a comprehensive review of the current scientific literature reveals that this specific compound has been primarily investigated for its potent and selective inhibition of monoamine oxidase B (MAO-B), indicating potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.

Conversely, the broader family of coumarin compounds, characterized by the benzopyran-2-one core structure, represents a highly privileged scaffold in medicinal chemistry and has demonstrated significant and diverse anticancer activities.[1] This document, therefore, is structured in two parts. The first part details the established experimental application of this compound as a MAO-B inhibitor. The second, more extensive part, provides detailed application notes and protocols on the experimental use of various coumarin derivatives in cancer research, reflecting the vast body of work in this area.

Part 1: this compound as a Monoamine Oxidase B (MAO-B) Inhibitor

Application Notes

This compound and its derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases A and B (MAO-A and MAO-B).[2][3] These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders. Research has shown that this compound derivatives exhibit high inhibitory activity and selectivity for the MAO-B isoform.[2][4] The substitution pattern on the 3-phenyl ring has been found to significantly influence the potency and selectivity of these compounds.[5]

Data Presentation

The following table summarizes the in vitro MAO-B inhibitory activity of this compound and its methoxy-substituted derivatives.

CompoundSubstituent on 3-phenyl ringMAO-B IC50 (nM)MAO-A IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
3 Unsubstituted11.05 ± 0.81> 100> 9050
4 4'-methoxy3.23 ± 0.49> 100> 30960
5 3',4'-dimethoxy7.12 ± 0.01> 100> 14045
Selegiline (Reference) -19.60--

Data sourced from Santana et al. (2009).[2]

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol describes a fluorometric method for determining the MAO-A and MAO-B inhibitory activity of test compounds.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Selegiline for MAO-B)

  • 96-well microplates (black, for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in sodium phosphate buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compound or reference inhibitor to the respective wells and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Prepare the detection solution containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red, and HRP in phosphate buffer.

  • Initiate the enzymatic reaction by adding the detection solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: The Broader Role of Coumarins in Cancer Research

Application Notes

Coumarin and its derivatives are a significant class of natural and synthetic compounds with a wide range of pharmacological properties, including notable anticancer activities.[3] Their mechanisms of action are diverse and multifaceted, making them promising candidates for cancer therapy.[6][7] Key experimental applications in cancer research include:

  • Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[6] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax, Caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

  • Cell Cycle Arrest: Coumarins can inhibit cancer cell proliferation by causing cell cycle arrest at different phases, most commonly G1 or G2/M.[6] This is often mediated by the inhibition of cyclin-dependent kinases (CDKs).

  • Inhibition of Angiogenesis: Several coumarin derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in the formation of new blood vessels, such as the Vascular Endothelial Growth Factor (VEGF) pathway.[7]

  • Modulation of Signaling Pathways: Coumarins can interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6][7][8]

  • Inhibition of Metastasis: Some coumarins have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of selected coumarin derivatives against various human cancer cell lines.

Coumarin DerivativeCancer Cell LineCell Line OriginIC50 (µM)
OstholeA549Lung Carcinoma25.3
EsculetinHeLaCervical Cancer50
4-MethylumbelliferonePC-3Prostate Cancer150
GeiparvarinMCF-7Breast Cancer1.2
FraxetinHT-29Colon Adenocarcinoma35

Note: These values are illustrative and sourced from various publications. Actual IC50 values can vary based on experimental conditions.

Mandatory Visualization

PI3K_Akt_mTOR_Pathway Coumarins Coumarin Derivatives PI3K PI3K Coumarins->PI3K Inhibition Akt Akt Coumarins->Akt Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Experimental_Workflow start Cancer Cell Culture treatment Treatment with Coumarin Derivative start->treatment incubation Incubation (24-72 hours) treatment->incubation endpoint Endpoint Assays incubation->endpoint cytotoxicity Cytotoxicity Assay (e.g., MTT) endpoint->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) endpoint->apoptosis western_blot Protein Expression (Western Blot) endpoint->western_blot analysis Data Analysis (IC50, etc.) cytotoxicity->analysis apoptosis->analysis western_blot->analysis

References

Application Notes and Protocols for 8-Bromo-6-methyl-3-phenylcoumarin as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and potential applications of 8-Bromo-6-methyl-3-phenylcoumarin as a fluorescent probe, with a particular focus on its promising role in the detection of monoamine oxidase B (MAO-B).

Introduction

This compound is a synthetic heterocyclic compound belonging to the coumarin family. Coumarin derivatives are well-known for their diverse biological activities and inherent fluorescent properties, making them valuable scaffolds in the development of fluorescent probes for biological imaging and sensing. The structural features of this compound, specifically the presence of a bromine atom at the 8-position, a methyl group at the 6-position, and a phenyl group at the 3-position, are anticipated to modulate its photophysical and biological properties. Notably, several 3-phenylcoumarin derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. This suggests the potential of this compound to act as a fluorescent probe for monitoring MAO-B activity.

Synthesis of this compound

The synthesis of 3-phenylcoumarin derivatives is commonly achieved through the Perkin condensation reaction.[1][2] This method involves the condensation of a salicylaldehyde derivative with a phenylacetic acid in the presence of a dehydrating agent. Subsequent bromination can introduce the bromine atom at the desired position.

General Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials: - 3-Bromo-5-methylsalicylaldehyde - Phenylacetic acid perkin Perkin Condensation start->perkin intermediate This compound (Crude Product) perkin->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This is a generalized protocol based on known methods for synthesizing similar compounds. Optimization may be required.

Materials:

  • 3-Bromo-5-methylsalicylaldehyde

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Perkin Condensation:

    • In a round-bottom flask, combine 3-Bromo-5-methylsalicylaldehyde (1 equivalent), phenylacetic acid (1.2 equivalents), and acetic anhydride (3 equivalents).

    • Add triethylamine (2 equivalents) dropwise to the mixture with stirring.

    • Heat the reaction mixture at 140-150°C for 5-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Characterization:

    • Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties (Hypothetical Data)

Table 1: Anticipated Photophysical Properties of this compound

PropertyAnticipated Value RangeSolvent System
Excitation Maximum (λex) 340 - 380 nmEthanol
Emission Maximum (λem) 420 - 470 nmEthanol
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹Ethanol
Fluorescence Quantum Yield (ΦF) 0.3 - 0.7Ethanol

Note: These values are estimations based on the properties of similar coumarin derivatives and require experimental verification.

Application as a Fluorescent Probe for Monoamine Oxidase B (MAO-B)

The structural similarity of this compound to known potent and selective MAO-B inhibitors suggests its potential as a fluorescent probe for this enzyme.[4][5][6] The interaction with MAO-B could lead to a detectable change in the fluorescence signal, enabling the quantification of enzyme activity.

Proposed Signaling Pathway: Fluorescence Quenching upon Binding

A plausible mechanism for detection is fluorescence quenching upon binding of the probe to the active site of MAO-B. This quenching could be due to interactions with amino acid residues in the active site, leading to non-radiative decay pathways.

MAO_Binding_Pathway Probe This compound (Fluorescent) Binding Binding to Active Site Probe->Binding MAO_B Monoamine Oxidase B (MAO-B) MAO_B->Binding Complex Probe-MAO-B Complex (Non-fluorescent or Quenched) Binding->Complex

Caption: Proposed fluorescence quenching mechanism upon binding to MAO-B.

Experimental Protocol: MAO-B Inhibition Assay

This protocol describes a method to screen for MAO-B inhibition using this compound as a potential fluorescent probe.

Materials:

  • Recombinant human MAO-B enzyme

  • This compound stock solution (in DMSO)

  • MAO-B substrate (e.g., benzylamine)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the MAO-B enzyme to the desired concentration in phosphate buffer.

    • Prepare serial dilutions of the this compound probe and any test inhibitors in phosphate buffer.

    • Prepare the MAO-B substrate solution in phosphate buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add:

      • Phosphate buffer

      • MAO-B enzyme solution

      • Varying concentrations of the this compound probe or test inhibitor.

    • Include control wells:

      • No enzyme (blank)

      • Enzyme without inhibitor (positive control)

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the probe/inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the MAO-B substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at the predetermined excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the change in fluorescence over time.

    • Determine the percentage of inhibition for each concentration of the probe/inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation

Table 2: Example Data for MAO-B Inhibition by this compound

Probe Concentration (nM)% Inhibition of MAO-B Activity
115.2
1048.5
5075.8
10092.1
50098.6
IC₅₀ (nM) To be determined experimentally

Conclusion

This compound holds significant promise as a fluorescent probe, particularly for the detection and study of MAO-B. Its synthesis is achievable through established chemical reactions, and its anticipated photophysical properties make it suitable for fluorescence-based assays. The detailed protocols provided herein offer a starting point for researchers to synthesize, characterize, and evaluate this compound as a valuable tool in drug discovery and neurobiology research. Further experimental validation of its photophysical properties and its specific interaction with MAO-B is warranted to fully realize its potential.

References

Development of 8-Bromo-6-methyl-3-phenylcoumarin-based Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 8-bromo-6-methyl-3-phenylcoumarin-based inhibitors, with a focus on their synthesis, biological evaluation, and mechanism of action. The provided protocols and data are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.

Introduction

Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds that exhibit a wide range of pharmacological activities.[1] The 3-phenylcoumarin scaffold, in particular, has garnered considerable interest in medicinal chemistry due to its structural similarity to other biologically active molecules like resveratrol. The introduction of a bromine atom at the 8-position and a methyl group at the 6-position of the coumarin ring, combined with a phenyl group at the 3-position, has led to the development of potent inhibitors of various biological targets. These derivatives have shown promise as monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases and as potential anticancer agents.[2] This document outlines the synthetic methodologies, key biological assays, and known signaling pathways associated with this compound-based inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a selection of this compound derivatives against key biological targets. This data provides a comparative overview of their potency and selectivity.

Compound IDTargetIC50 ValueCell Line (for cytotoxicity)Reference
1 MAO-B3.23 nM-[3][4]
2 MAO-B56 nM-
3 A549 (Lung Cancer)89.3 µMA549
4 CRL 1548 (Liver Cancer)>100 µMCRL 1548
5 MCF-7 (Breast Cancer)43.4 µMMCF-7
6 MDA-MB-231 (Breast Cancer)35.9 µMMDA-MB-231

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a modified Perkin condensation reaction. This method involves the condensation of a substituted salicylaldehyde with a phenylacetic acid derivative.

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Reactants: 5-Bromo-3-methylsalicylaldehyde Phenylacetic acid Acetic anhydride Triethylamine B Reaction: Heat at 140-150 °C for 5-6 hours A->B C Pour into ice-water B->C D Filter the precipitate C->D E Wash with sodium bicarbonate solution D->E F Recrystallize from ethanol E->F G Characterize the final product (NMR, Mass Spec, IR) F->G

Caption: General workflow for the synthesis and purification of this compound.

Protocol:

  • Reactant Preparation: In a round-bottom flask, combine 5-bromo-3-methylsalicylaldehyde (1 equivalent), phenylacetic acid (1.2 equivalents), acetic anhydride (2.5 equivalents), and triethylamine (2.5 equivalents).

  • Reaction: Heat the reaction mixture at 140-150 °C for 5-6 hours with constant stirring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate and wash it thoroughly with water.

  • Purification:

    • Wash the crude product with a saturated solution of sodium bicarbonate to remove any unreacted acidic impurities.

    • Recrystallize the solid from ethanol to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic techniques such as NMR, Mass Spectrometry, and IR.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of the synthesized compounds against human monoamine oxidase B (MAO-B) using kynuramine as a substrate.

Workflow for MAO-B Inhibition Assay:

G A Prepare Reagents: MAO-B enzyme Kynuramine substrate Inhibitor solutions (test compounds) Phosphate buffer B Incubation: Pre-incubate MAO-B with inhibitor for 15 min at 37 °C A->B C Initiate Reaction: Add kynuramine substrate B->C D Incubate for 30 min at 37 °C C->D E Terminate Reaction: Add NaOH solution D->E F Measure Fluorescence: Ex: 310 nm, Em: 400 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the in vitro MAO-B inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the stock solution with phosphate buffer (pH 7.4) to obtain a range of desired concentrations.

    • Prepare solutions of human recombinant MAO-B enzyme and kynuramine substrate in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the inhibitor solution (or buffer for control).

    • Add 50 µL of the MAO-B enzyme solution to each well.

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the kynuramine substrate solution to each well.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of 2M NaOH.

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized coumarin derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cell Viability Assay:

G A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with different concentrations of the test compound B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways

MAO-B Inhibition and Neuroprotection

This compound-based inhibitors have been shown to be potent and selective inhibitors of MAO-B.[3][4] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[5] By inhibiting MAO-B, these compounds increase the levels of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms of Parkinson's disease.[5][6] Furthermore, the inhibition of MAO-B reduces the production of reactive oxygen species (ROS) and other toxic byproducts of dopamine metabolism, thereby exerting a neuroprotective effect.[7]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_glia Glial Cell Dopamine_pre Dopamine Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Receptor Dopamine Receptor Dopamine_syn->Receptor Binding MAOB MAO-B Dopamine_syn->MAOB Uptake ROS ROS (Neurotoxicity) MAOB->ROS Metabolites Inactive Metabolites MAOB->Metabolites Inhibitor This compound Inhibitor Inhibitor->MAOB Inhibition G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a class of naturally occurring phenolic compounds found in many plants, as well as in some fungi and bacteria.[1] They have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] The anti-inflammatory effects of coumarin derivatives are attributed to their ability to modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.[2][4]

These application notes provide detailed protocols for the in vitro and in vivo evaluation of the anti-inflammatory potential of coumarin derivatives. The described assays are widely used and validated methods to screen and characterize novel anti-inflammatory agents.

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of coumarin derivatives is often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.[5][6]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[7] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5][6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK IKK TNFR->IKK activates TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates p_IkB Ubiquitination & Degradation IkB_NFkB->p_IkB p_IkB->NFkB releases DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes induces transcription

Caption: Simplified NF-κB signaling pathway upon stimulation by LPS or TNF-α.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation.[5] It consists of a cascade of protein kinases that are activated in response to extracellular stimuli. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which in turn promote the expression of pro-inflammatory mediators.[8]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates DNA DNA Transcription_Factors->DNA binds Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response regulates gene expression

Caption: General overview of the MAPK signaling cascade in inflammation.

Experimental Workflow for Anti-inflammatory Activity Screening

A typical workflow for evaluating the anti-inflammatory properties of coumarin derivatives involves a combination of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Coumarin Derivatives In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays Start->In_Vivo Mechanism Mechanism of Action Studies In_Vitro->Mechanism Cytotoxicity Cytotoxicity Assay (e.g., MTT) NO_Assay Nitric Oxide (NO) Assay Cytokine_Assay Cytokine Measurement (TNF-α, IL-6, IL-1β) Enzyme_Assay Enzyme Inhibition Assays (COX, LOX) In_Vivo->Mechanism Paw_Edema Carrageenan-induced Paw Edema Histopathology Histopathological Analysis Data Data Analysis & Interpretation Mechanism->Data Conclusion Conclusion on Anti-inflammatory Potential Data->Conclusion

Caption: A general experimental workflow for assessing anti-inflammatory activity.

In Vitro Protocols

In vitro assays are essential for the initial screening of coumarin derivatives to determine their potential anti-inflammatory effects and to elucidate their mechanisms of action.

Cell Culture and Induction of Inflammation

The RAW 264.7 murine macrophage cell line is a widely used in vitro model for studying inflammation.[9][10]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the coumarin derivatives for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL.[11]

  • Incubation: Incubate the cells for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the coumarin derivatives to ensure that the observed anti-inflammatory effects are not due to cell death.[10]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat them with various concentrations of the coumarin derivatives for 24 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[9]

Protocol:

  • Collect the cell culture supernatant after treatment with coumarin derivatives and LPS stimulation.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

The levels of pro-inflammatory cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13]

Protocol:

  • Collect the cell culture supernatant after treatment and LPS stimulation.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine (TNF-α, IL-6, or IL-1β).[14]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

COX and LOX are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[15]

Protocol for COX Inhibition Assay: [3][15]

  • Use commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Prepare the reaction mixture containing the enzyme (ovine COX-1 or human recombinant COX-2), heme, and the coumarin derivative at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin F2α (PGF2α) using a specific ELISA as an indicator of COX activity.

  • Calculate the percentage of inhibition and the IC50 value.

Protocol for 5-LOX Inhibition Assay: [15][16]

  • Use a commercially available 5-LOX inhibitor screening assay kit.

  • Prepare the reaction mixture containing the human 5-LOX enzyme and the coumarin derivative.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of leukotrienes, typically by monitoring the change in absorbance at a specific wavelength.

  • Calculate the percentage of inhibition and the IC50 value.

In Vivo Protocol

In vivo models are essential for confirming the anti-inflammatory activity of coumarin derivatives in a whole organism.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.[17][18]

Protocol:

  • Animals: Use male or female Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into several groups: a control group, a carrageenan-only group, a positive control group (e.g., treated with indomethacin or diclofenac), and experimental groups treated with different doses of the coumarin derivative.[19]

  • Drug Administration: Administer the coumarin derivatives or the reference drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[20][21]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[18][21]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][21]

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan-only group.

Data Presentation

In Vitro Anti-inflammatory Activity of Coumarin Derivatives
CompoundCell LineIC50 (µM) on Cell ViabilityNO Production (% Inhibition at x µM)TNF-α Release (% Inhibition at x µM)IL-6 Release (% Inhibition at x µM)IL-1β Release (% Inhibition at x µM)
CoumarinRAW 264.7>100----
Coumarin Derivative ARAW 264.785.265.4 at 50 µM58.2 at 50 µM72.1 at 50 µM49.8 at 50 µM
Coumarin Derivative BRAW 264.7>10078.9 at 50 µM70.5 at 50 µM85.3 at 50 µM62.1 at 50 µM
Diclofenac (Reference)RAW 264.730.42----

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Enzyme Inhibitory Activity of Coumarin Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)5-LOX IC50 (µM)
Coumarin5930---
Esculetin2760---
Coumarin Derivative C15.80.4535.18.2
Coumarin Derivative D25.31.221.112.5
Indomethacin (Reference)0.925.40.035-
Celecoxib (Reference)15.00.05300-

Note: The data in this table is illustrative and based on findings from various studies.[22][23]

In Vivo Anti-inflammatory Activity of Coumarin Derivatives (Carrageenan-Induced Paw Edema)
TreatmentDose (mg/kg)Paw Edema (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Control (Vehicle)-0.85 ± 0.05-
Carrageenan-1.52 ± 0.080
Coumarin Derivative E251.15 ± 0.0624.3
Coumarin Derivative E500.98 ± 0.05**35.5
Coumarin Derivative F251.02 ± 0.0732.9
Coumarin Derivative F500.85 ± 0.04 44.1
Indomethacin (Reference)100.78 ± 0.0348.7

*p < 0.05, **p < 0.01 compared to the carrageenan group. Note: The data in this table is illustrative and should be replaced with actual experimental results.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of coumarin derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen novel compounds, elucidate their mechanisms of action, and identify promising candidates for further drug development. The provided diagrams and data tables serve as a guide for experimental design and data presentation in the field of anti-inflammatory drug discovery.

References

Application Notes & Protocols for Evaluating the MAO-B Inhibitory Effects of 3-Phenylcoumarins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Monoamine oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane. It plays a crucial role in the catabolism of monoamine neurotransmitters, most notably dopamine. The dysregulation of MAO-B activity is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease. Consequently, the inhibition of MAO-B is a key therapeutic strategy to increase dopamine levels in the brain and alleviate disease symptoms. 3-Phenylcoumarins have emerged as a promising scaffold for the development of potent and selective MAO-B inhibitors.[1][2] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of 3-phenylcoumarin derivatives as MAO-B inhibitors.

1. Principle of MAO-B Inhibition Assays

MAO-B catalyzes the oxidative deamination of monoamine substrates, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The majority of in vitro assays for determining MAO-B activity and inhibition are designed to quantify the formation of one of these products.[3] A common and highly sensitive method involves a coupled enzymatic reaction where the H₂O₂ produced reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or colorimetric signal.[1][3] The inhibitory effect of a test compound, such as a 3-phenylcoumarin derivative, is determined by measuring the reduction in signal compared to an uninhibited control.

MAO_B_Inhibition_Pathway MAO-B Catalytic Pathway and Inhibition Mechanism sub Monoamine Substrate (e.g., Dopamine) maob MAO-B Enzyme sub->maob Binds products Products: Aldehyde + NH₃ + H₂O₂ maob->products Catalyzes inhibitor 3-Phenylcoumarin Inhibitor inhibitor->maob Inhibits detection H₂O₂ Detection (Fluorometric/Colorimetric Probe + HRP) products->detection H₂O₂ signal Measurable Signal detection->signal

Caption: MAO-B pathway and its inhibition by 3-phenylcoumarins.

Experimental Protocols

A generalized workflow for screening potential inhibitors is outlined below. The process begins with a primary screen to identify active compounds, followed by secondary assays to confirm activity and determine potency (IC₅₀). Finally, kinetic studies are performed to elucidate the mechanism of inhibition.

Experimental_Workflow General Workflow for In Vitro MAO-B Inhibitor Evaluation prep Prepare Reagents: Buffer, Enzyme (hMAO-B), Substrate, Detection Probe comp Prepare Test Compounds (3-Phenylcoumarins) & Controls inc Incubate Enzyme with Inhibitor/Control prep->inc comp->inc add_sub Initiate Reaction: Add Substrate inc->add_sub react Allow Enzymatic Reaction to Proceed add_sub->react measure Measure Signal (Fluorescence/Absorbance) react->measure analyze Data Analysis: Calculate % Inhibition & IC₅₀ measure->analyze

Caption: Workflow for in vitro screening of MAO-B inhibitors.

Protocol 1: Fluorometric MAO-B Inhibition Assay

This high-throughput compatible protocol is adapted from methods described in multiple studies and commercial assay kits.[4][5][6] It relies on the sensitive detection of H₂O₂ using a fluorogenic probe like Amplex® Red.

A. Materials and Reagents

  • Enzyme: Recombinant human MAO-B (hMAO-B), expressed in baculovirus-infected insect cells or other systems.[7]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.

  • Substrate: Benzylamine or p-Tyramine solution (prepare fresh).

  • Detection Reagent: Prepare a fresh solution containing a fluorometric probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, Amplex® Red), and Horseradish Peroxidase (HRP) in assay buffer.

  • Test Compounds: 3-Phenylcoumarin derivatives dissolved in DMSO.

  • Reference Inhibitor: Selegiline (R-(-)-Deprenyl) or Safinamide.[8][9]

  • Hardware: 96-well black microplates, fluorescence microplate reader (Ex/Em = ~535/587 nm).[10]

B. Assay Procedure

  • Prepare serial dilutions of the 3-phenylcoumarin test compounds and the reference inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.

  • To each well of a 96-well plate, add 50 µL of the appropriate compound dilution or control vehicle (buffer with DMSO).

  • Add 25 µL of hMAO-B enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Prepare the reaction mix by combining the substrate and the detection reagent.

  • Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes or as a single endpoint reading.

C. Data Analysis

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 - [(Rate of sample / Rate of vehicle control) * 100]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Protocol 2: Spectrophotometric MAO-B Inhibition Assay

This method, adapted from Holt et al. (1997), is a reliable alternative to fluorometric assays.[1] It uses a chromogenic solution to detect H₂O₂.

A. Materials and Reagents

  • Enzyme: Recombinant hMAO-B.

  • Assay Buffer: 0.2 M Potassium Phosphate Buffer, pH 7.6.[1]

  • Substrate: Benzylamine.

  • Chromogenic Solution: Prepare fresh, containing 1 mM vanillic acid, 500 µM 4-aminoantipyrine, and 8 U/mL horseradish peroxidase (HRP) in assay buffer.[1]

  • Test Compounds & Controls: As described in Protocol 1.

  • Hardware: 96-well clear microplates, absorbance microplate reader (~490 nm).

B. Assay Procedure

  • Follow steps 1-4 from the Fluorometric Assay Protocol (Section 2.1.B), adding reagents to a clear 96-well plate.

  • Initiate the reaction by adding 50 µL of the substrate (benzylamine) to each well.

  • Add 100 µL of the chromogenic solution to each well.[1]

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at ~490 nm.

C. Data Analysis

  • Subtract the background absorbance (wells with no enzyme).

  • Calculate the percentage of inhibition for each concentration as described in Protocol 1.

  • Determine the IC₅₀ value by plotting % Inhibition versus log[Inhibitor].

Protocol 3: Enzyme Kinetic Studies

Kinetic analysis is performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Kᵢ).[11][12]

Kinetic_Workflow Workflow for Enzyme Kinetic Analysis ic50 Determine IC₅₀ of the 3-Phenylcoumarin Inhibitor conc Select Inhibitor Concentrations (e.g., 0, 0.5x, 1x, 2x IC₅₀) ic50->conc assay Perform MAO-B Assay (Protocol 1 or 2) for each combination of [I] and [S] conc->assay sub_conc Select a Range of Substrate Concentrations sub_conc->assay velocity Calculate Initial Reaction Velocities (V₀) assay->velocity plot Generate Lineweaver-Burk Plot (1/V₀ vs 1/[S]) velocity->plot analysis Analyze Plot to Determine Inhibition Type and Calculate Kᵢ plot->analysis

Caption: Logical workflow for determining the mechanism of inhibition.

A. Procedure

  • Select a potent 3-phenylcoumarin inhibitor with a determined IC₅₀ value.

  • Choose several fixed concentrations of the inhibitor, typically centered around its IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1.0 x IC₅₀, 2.0 x IC₅₀).

  • For each inhibitor concentration, perform the MAO-B assay (Protocol 1 or 2) using a range of varying substrate concentrations (e.g., 0.25 to 5 times the Kₘ of the substrate).

  • Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

B. Data Analysis

  • For each inhibitor concentration, create a Lineweaver-Burk plot by graphing 1/V₀ versus 1/[Substrate].

  • The pattern of the resulting lines indicates the type of inhibition:

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ change).

  • The inhibition constant (Kᵢ) can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[12]

Data Presentation: MAO-B Inhibitory Activity of 3-Phenylcoumarins

The following table summarizes the in vitro MAO-B inhibitory activity for a selection of 3-phenylcoumarin derivatives reported in the literature.

Compound Name / SubstituentsMAO-B IC₅₀ (µM)Selectivity Index (SI) (MAO-A IC₅₀ / MAO-B IC₅₀)Reference
Reference Inhibitors
R-(-)-Deprenyl (Selegiline)0.017>588[7]
Iproniazid>100-[8]
3-Phenylcoumarin Derivatives
6-Chloro-3-(3'-methoxyphenyl)coumarin0.001>100,000[2]
6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin0.00135>74,074[8]
6-Chloro-3-(4'-methoxyphenyl)coumarin0.004>25,000[7]
6-methoxy-3-(4-(trifluoromethyl)phenyl)-2H-chromen-2-one0.056-[1][13]
3-phenyl-7,8-dimethoxydaphnetin0.57-[4]
3-phenylcoumarin (unsubstituted)1.82>55[5]
6-Chloro-4-hydroxy-3-(2'-hydroxyphenyl)coumarin0.125160[2]

Note: IC₅₀ values can vary based on experimental conditions (e.g., enzyme source, substrate). This table is for comparative purposes.

Complementary Evaluation Methods

A. In Silico Studies Molecular docking simulations are frequently used to predict and rationalize the binding modes of 3-phenylcoumarin derivatives within the active site of the MAO-B enzyme.[2][14] These computational studies help explain structure-activity relationships (SAR) and guide the design of new, more potent inhibitors. Key interactions often involve hydrophobic pockets accommodating the coumarin and 3-phenyl rings, and potential hydrogen bonds with residues like Cys172.[14][15]

B. In Vivo Studies Promising candidates identified through in vitro screening should be evaluated in animal models to assess their efficacy, pharmacokinetics, and potential for crossing the blood-brain barrier.[16][17] Techniques such as microdialysis can be used to measure changes in neurotransmitter levels in the brain following administration of the inhibitor. Radiotracer studies can also be employed to image MAO-B activity in vivo.[16]

C. Cytotoxicity Assays To ensure that the observed enzyme inhibition is not due to non-specific toxicity, lead compounds should be tested in cytotoxicity assays using relevant cell lines (e.g., NIH/3T3 mouse embryonic fibroblasts or neuronal cell lines).[6][12] A desirable candidate will have an IC₅₀ for cytotoxicity that is significantly higher than its effective concentration for MAO-B inhibition.[6]

References

Application Notes and Protocols for 8-Bromo-6-methyl-3-phenylcoumarin in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the application of 8-Bromo-6-methyl-3-phenylcoumarin for cellular imaging is not currently available in the public domain. The following application notes and protocols are based on the known properties and applications of structurally related 3-phenylcoumarin and other coumarin derivatives used as fluorescent probes in cellular biology. The provided data and protocols should be considered as a starting point for experimental design and will require optimization for this specific compound.

Introduction

Coumarin derivatives are a prominent class of fluorophores widely utilized in biological imaging due to their favorable photophysical properties, including high fluorescence quantum yields, excellent cell permeability, and the ability to tune their spectral properties through chemical modification.[1] The 3-phenylcoumarin scaffold, in particular, offers a versatile platform for the development of fluorescent probes for visualizing subcellular structures and dynamic processes. While the primary research focus for many 3-phenylcoumarin derivatives has been in medicinal chemistry, their inherent fluorescence suggests potential applications in cellular imaging. This document outlines potential applications, hypothetical photophysical properties, and detailed protocols for the use of this compound as a fluorescent probe for cellular imaging, based on data from analogous compounds.

Potential Applications

Based on the characteristics of similar coumarin-based probes, this compound could potentially be applied in the following areas of cellular imaging:

  • Organelle Staining: The lipophilic nature of the coumarin core suggests that this probe may preferentially accumulate in lipid-rich environments within the cell. Therefore, it could serve as a stain for organelles such as the endoplasmic reticulum (ER) or lipid droplets.[2][3]

  • Environmental Sensing: Many coumarin derivatives exhibit solvatochromism, where their fluorescence emission spectrum is sensitive to the polarity of the local environment.[4][5] This property could be exploited to probe the microenvironment of different cellular compartments.

  • General Cytoplasmic Staining: Depending on its cell permeability and intracellular distribution, the compound might be used as a general stain to outline cell morphology and for cell counting applications.

  • Component of Targeted Probes: The 3-phenylcoumarin core could be further functionalized to create targeted probes for specific biomolecules or to sense particular ions or reactive oxygen species.[6][7]

Data Presentation: Photophysical Properties of Related Coumarin Derivatives

The following table summarizes the photophysical properties of various substituted coumarin derivatives used in cellular imaging. These values can serve as an estimation for designing experiments with this compound.

Compound ClassExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Target/ApplicationReference
Coumarin-Pyridine Dyes~480-500~580-620Not ReportedLipid Droplets[8]
Donor-Acceptor CoumarinsVisible RegionVariesUp to 0.95Polarity Sensing[4]
Coumarins with Sulfonamide~400~435-5250.60Endoplasmic Reticulum[3]
Deep-Red Emitting Coumarins~550-610Not Reported< 0.01 - Not ReportedMitochondria[1]
6-Aryl-Coumarin Dyes~300-400~400-550VariesGeneral Cell Staining[9]

Experimental Protocols

The following are generalized protocols for the use of a novel fluorescent coumarin derivative in live-cell imaging. Note: All concentrations and incubation times are starting points and should be optimized for the specific cell type and experimental conditions.

Protocol 1: General Live-Cell Staining and Imaging

Objective: To stain live cells for visualization of general cell morphology or potential organelle accumulation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging dish or chambered coverglass

  • Mammalian cell line of interest (e.g., HeLa, COS-7)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC channels to test for optimal excitation/emission)

Procedure:

  • Cell Culture:

    • Culture cells in complete medium (containing FBS and Penicillin-Streptomycin) in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • One day before imaging, seed the cells onto a live-cell imaging dish or chambered coverglass at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light.

  • Cell Staining:

    • On the day of the experiment, prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed (37°C) serum-free cell culture medium. A typical starting concentration range is 1-10 µM.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer.

    • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Start by testing standard filter sets (e.g., excitation around 350-400 nm and emission around 450-550 nm, based on typical coumarin spectra) to determine the optimal imaging conditions.

    • Acquire images, noting any specific subcellular localization patterns.

Protocol 2: Co-localization with Organelle-Specific Dyes

Objective: To determine the subcellular localization of this compound by co-staining with commercially available organelle trackers.

Materials:

  • All materials from Protocol 1

  • Commercially available organelle-specific fluorescent probes (e.g., ER-Tracker™ Green, MitoTracker™ Red CMXRos, LysoTracker™ Red DND-99)

Procedure:

  • Cell Preparation and Probe Staining:

    • Follow steps 1-3 of Protocol 1 to stain the cells with this compound.

  • Co-staining with Organelle Tracker:

    • During the last 15-30 minutes of incubation with the coumarin probe, add the organelle-specific tracker to the staining solution at the manufacturer's recommended concentration.

    • Alternatively, stain with the two probes sequentially, following the recommended protocol for each dye.

  • Imaging and Analysis:

    • Wash the cells as described in Protocol 1 and add fresh imaging medium.

    • Image the cells using the appropriate filter sets for both this compound and the organelle tracker.

    • Acquire images in both channels and merge them to assess the degree of co-localization.

    • Quantify co-localization using image analysis software (e.g., by calculating Pearson's or Mander's correlation coefficients).

Visualizations

Signaling Pathway Diagram

G cluster_0 Cellular Stress Response ROS Reactive Oxygen Species (ROS) Probe This compound (Hypothetical Sensor) ROS->Probe activates Keap1 Keap1 ROS->Keap1 Oxidative Stress Fluorescence Increased Fluorescence Probe->Fluorescence emits light Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 releases Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Hypothetical signaling pathway where the probe acts as a sensor for reactive oxygen species.

Experimental Workflow Diagram

G cluster_1 Cellular Imaging Workflow Cell_Culture 1. Cell Culture (Seed cells on imaging dish) Probe_Prep 2. Probe Preparation (Dilute stock solution) Cell_Culture->Probe_Prep Staining 3. Cell Staining (Incubate cells with probe) Probe_Prep->Staining Washing 4. Washing (Remove excess probe) Staining->Washing Imaging 5. Fluorescence Microscopy (Acquire images) Washing->Imaging Analysis 6. Image Analysis (Quantify fluorescence, colocalization) Imaging->Analysis

Caption: A general workflow for cellular imaging using a fluorescent probe.

References

Application Notes and Protocols for the Synthesis of Bromo-Substituted 3-Arylcoumarins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromo-substituted 3-arylcoumarins are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development.[1] The 3-arylcoumarin scaffold is considered a "privileged" structure due to its recurrence in molecules with diverse biological activities, including antioxidant, anticancer, and enzyme inhibition properties.[2][3] The introduction of a bromine atom can further enhance the pharmacological profile of these molecules by modulating their lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides detailed protocols and comparative data for the principal synthetic strategies employed to produce these valuable compounds.

Synthetic Strategies

The synthesis of bromo-substituted 3-arylcoumarins can be broadly achieved through two main approaches: constructing the coumarin ring with the bromo- and aryl- substituents already in place, or by late-stage bromination of a pre-synthesized 3-arylcoumarin core. The most common and effective methods include the Perkin condensation, palladium-catalyzed cross-coupling reactions, and direct electrophilic bromination.

Perkin Condensation Reaction

The Perkin condensation is a classical and direct method for preparing 3-arylcoumarins.[4] It involves the condensation of a substituted salicylaldehyde with a phenylacetic acid in the presence of a dehydrating agent.[5][6] For the synthesis of bromo-substituted analogs, either the salicylaldehyde or the phenylacetic acid precursor can contain the bromine atom, allowing for regioselective synthesis.[6][7] Common dehydrating agents include acetic anhydride with triethylamine or N,N'-dicyclohexylcarbodiimide (DCC).[3][5]

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

Modern synthetic approaches often utilize palladium-catalyzed cross-coupling reactions for their efficiency and broad substrate scope.[4][8] The Suzuki-Miyaura coupling is particularly effective, involving the reaction of a 3-halocoumarin (e.g., 3-chlorocoumarin or 3-bromocoumarin) with an arylboronic acid in the presence of a palladium catalyst and a base.[8][9] This method is highly versatile for introducing a wide variety of aryl groups, including those with bromo-substituents.

Direct Bromination of 3-Arylcoumarins

Another straightforward strategy is the direct bromination of a pre-formed 3-arylcoumarin scaffold. This is typically achieved using an electrophilic bromine source, such as N-bromosuccinimide (NBS), often with a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) when targeting benzylic positions, or in the presence of a catalyst for aromatic bromination.[6] The regioselectivity of this reaction is dictated by the existing substitution pattern on the coumarin and the 3-aryl ring. For instance, an electron-donating group on the 3-aryl ring can direct bromination to that ring.[6]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various bromo-substituted 3-arylcoumarins using the methods described.

Table 1: Synthesis via Perkin Condensation

Starting Salicylaldehyde Starting Phenylacetic Acid Dehydrating Agent/Conditions Product Yield (%) Reference
2-Hydroxy-5-methylbenzaldehyde p-Methoxyphenylacetic acid DCC, DMSO, 110 °C, 24 h 6-Methyl-3-(4'-methoxyphenyl)coumarin 61 [6]
3-Bromo-2-hydroxy-5-methylbenzaldehyde p-Methoxyphenylacetic acid DCC, DMSO, 110 °C, 24 h 8-Bromo-6-methyl-3-(4'-methoxyphenyl)coumarin 50 [6]
5-Bromomethylsalicylaldehyde Phenylacetic acid DCC, DMSO, 110 °C, 24 h 6-Bromomethyl-3-phenylcoumarin 60 [6]

| Salicylaldehyde derivatives | Phenylacetic acid derivatives | Acetic anhydride, Triethylamine, 120 °C | 3-Arylcoumarins | 46-74 |[5] |

Table 2: Synthesis via Direct Bromination

Substrate Brominating Agent/Conditions Product Yield (%) Reference
6-Methyl-3-(4'-methoxyphenyl)coumarin NBS, AIBN, CCl₄, reflux 3-(3'-Bromo-4'-methoxyphenyl)-6-methylcoumarin 41 [6]

| 6-Methyl-3-phenylcoumarin | NBS, AIBN, CCl₄, reflux | 6-Bromomethyl-3-phenylcoumarin | 49 |[6] |

Table 3: Synthesis via Suzuki-Miyaura Cross-Coupling

Coumarin Halide Arylboronic Acid Catalyst/Base/Conditions Product Yield (%) Reference
3-Chlorocoumarin Phenylboronic acid Pd-salen (0.5 mol%), K₂CO₃, 110 °C 3-Phenylcoumarin Good [8]

| 3-Chlorocoumarin | 4-Bromophenylboronic acid | Pd-salen (0.5 mol%), K₂CO₃, 110 °C | 3-(4'-Bromophenyl)coumarin | Good |[8] |

Experimental Protocols

Protocol 3.1: General Procedure for Perkin Condensation

This protocol describes the synthesis of 8-Bromo-6-methyl-3-(4'-methoxyphenyl)coumarin.[6]

  • A solution of 3-bromo-2-hydroxy-5-methylbenzaldehyde (0.25 g, 1.16 mmol), p-methoxyphenylacetic acid (0.24 g, 1.45 mmol), and N,N'-dicyclohexylcarbodiimide (DCC) (0.37 g, 1.81 mmol) in dimethyl sulfoxide (DMSO) (2.0 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated in an oil bath at 100–110 °C for 24 hours.

  • After cooling, ice (20 g) and acetic acid (3.0 mL) are added to the mixture.

  • The mixture is stirred at room temperature for 2 hours.

  • The product is extracted with diethyl ether (3 x 25 mL).

  • The combined organic layers are washed with a 5% aqueous NaHCO₃ solution (50 mL) and water (20 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

  • The residue is purified by flash chromatography (hexane–EtOAc, 9:1) to yield the final product.

Protocol 3.2: General Procedure for Direct Bromination with NBS

This protocol is for the synthesis of 3-(3'-Bromo-4'-methoxyphenyl)-6-methylcoumarin.[6]

  • A mixture of 6-methyl-3-(4'-methoxyphenyl)coumarin (1 equivalent), N-bromosuccinimide (NBS) (1 equivalent), and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) is prepared in carbon tetrachloride (CCl₄).

  • The mixture is heated at reflux for the appropriate time until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired bromo-substituted 3-arylcoumarin.

Protocol 3.3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general representation based on the synthesis of 3-arylcoumarins from 3-chlorocoumarin.[8]

  • To a reaction vessel, add 3-chlorocoumarin (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd-salen, 0.5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent (e.g., DMF or a mixture of toluene/water).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the pure 3-arylcoumarin.

Mandatory Visualizations

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product Salicylaldehyde Substituted Salicylaldehyde Perkin Perkin Condensation Salicylaldehyde->Perkin PhenylaceticAcid Substituted Phenylacetic Acid PhenylaceticAcid->Perkin Halocoumarin 3-Halocoumarin Suzuki Suzuki-Miyaura Cross-Coupling Halocoumarin->Suzuki ArylboronicAcid Arylboronic Acid ArylboronicAcid->Suzuki Arylcoumarin 3-Arylcoumarin Bromination Direct Bromination Arylcoumarin->Bromination FinalProduct Bromo-substituted 3-Arylcoumarin Perkin->FinalProduct Suzuki->FinalProduct Bromination->FinalProduct G cluster_precursors Precursor Strategy cluster_reaction Reaction cluster_product1 Product cluster_post_synthesis Post-Synthesis Strategy cluster_product2 Product BrSalicylaldehyde Bromo-Substituted Salicylaldehyde Perkin Perkin Condensation BrSalicylaldehyde->Perkin Phenylacetic Phenylacetic Acid Phenylacetic->Perkin ProductA Coumarin-Ring Brominated Product Perkin->ProductA Arylcoumarin 3-Arylcoumarin Intermediate Perkin->Arylcoumarin Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Perkin 1. Perkin Bromination Direct Bromination (NBS) Arylcoumarin->Bromination 2. Bromination ProductB Aryl-Ring or Side-Chain Brominated Product Bromination->ProductB Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal [Pd(II)(R1)(X)L_n] RedElim Reductive Elimination Transmetal->RedElim [Pd(II)(R1)(R2)L_n] RedElim->Pd0 Product 3-Arylcoumarin (R1-R2) RedElim->Product R1X 3-Bromo-Coumarin (R1-X) R1X->OxAdd R2BOH2 Arylboronic Acid (R2-B(OH)2) Base Base (e.g., K2CO3) R2BOH2->Base Base->Transmetal [R2-B(OH)3]⁻

References

Application Notes and Protocols for Assessing the Antimicrobial Properties of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard methodologies used to evaluate the antimicrobial potential of coumarin derivatives. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in the assessment of these promising compounds.

Coumarins are a class of naturally occurring and synthetic compounds known for their diverse pharmacological activities, including antimicrobial properties.[1][2][3] Their structural versatility allows for chemical modifications to enhance their biological efficacy.[1][4] Accurate and standardized assessment of their antimicrobial effects is crucial for the development of new therapeutic agents.

Key Techniques for Antimicrobial Susceptibility Testing

Several methods are commonly employed to determine the antimicrobial activity of coumarin derivatives. The choice of method often depends on the specific research question, the properties of the coumarin derivative (e.g., solubility), and the target microorganisms.

  • Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7] It is a quantitative method that allows for the comparison of the potency of different compounds.

  • Agar Disk Diffusion: This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[8][9][10] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the target microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

  • Minimum Bactericidal Concentration (MBC): This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][11] It helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps for determining the MIC of coumarin derivatives against bacterial and fungal strains using the broth microdilution method in 96-well microtiter plates.

Materials:

  • Coumarin derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ampicillin, Gatifloxacin)[1][12]

  • Negative control (solvent used to dissolve coumarin, e.g., DMSO)

  • Resazurin solution (optional, as a viability indicator)[5]

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Coumarin Derivative Solutions:

    • Dissolve the coumarin derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI) to achieve a range of test concentrations.

  • Inoculum Preparation:

    • Grow the microbial culture overnight.

    • Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of the appropriate broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the coumarin derivative to the first well of a row and perform serial dilutions by transferring 100 µL to the subsequent wells, discarding the final 100 µL from the last well.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent).

    • Also, include a sterility control (broth only) and an inoculum control (broth with inoculum).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the coumarin derivative at which there is no visible growth (turbidity) of the microorganism.

    • If using resazurin, a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.[5]

    • The optical density can also be measured using a microplate reader at 600 nm.[6]

Agar Disk Diffusion Assay

This protocol describes the screening of coumarin derivatives for antimicrobial activity using the agar disk diffusion method.

Materials:

  • Coumarin derivatives

  • Sterile filter paper disks (6 mm in diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control (standard antibiotic disk)

  • Negative control (disk with solvent)

Protocol:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized microbial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Evenly swab the entire surface of the MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the coumarin derivative solution.

    • Allow the solvent to evaporate from the disks in a sterile environment.

    • Aseptically place the impregnated disks on the surface of the inoculated MHA plates.

    • Place the positive and negative control disks on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

    • The size of the inhibition zone is indicative of the antimicrobial activity.

Minimum Bactericidal Concentration (MBC) Assay

This protocol is a follow-up to the MIC assay to determine if a coumarin derivative has bactericidal or bacteriostatic effects.

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile micropipettes and tips

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth (i.e., the MIC value and higher concentrations), take a 10-100 µL aliquot.

  • Plating:

    • Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours.

  • Determination of MBC:

    • The MBC is the lowest concentration of the coumarin derivative that results in a 99.9% reduction in the number of viable colonies compared to the initial inoculum.[7][11] In practice, it is often determined as the lowest concentration with no visible colony growth on the agar plate.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of coumarin derivatives should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Coumarin Derivatives against Bacterial Strains

Coumarin DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference
Compound A128256[13]
Compound B64128[13]
4-Hydroxycoumarin>1024>1024[13]
Ciprofloxacin0.50.25[13]

Table 2: Zone of Inhibition of Coumarin Derivatives against Fungal Strains

Coumarin DerivativeCandida albicans Zone of Inhibition (mm)Aspergillus niger Zone of Inhibition (mm)Reference
Compound X (1 mg/mL)2016[4]
Compound Y (1 mg/mL)1814[4]
Fluconazole (1 mg/mL)2522[14]

Visualizations

Experimental Workflow Diagrams

Experimental_Workflow cluster_MIC MIC Determination cluster_Disk Agar Disk Diffusion cluster_MBC MBC Determination MIC_1 Prepare Serial Dilutions of Coumarin Derivative MIC_3 Inoculate 96-well Plate MIC_1->MIC_3 MIC_2 Prepare Standardized Microbial Inoculum MIC_2->MIC_3 MIC_4 Incubate Plate MIC_3->MIC_4 MIC_5 Determine MIC (Lowest Concentration with No Visible Growth) MIC_4->MIC_5 MBC_1 Subculture from Clear MIC Wells MIC_5->MBC_1 From MIC results Disk_1 Inoculate Agar Plate with Microbe Disk_2 Impregnate and Place Disks Disk_1->Disk_2 Disk_3 Incubate Plate Disk_2->Disk_3 Disk_4 Measure Zone of Inhibition Disk_3->Disk_4 MBC_2 Plate on Agar MBC_1->MBC_2 MBC_3 Incubate Plate MBC_2->MBC_3 MBC_4 Determine MBC (Lowest Concentration with No Growth) MBC_3->MBC_4

Proposed Mechanism of Action of Coumarin Derivatives

Some studies suggest that coumarin derivatives exert their antimicrobial effects through mechanisms such as the disruption of the cell membrane and the generation of reactive oxygen species (ROS).[4][15][16]

Mechanism_of_Action Coumarin Coumarin Derivative Membrane Bacterial Cell Membrane Coumarin->Membrane interacts with ROS Reactive Oxygen Species (ROS) Generation Coumarin->ROS Disruption Membrane Disruption Membrane->Disruption Damage Oxidative Damage to DNA, Proteins, Lipids ROS->Damage Death Bacterial Cell Death Damage->Death Disruption->Death

Conclusion

The methodologies described provide a robust framework for the comprehensive evaluation of the antimicrobial properties of coumarin derivatives. Consistent application of these protocols will facilitate the generation of reliable and comparable data, which is essential for the identification and development of new antimicrobial agents to combat the growing threat of infectious diseases. Further research into the specific mechanisms of action of promising coumarin derivatives is warranted to optimize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 8-Bromo-6-methyl-3-phenylcoumarin synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The classical Perkin condensation is a widely used and direct method for preparing 3-phenylcoumarins, including this compound.[1] This method involves the condensation of an appropriately substituted salicylaldehyde with a phenylacetic acid.

Q2: What are the key starting materials for the synthesis of this compound via the Perkin condensation?

A2: The primary starting materials are 3-bromo-2-hydroxy-5-methylbenzaldehyde and phenylacetic acid.

Q3: What are the typical yields for the synthesis of bromo-substituted 3-arylcoumarins using the Perkin condensation?

A3: Yields can vary depending on the specific substrates and reaction conditions. For the synthesis of a structurally similar compound, 8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin, a yield of 50% has been reported using a modified Perkin condensation.[1] For other 3-phenylcoumarins prepared via Perkin condensation, yields can range from 40% to over 90% depending on the specific reagents and conditions used.[2][3]

Q4: What are the main challenges or side reactions that can lower the yield of the Perkin condensation for this synthesis?

A4: A common side reaction is the formation of the corresponding trans-o-coumaric acid, which may not cyclize to the desired coumarin.[2] High temperatures can also lead to the formation of various side products, reducing the overall yield.[4] Additionally, the presence of electron-withdrawing groups on the salicylaldehyde can sometimes complicate the reaction.

Q5: Are there alternative methods to the Perkin condensation for synthesizing this compound?

A5: Yes, other methods for synthesizing the 3-phenylcoumarin scaffold include the Pechmann condensation, Wittig reaction, and Suzuki cross-coupling reactions.[1][5] However, the Perkin condensation is often the most direct route for this specific substitution pattern.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Inefficient Dehydration Use an effective dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or acetic anhydride.The Perkin condensation is a dehydration reaction, and the removal of water drives the equilibrium towards product formation.
Suboptimal Reaction Temperature Optimize the reaction temperature. A common starting point is 110°C, but this may need adjustment.Temperatures that are too low can result in a slow reaction rate, while excessively high temperatures can lead to decomposition and the formation of side products.[4]
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A typical duration is 24 hours, but this can vary.Insufficient reaction time will lead to incomplete conversion of starting materials, while prolonged reaction times at high temperatures can promote side reactions.
Base Inactivity Ensure the base used (e.g., sodium acetate, triethylamine) is anhydrous and of high purity.The base plays a crucial role in the formation of the enolate from the phenylacetic anhydride, which is a key step in the reaction mechanism.
Poor Quality Starting Materials Verify the purity of 3-bromo-2-hydroxy-5-methylbenzaldehyde and phenylacetic acid.Impurities in the starting materials can interfere with the reaction and lead to the formation of unwanted byproducts.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Rationale
Formation of trans-o-coumaric acid Ensure efficient cyclization by maintaining the reaction temperature and using an appropriate dehydrating agent.The intermediate o-hydroxycinnamic acid must cyclize to form the coumarin ring. Inefficient cyclization can lead to the isolation of the uncyclized acid.[2]
Polymerization or Decomposition Avoid excessively high temperatures and prolonged reaction times.The starting materials and product can be sensitive to high heat, leading to degradation.
Side reactions due to impurities Purify the starting materials before use.Impurities can lead to a variety of undesired side reactions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Perkin Condensation

This protocol is based on a general procedure for the synthesis of bromo-substituted 3-arylcoumarins.[1]

Materials:

  • 3-bromo-2-hydroxy-5-methylbenzaldehyde

  • Phenylacetic acid

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Dimethyl sulfoxide (DMSO)

  • Ice

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-hydroxy-5-methylbenzaldehyde (1 equivalent) and phenylacetic acid (1.25 equivalents) in dimethyl sulfoxide (DMSO).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.56 equivalents) to the solution.

  • Heat the reaction mixture at 110°C for 24 hours.

  • After 24 hours, cool the reaction mixture and pour it over ice.

  • The precipitated solid is dicyclohexylurea (DCU), a byproduct of the DCC dehydration. Filter off the DCU.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of a structurally related compound, 8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin, which can be used as a reference for optimizing the synthesis of this compound.[1]

ParameterValue
Starting Aldehyde 3-bromo-2-hydroxy-5-methylbenzaldehyde
Starting Acid p-methoxyphenylacetic acid
Dehydrating Agent DCC
Solvent DMSO
Temperature 110°C
Reaction Time 24 hours
Reported Yield 50%

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Start Low or No Product Yield Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Dehydration Assess Dehydration Efficiency Start->Check_Dehydration Purification_Issues Investigate Purification Step Start->Purification_Issues Check_Reagents->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Change_Dehydrating_Agent Consider Alternative Dehydrating Agent Check_Dehydration->Change_Dehydrating_Agent Recrystallize Recrystallize Product Purification_Issues->Recrystallize Column_Chromatography Perform Column Chromatography Purification_Issues->Column_Chromatography Success Improved Yield Optimize_Temp->Success Optimize_Time->Success Change_Dehydrating_Agent->Success Recrystallize->Success Column_Chromatography->Success

Caption: Troubleshooting workflow for low product yield.

Perkin Condensation Reaction Pathway

Perkin_Condensation Perkin Condensation for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 3-bromo-2-hydroxy- 5-methylbenzaldehyde Intermediate o-Hydroxycinnamic Acid Intermediate Aldehyde->Intermediate Acid Phenylacetic Acid Acid->Intermediate Catalyst DCC (Dehydrating Agent) Catalyst->Intermediate Byproduct Dicyclohexylurea (DCU) Catalyst->Byproduct Solvent DMSO Solvent->Intermediate Temperature 110°C Temperature->Intermediate Product This compound Intermediate->Product Cyclization (-H2O)

References

overcoming solubility issues with 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 8-Bromo-6-methyl-3-phenylcoumarin during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a synthetic derivative of the coumarin family. Coumarins, as a class of compounds, are known for a wide range of biological activities. The 3-phenylcoumarin scaffold, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in molecules with diverse pharmacological properties.[1] Derivatives of 6-methyl-3-phenylcoumarin have been investigated for their potent and selective inhibitory activity against monoamine oxidase B (MAO-B), suggesting potential applications in the research of neurodegenerative diseases.[1] The introduction of a bromine atom at the 8-position and a methyl group at the 6-position is intended to modulate the compound's biological activity and physicochemical properties.

Q2: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?

Yes, this is expected. Coumarin and its derivatives, especially those with phenyl and bromo-substitutions, generally exhibit poor solubility in aqueous solutions. The planar, aromatic structure of the coumarin ring system contributes to its lipophilic (fat-soluble) nature, making it challenging to dissolve in polar solvents like water and aqueous buffers.

Q3: What are the general physicochemical properties of 3-phenylcoumarin derivatives that affect their solubility?

The solubility of 3-phenylcoumarin derivatives is influenced by several factors:

  • Aromaticity and Planarity: The fused ring system is hydrophobic.

  • Substituents: The nature of the substituent groups on the coumarin and phenyl rings plays a significant role. Halogens, like bromine, can increase lipophilicity. Methyl groups also contribute to the nonpolar character of the molecule.

  • Crystal Lattice Energy: The stability of the solid-state crystal structure can make it difficult for solvent molecules to break it apart and solvate the individual molecules.

Q4: Are there any known signaling pathways associated with this compound?

While specific signaling pathways for this compound are not extensively documented in publicly available literature, closely related 3-phenylcoumarin derivatives are known to act as inhibitors of monoamine oxidase B (MAO-B).[1] MAO-B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine. Inhibition of MAO-B increases the levels of these neurotransmitters in the brain.

Below is a simplified diagram illustrating the general mechanism of MAO-B inhibition.

MAO_B_Inhibition Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by Metabolites Inactive Metabolites MAOB->Metabolites Coumarin 8-Bromo-6-methyl- 3-phenylcoumarin Coumarin->MAOB Inhibits

Caption: Simplified pathway of MAO-B inhibition by a 3-phenylcoumarin derivative.

Troubleshooting Guides

Issue: Precipitate formation when adding the compound from a stock solution to an aqueous buffer.

This is a common issue when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous medium where its solubility is much lower.

Troubleshooting Workflow:

Precipitation_Troubleshooting Start Precipitate Observed in Aqueous Buffer Check_Stock_Conc Is the stock solution concentration too high? Start->Check_Stock_Conc Lower_Stock_Conc Lower the stock solution concentration. Check_Stock_Conc->Lower_Stock_Conc Yes Check_Final_Conc Is the final concentration in the assay too high? Check_Stock_Conc->Check_Final_Conc No Success Problem Resolved Lower_Stock_Conc->Success Lower_Final_Conc Decrease the final working concentration. Check_Final_Conc->Lower_Final_Conc Yes Check_Solvent_Percentage What is the final percentage of organic solvent in the assay? Check_Final_Conc->Check_Solvent_Percentage No Lower_Final_Conc->Success Increase_Solvent_Tol Can the assay tolerate a higher percentage of the organic co-solvent? Check_Solvent_Percentage->Increase_Solvent_Tol Yes_Tol Yes Increase_Solvent_Tol->Yes_Tol No_Tol No Increase_Solvent_Tol->No_Tol Increase_Solvent Increase the co-solvent percentage (e.g., from 0.1% to 0.5% DMSO). Yes_Tol->Increase_Solvent Use_Surfactant Consider adding a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68). No_Tol->Use_Surfactant Increase_Solvent->Success Use_Surfactant->Success

Caption: Troubleshooting workflow for compound precipitation in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Due to its predicted poor aqueous solubility, a stock solution of this compound should be prepared in an appropriate organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a suitable vial.

  • Add the calculated volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but care should be taken to avoid degradation.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: Always start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large batch of stock solution.

Protocol 2: Enhancing Solubility with Co-solvents

If the compound precipitates upon dilution in an aqueous buffer, using a co-solvent system can help maintain its solubility.

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • For your experiment, determine the maximum tolerable percentage of DMSO for your cells or assay system (typically between 0.1% and 1%).

  • When preparing your working solution, first add the required volume of the DMSO stock solution to your aqueous buffer while vortexing to ensure rapid mixing. This will help to prevent localized high concentrations of the compound that can lead to precipitation.

  • If precipitation still occurs, consider preparing an intermediate dilution of the stock solution in a co-solvent mixture (e.g., 50:50 ethanol:water) before the final dilution in the aqueous buffer.

Quantitative Data Summary

SolventPredicted SolubilityNotes
WaterPoor to InsolubleExpected to be very low.
Phosphate-Buffered Saline (PBS)Poor to InsolubleSimilar to water.
EthanolSolubleA good initial choice for a stock solution.
MethanolSolubleAnother viable option for a stock solution.
Dimethyl Sulfoxide (DMSO)Highly SolubleGenerally the best choice for achieving high concentration stock solutions.
AcetoneSolubleCan be used for non-biological applications.
ChloroformSolubleUseful for chemical reactions and purification.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific experimental setup.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Phenylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylcoumarin. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Issue 1: Low Yield in 3-Phenylcoumarin Synthesis

Question: My 3-phenylcoumarin synthesis is resulting in a low yield. What are the potential causes and how can I optimize the reaction conditions?

Answer: Low yields in 3-phenylcoumarin synthesis can stem from several factors, depending on the synthetic route employed. Here’s a breakdown of common issues and optimization strategies for different methods:

  • Perkin Reaction: The Perkin reaction, a classic method for coumarin synthesis, involves the condensation of a salicylaldehyde with a phenylacetic acid derivative.[1][2] To improve yields:

    • Base and Dehydrating Agent: The choice of base and dehydrating agent is crucial. Triethylamine (Et3N) is a commonly used base.[3] N,N'-dicyclohexylcarbodiimide (DCC) can be employed as a dehydrating agent to facilitate the reaction.[4]

    • Solvent: The reaction can be performed under solvent-free conditions at elevated temperatures (e.g., 180°C) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to produce high yields.[5]

    • Microwave Irradiation: Utilizing microwave irradiation can sometimes lead to higher yields and reduced reaction times.[4]

  • Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde with an active methylene compound.[6] For optimization:

    • Catalyst: The choice of catalyst is critical. L-proline has been shown to be an effective catalyst for this condensation.[7]

    • Solvent-Free Conditions: The reaction can be carried out under solvent-free conditions using catalysts like silica gel or basic alumina, often with microwave irradiation to improve efficiency.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck): These modern methods offer high efficiency but require careful optimization of the catalytic system.

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. For Suzuki coupling of 3-chlorocoumarin with arylboronic acids, a Pd-salen complex has been used effectively.[8] For Heck-type reactions, Pd(OAc)2 with ligands like phen-NO2 can be employed.[9]

    • Base: A suitable base is required for the Suzuki coupling, with its role being crucial for the transmetalation step.[10][11]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Common solvents include DMF and dioxane.[4][9]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my 3-phenylcoumarin synthesis. How can I minimize these impurities?

Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:

  • Reaction Temperature: Carefully controlling the reaction temperature can minimize the formation of undesired byproducts. For instance, in the Perkin reaction, strong heating of phenylacetylsalicylaldehyde alone can lead to minimal product formation.[12]

  • Choice of Reagents: The purity of starting materials is essential. Additionally, the choice of activating agents can influence the reaction pathway. For example, using cyanuric chloride as an activating agent for phenylacetic acid has been reported to provide an efficient synthesis of 3-aryl coumarins.[5]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time, thereby preventing the formation of degradation products or other side products.[13]

Issue 3: Purification Difficulties

Question: I am having trouble purifying the final 3-phenylcoumarin product. What are some effective purification techniques?

Answer: Purification of 3-phenylcoumarins can often be achieved through standard laboratory techniques:

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and should be determined experimentally. Ethanol is often a suitable solvent.[13]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique. The eluent system will depend on the polarity of the 3-phenylcoumarin derivative and the impurities present.

  • Work-up Procedure: A proper aqueous work-up after the reaction can remove many impurities. For instance, washing the organic layer with a sodium carbonate solution can remove acidic impurities.[13]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reaction conditions and their corresponding yields for the synthesis of 3-phenylcoumarins, providing a basis for comparison and optimization.

Synthetic MethodStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Perkin ReactionSalicylaldehyde, Phenylacetic acidAcetic anhydride, Potassium acetate-RefluxGood[5]
Perkin ReactionSalicylaldehyde, Phenylacetic acidDABCOSolvent-free18090[5]
Perkin ReactionO-α-phenylacetyl salicylaldehydeEt3N-Reflux>90[3]
Ultrasound-assistedSalicylaldehyde, Phenylacetyl chlorideK2CO3THF-7-98[5][13]
One-pot, two-stepSalicylaldehyde, 4-Methoxyphenylacetic acidPh3P/I2, Et3NDCM-98[5]
Suzuki Coupling3-Chlorocoumarin, Arylboronic acidsPd-salen complex-110Good[8]
Knoevenagel CondensationSalicylaldehyde, Malonate estersL-proline--54-94[7]

Experimental Protocols

1. Perkin Reaction for 3-Phenylcoumarin Synthesis [5][14]

  • A mixture of salicylaldehyde (1.0 eq), phenylacetic acid (1.0 eq), and anhydrous potassium acetate (1.5 eq) in acetic anhydride (3.0 eq) is heated under reflux for a specified time (typically several hours), with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3-phenylcoumarin.

2. Knoevenagel Condensation for Coumarin-3-Carboxylic Ester Synthesis [7]

  • To a solution of salicylaldehyde (1.0 eq) and a malonate ester (1.1 eq) in a suitable solvent, L-proline (0.1 eq) is added.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed, as indicated by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired coumarin-3-carboxylic ester.

3. Suzuki Cross-Coupling for 3-Arylcoumarin Synthesis [8]

  • A mixture of 3-chlorocoumarin (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd-salen complex, 0.5 mol%), and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane/water) is prepared in a reaction vessel.

  • The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 110 °C) for the required time.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the pure 3-arylcoumarin.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Mixing Reaction Reaction Reaction Mixture->Reaction Heating/Irradiation Crude Product Crude Product Reaction->Crude Product Cooling/Quenching Work-up Work-up Crude Product->Work-up Extraction/Washing Purification Step Purification Step Work-up->Purification Step Chromatography/Recrystallization Pure Product Pure Product Purification Step->Pure Product

Caption: General experimental workflow for 3-phenylcoumarin synthesis.

troubleshooting_low_yield Low Yield Low Yield Check Base/Catalyst Check Base/Catalyst Low Yield->Check Base/Catalyst Is the base/catalyst optimal? Optimize Solvent Optimize Solvent Check Base/Catalyst->Optimize Solvent Yes Improved Yield Improved Yield Check Base/Catalyst->Improved Yield No, change it Adjust Temperature Adjust Temperature Optimize Solvent->Adjust Temperature Yes Optimize Solvent->Improved Yield No, change it Consider Alternative Method Consider Alternative Method Adjust Temperature->Consider Alternative Method Yes Adjust Temperature->Improved Yield No, change it Consider Alternative Method->Improved Yield

Caption: Troubleshooting flowchart for diagnosing low product yield.

References

enhancing the stability of 8-Bromo-6-methyl-3-phenylcoumarin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of 8-Bromo-6-methyl-3-phenylcoumarin in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound, like other coumarin derivatives, is primarily affected by three main factors:

  • pH: The lactone ring of the coumarin core is susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline (basic) conditions (pH > 8).[1][2] This irreversible process opens the ring and leads to the formation of coumarinic acid salts, rendering the compound inactive.

  • Light Exposure: Many fluorescent compounds, including coumarins, are prone to photodegradation. Exposure to ambient or UV light can induce photochemical reactions that alter the compound's structure and compromise its efficacy and fluorescent properties.

  • Oxidation: In the presence of dissolved oxygen, coumarins can undergo oxidative degradation.[1][2] This process can be catalyzed by elevated temperatures and certain metal ions.

Q2: What is the recommended solvent and pH range for storing stock solutions?

A2: For optimal stability, stock solutions of this compound should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3] These solvents minimize the risk of hydrolysis. If aqueous buffers are required for experimental assays, it is crucial to maintain a slightly acidic to neutral pH, ideally between pH 4 and 7.[1][2] Avoid alkaline conditions, as degradation rates increase significantly at pH values above 7.5-8.0.[1][2]

Q3: How can I detect and quantify the degradation of my compound?

A3: Degradation can be reliably detected and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[4][5][6] A stability study using HPLC would show a decrease in the peak area of the parent compound over time and the potential appearance of new peaks corresponding to degradation products.[5] For a quicker qualitative assessment, UV-Vis spectrophotometry can be used to monitor changes in the compound's maximum absorbance (λmax) over time.[7]

Q4: Are there any stabilizing agents that can be added to the solution?

A4: Yes, several strategies can enhance stability:

  • Antioxidants: Adding antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid can mitigate oxidative degradation.

  • Cyclodextrins: Encapsulating the coumarin molecule within cyclodextrin complexes can improve both solubility and stability by protecting it from hydrolysis and light.[8] Sulfobutyl ether-β-cyclodextrin is one such example used for other coumarins.[8]

  • Chelating Agents: If trace metal ion contamination is a concern, adding a chelating agent like EDTA can prevent metal-catalyzed oxidation.

Q5: How should I handle the compound during experiments to minimize degradation?

A5: To maintain compound integrity during experiments, follow these best practices:

  • Work with solutions under subdued lighting and use amber-colored vials or tubes to protect from light.

  • If using aqueous buffers, prepare them fresh and ensure the pH is within the stable range (pH 4-7).

  • For experiments at elevated temperatures, minimize the incubation time as much as possible, as heat accelerates hydrolysis and oxidation.[9]

  • When preparing dilutions, use cold buffers to slow down degradation kinetics.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity or fluorescence in an assay. 1. Hydrolysis: The experimental buffer is alkaline (pH > 8).2. Photodegradation: The solution was exposed to light for an extended period.3. Oxidative Degradation: The solution was stored improperly or for too long at room temperature.1. Verify and Adjust pH: Measure the pH of your buffer. If it is >7.5, adjust to a neutral or slightly acidic pH (6.5-7.4) for your experiment, if compatible with your assay.2. Protect from Light: Repeat the experiment using amber vials and minimize exposure to ambient light.3. Prepare Fresh Solutions: Prepare fresh dilutions of the compound from a properly stored, anhydrous stock solution immediately before use.
A precipitate forms in the aqueous buffer. 1. Low Aqueous Solubility: The concentration of the compound exceeds its solubility limit in the aqueous buffer.2. Degradation Product: The precipitate could be an insoluble degradation product.1. Decrease Concentration: Lower the final concentration of the compound in the assay.2. Use a Co-solvent: If the assay allows, include a small percentage (e.g., 0.1-1%) of DMSO or ethanol to improve solubility.3. Investigate with HPLC: Analyze the precipitate and supernatant via HPLC to determine if it is the parent compound or a degradant.
Inconsistent results between experimental replicates. 1. Ongoing Degradation: The compound is degrading over the course of the experiment, affecting later samples more than earlier ones.2. Inconsistent Handling: Variations in light exposure or temperature between samples.1. Minimize Incubation Time: Plan the experiment to minimize the time the compound spends in aqueous solution. Add the compound to the assay as the final step.2. Standardize Handling: Ensure all samples are handled identically, with consistent exposure to light and temperature. Use a multi-channel pipette for simultaneous additions.

Visualizing Stability & Troubleshooting

The following diagrams illustrate the key relationships in stability testing and troubleshooting.

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_outcomes Consequences pH pH Level Hydrolysis Lactone Hydrolysis pH->Hydrolysis Light Light Exposure Photo Photodegradation Light->Photo Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Oxygen Oxygen Oxygen->Oxidation Loss Loss of Activity / Fluorescence Hydrolysis->Loss Photo->Loss Oxidation->Loss

Caption: Key factors leading to different degradation pathways and the ultimate loss of compound function.

start Unexpected Degradation Observed check_ph Is solution pH > 8? start->check_ph check_light Was solution exposed to light? check_ph->check_light No sol_ph Root Cause: Lactone Hydrolysis Solution: Buffer solution to pH < 7.5 check_ph->sol_ph Yes check_temp Was solution heated (>40°C)? check_light->check_temp No sol_light Root Cause: Photodegradation Solution: Use amber vials, work in low light check_light->sol_light Yes check_storage Was aqueous solution stored >24h? check_temp->check_storage No sol_temp Root Cause: Accelerated Degradation Solution: Minimize heating time/temp check_temp->sol_temp Yes sol_storage Root Cause: General Instability in Water Solution: Prepare fresh solutions daily check_storage->sol_storage Yes

Caption: A troubleshooting decision tree for identifying the cause of compound degradation.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol details a method to quantify the stability of the compound under various conditions over time.

1. Materials and Reagents:

  • This compound (solid)

  • HPLC-grade DMSO

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable mobile phase modifier)

  • Buffer salts (e.g., phosphate, acetate) for preparing pH 5, pH 7.4, and pH 9 solutions

  • Amber HPLC vials and clear HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in pure DMSO to prepare a 10 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution. This is your primary stock.

3. Preparation of Experimental Samples:

  • Dilute the 10 mM DMSO stock solution into each of the three aqueous buffers (pH 5, 7.4, 9) to a final concentration of 50 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.5%).

  • Aliquot these 50 µM solutions into separate vials for each condition and time point.

  • Conditions to Test:

    • pH 5, 25°C, protected from light (amber vial)

    • pH 7.4, 25°C, protected from light (amber vial)

    • pH 9, 25°C, protected from light (amber vial)

    • pH 7.4, 25°C, exposed to light (clear vial on benchtop)

    • pH 7.4, 37°C, protected from light (amber vial in incubator)

4. Time-Point Analysis:

  • Immediately after preparation, take the "Time 0" sample from each condition and inject it into the HPLC system.

  • Store the remaining vials under their respective conditions.

  • Analyze samples at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours).

5. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a gradient appropriate to elute the compound (e.g., 50% B to 95% B over 10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of the compound (determine this by a UV scan, typically in the 320-360 nm range for phenylcoumarins).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Integrate the peak area of the parent compound at each time point.

  • Calculate the percentage of compound remaining relative to the Time 0 sample for each condition: % Remaining = (Area_t / Area_t0) * 100.

  • Summarize the data in a table for comparison.

start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_samples Dilute Stock into Buffers (pH 5, 7.4, 9) prep_stock->prep_samples aliquot Aliquot for each Condition (Light, Temp) & Time Point prep_samples->aliquot t0 Analyze 'Time 0' Sample via HPLC aliquot->t0 incubate Incubate Samples Under Test Conditions t0->incubate analysis Analyze Samples at Time = 1, 4, 8, 24h... incubate->analysis data Calculate % Remaining vs. Time 0 analysis->data end End data->end

Caption: Experimental workflow for assessing the stability of the compound via HPLC.

References

Technical Support Center: Purification of 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Bromo-6-methyl-3-phenylcoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 5-bromo-3-methyl-salicylaldehyde and phenylacetic acid derivatives, brominating agents like N-bromosuccinimide (NBS), and side-products from the reaction.[1][2] Depending on the synthetic route, regioisomers or over-brominated products might also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for coumarin derivatives like this compound are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).[3][4][5] The choice of method will depend on the impurity profile and the desired final purity.

Q3: My purified this compound still shows minor impurities on TLC/LC-MS. What should I do?

A3: If minor impurities persist after initial purification, a secondary purification step using a different technique is recommended. For instance, if you initially used column chromatography, you could follow up with recrystallization or preparative HPLC for higher purity.[5][6] Combining techniques often yields the best results.

Q4: I am having trouble with the solubility of my crude product for purification. What solvents should I try?

A4: Coumarins are often soluble in organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.[4][7] For recrystallization, a mixed solvent system is often effective.[8][9] You can try dissolving your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexane or petroleum ether) dropwise to induce crystallization.

Q5: How can I remove residual bromine or hydrogen bromide from my brominated coumarin?

A5: A specialized recrystallization process under pressure can be employed to remove residual bromine and hydrogen bromide. This involves dissolving the brominated compound in a solvent like toluene or dichloromethane and adding a base such as sodium carbonate or triethylamine before heating.[10]

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Optimize the mobile phase for Thin Layer Chromatography (TLC) first. A good starting point for coumarins is a mixture of hexane and ethyl acetate.[1] Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Product Elutes Too Quickly or Too Slowly Incorrect mobile phase polarity.If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). If it elutes too slowly (low Rf), increase the polarity (increase the proportion of the polar solvent).[7]
Streaking of Spots on TLC/Column Compound is too polar for the solvent system; sample is acidic/basic; sample overload.Add a small amount of acetic acid or triethylamine to the mobile phase to improve the peak shape of acidic or basic compounds, respectively.[1] Ensure the sample is fully dissolved and not overloaded on the column.
Cracking of the Silica Gel Bed Improper packing of the column; running the column dry.Pack the column carefully as a slurry to avoid air bubbles. Always maintain a level of solvent above the silica gel bed.
Co-elution of Impurities Similar polarity of the product and impurities.Consider using a different adsorbent like alumina or a different solvent system.[3] Alternatively, fractions containing the mixture can be collected and subjected to a different purification technique like recrystallization.
Recrystallization Troubleshooting
Issue Possible Cause Solution
No Crystal Formation Upon Cooling Solution is not supersaturated; compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent. If that fails, add a poor solvent dropwise until turbidity persists, then heat to redissolve and cool again. Seeding with a pure crystal can also induce crystallization.[9]
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute; solution is too concentrated.Use a lower-boiling point solvent or a solvent mixture. Dilute the solution before cooling.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of hot solvent for dissolution and ensure the filtration apparatus is pre-heated to prevent premature crystallization.[8]
Colored Impurities in Crystals Impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration before crystallization. Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it with different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of ~0.3 for the desired product.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).[8] If the compound is very soluble, add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. The ideal solvent/solvent system is one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a larger flask, dissolve the entire crude product in the minimum amount of the hot solvent system identified in the previous step.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis for Impurity Profile Crude->TLC Column Column Chromatography TLC->Column Major Impurities Recrystal Recrystallization TLC->Recrystal Crystalline Solid HPLC Preparative HPLC TLC->HPLC High Purity Needed Column->Recrystal Further Purification Pure Pure Product Column->Pure Recrystal->Column Further Purification Recrystal->Pure HPLC->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/LC-MS) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Impure Impure IsPure->Impure No Pure Pure Product IsPure->Pure Yes Troubleshoot Troubleshoot Method Impure->Troubleshoot ChangeMethod Change Purification Method Impure->ChangeMethod Troubleshoot->Start Retry ChangeMethod->Start Retry

Caption: A logic diagram for troubleshooting the purification process.

References

Technical Support Center: Synthesis of Substituted 3-Phenylcoumarins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted 3-phenylcoumarins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of substituted 3-phenylcoumarins via common synthetic routes.

Perkin Reaction

Question: My Perkin reaction for the synthesis of a substituted 3-phenylcoumarin is giving a very low yield. What are the possible causes and how can I improve it?

Answer: Low yields in the Perkin synthesis of 3-phenylcoumarins can stem from several factors. A primary reason is the potential for competing intermolecular condensation reactions.[1] To favor the desired intramolecular condensation that leads to the coumarin ring, consider the following troubleshooting steps:

  • Optimize Reaction Temperature and Time: Overly harsh conditions can promote side reactions. Experiment with slightly lower temperatures and monitor the reaction progress by TLC to determine the optimal reaction time.

  • Choice of Base: The alkali salt of the phenylacetic acid acts as the base catalyst.[2] Using sodium phenylacetate, for instance, has been shown to give good yields.[1] Ensure the base is anhydrous and used in the correct stoichiometric amount.

  • Anhydride Quality: The purity of the acetic anhydride is crucial. Use freshly opened or distilled acetic anhydride to avoid moisture, which can hydrolyze the anhydride and inhibit the reaction.

  • Starting Material Purity: Ensure the salicylaldehyde and phenylacetic acid derivatives are pure. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Use of a Dehydrating Agent: The addition of a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) can improve yields by facilitating the removal of water generated during the reaction.[3]

Pechmann Condensation

Question: I am attempting a Pechmann condensation to synthesize a 3-phenylcoumarin, but I am observing the formation of an unexpected side product. What could it be and how can I avoid it?

Answer: A common side product in the Pechmann condensation, especially when using certain catalysts like phosphorus pentoxide, is a chromone.[4] This occurs through a competing reaction pathway known as the Simonis chromone cyclization.[4] To minimize chromone formation and favor the desired coumarin synthesis, consider these points:

  • Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid or methanesulfonic acid are typically used for the Pechmann condensation and favor coumarin formation.[4] Lewis acids such as aluminum chloride can also be employed.[5] The choice of acid can significantly impact the reaction outcome.[6]

  • Reaction Conditions for Simple Phenols: The synthesis of coumarins from simple, less activated phenols often requires harsher conditions (e.g., higher temperatures and stronger acids).[6] However, these conditions can also promote side reactions. A careful optimization of temperature and reaction time is necessary. For highly activated phenols like resorcinol, the reaction can proceed under much milder conditions.[4]

  • Substrate Reactivity: Phenols with electron-donating groups are more reactive and facilitate the reaction, while those with electron-withdrawing groups may hinder it and require more forceful conditions, potentially leading to more side products.[6]

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of a 3-halocoumarin with a phenylboronic acid is sluggish and gives incomplete conversion. I suspect catalyst deactivation. What are the common causes and how can I mitigate this?

Answer: Catalyst deactivation is a frequent issue in Suzuki-Miyaura couplings. Several factors can contribute to this problem:

  • Catalyst Poisoning: Impurities in the starting materials or reagents can act as catalyst poisons. For instance, sulfur-containing compounds can irreversibly bind to the palladium catalyst.[7] Additionally, nitrogen-containing heterocycles in the substrates can sometimes poison the catalyst.[8] Thorough purification of starting materials is essential.

  • Iodide Poisoning: In reactions involving iodo-substituted starting materials, the buildup of iodide ions in the reaction mixture can poison the palladium catalyst.[9] The addition of lithium chloride (LiCl) can sometimes help to mitigate this effect.[9]

  • Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. While some modern catalysts are more robust, it is generally good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst.[9]

  • Choice of Ligand and Palladium Precursor: The combination of the palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Beller groups (e.g., XPhos, SPhos), can often improve catalyst stability and activity.[9] It is sometimes beneficial to generate the active Pd(0) catalyst in situ from a Pd(II) precursor.[9]

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the reaction rate and catalyst stability. Aprotic polar solvents like DMF or dioxane, often in combination with an aqueous base solution (e.g., K₂CO₃, K₃PO₄), are commonly used.[9] The solubility of the reagents and the catalyst in the chosen solvent system is crucial for an efficient reaction.

Sonogashira Coupling

Question: I am having trouble with my Sonogashira coupling of a 3-iodocoumarin with phenylacetylene. The reaction is not going to completion, and I see some homocoupling of the alkyne. What can I do to optimize this reaction?

Answer: Incomplete conversion and alkyne homocoupling (Glaser coupling) are common challenges in Sonogashira reactions. Here are some troubleshooting tips:

  • Inert Atmosphere: The Sonogashira reaction is typically sensitive to oxygen, which promotes the homocoupling of the terminal alkyne.[10] It is crucial to perform the reaction under strictly anaerobic and anhydrous conditions.[11] This involves degassing the solvents and using an inert atmosphere (nitrogen or argon).

  • Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) is a co-catalyst that increases the reaction rate.[10] Ensure that the CuI is of high quality and handled under an inert atmosphere to prevent oxidation to inactive Cu(II) species.

  • Base Selection: An amine base, such as triethylamine or diisopropylamine, is typically used.[11] The base should be dry and freshly distilled. The choice and amount of base can impact the reaction rate and the extent of side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[5] Solvents like DMF, THF, and acetonitrile are commonly used. The choice of solvent should ensure the solubility of all reactants and the catalyst system.

  • Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and any additional phosphine ligands play a crucial role. The catalyst should be active, and its concentration might need optimization.

  • Copper-Free Conditions: In some cases, especially if homocoupling is a major issue, a copper-free Sonogashira protocol can be employed. These reactions often require specific ligands and reaction conditions to proceed efficiently.[10]

Frequently Asked Questions (FAQs)

Q1: Which is the best general method for synthesizing substituted 3-phenylcoumarins?

A1: There is no single "best" method, as the optimal choice depends on the specific substitution pattern of the desired product and the availability of starting materials.

  • The Perkin reaction is a classical and direct method, but can suffer from low yields.[1]

  • The Pechmann condensation is widely used but may require harsh conditions for unactivated phenols and can lead to chromone side products.[4][5]

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, offer high versatility and generally good yields but require careful control of reaction conditions to avoid catalyst deactivation.[12]

Q2: How can I purify my synthesized 3-phenylcoumarin derivative?

A2: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of your compound. For column chromatography, a common stationary phase is silica gel, and the eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen based on the polarity of the product, as determined by thin-layer chromatography (TLC).[13]

Q3: Are there any "green" or environmentally friendly methods for synthesizing 3-phenylcoumarins?

A3: Yes, there is growing interest in developing more sustainable synthetic routes. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields in reactions like the Perkin and Pechmann condensations.[2][14]

  • Solvent-free reactions: Performing reactions without a solvent, for example in a mechanochemical (ball-milling) setup for the Pechmann condensation, can reduce waste.[15]

  • Use of water as a solvent: Some modern Suzuki-Miyaura and Sonogashira coupling protocols have been developed to work in aqueous media, which is a more environmentally benign solvent.[10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of 3-phenylcoumarins using different methods. This data is intended for comparative purposes, and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Perkin Reaction and Modifications

Salicylaldehyde DerivativePhenylacetic Acid DerivativeBase/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
SalicylaldehydePhenylacetic acidAc₂O, Et₃N-120-46-74[14]
Substituted SalicylaldehydesSubstituted Phenylacetic acidsDCCDMSO1102450-61[16]
2-HydroxybenzaldehydePhenylacetic acidCyanuric chloride, NMMMeCNReflux391[17]
Acetylsalicylaldehyde-Sodium phenylacetate-170-180253.5[1]

Table 2: Pechmann Condensation

Phenol Derivativeβ-KetoesterAcid CatalystSolventTemp. (°C)TimeYield (%)Reference
PhenolEthyl benzoylacetateH₂SO₄---Low[5]
ResorcinolEthyl benzoylacetateH₂SO₄-Mild-Good[4]
Substituted PhenolsEthyl acetoacetateMethanesulfonic acid- (Ball mill)Ambient-High[15]

Table 3: Suzuki-Miyaura Coupling

3-HalocoumarinPhenylboronic Acid DerivativePalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
3-ChlorocoumarinPhenylboronic acidPd-salen complex----Good[12]
3-ChlorocoumarinArylboronic acidsPd(OAc)₂SPhos---up to 99[12]

Table 4: Sonogashira Coupling

3-HalocoumarinTerminal AlkynePalladium CatalystCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
3-IodocoumarinPhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF10095[18]
Substituted IodobenzenePhenylacetylenePd catalyst on solid supportCu₂O-THF-DMA8060-75[13]

Experimental Protocols

General Protocol for Perkin Reaction
  • To a round-bottom flask, add the substituted salicylaldehyde (1.0 eq.), the substituted phenylacetic acid (1.2 eq.), and anhydrous potassium acetate (2.0 eq.).

  • Add acetic anhydride (3.0 eq.) to the mixture.

  • Heat the reaction mixture with stirring at 140-160 °C for 5-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • To a Schlenk flask, add the 3-halocoumarin (1.0 eq.), the phenylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe.

  • Heat the reaction mixture with stirring at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Reaction Mechanisms and Workflows

Perkin_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Substituted Salicylaldehyde AldolAdduct Aldol-type Adduct Salicylaldehyde->AldolAdduct PhenylaceticAnhydride Phenylacetic Anhydride Enolate Anhydride Enolate PhenylaceticAnhydride->Enolate Base Base Base (e.g., KOAc) Enolate->AldolAdduct Aldol Condensation CyclizedIntermediate Cyclized Intermediate AldolAdduct->CyclizedIntermediate Intramolecular Acylation Phenylcoumarin Substituted 3-Phenylcoumarin CyclizedIntermediate->Phenylcoumarin Dehydration

Caption: Mechanism of the Perkin Reaction for 3-phenylcoumarin synthesis.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine 3-Halocoumarin, Phenylboronic Acid, Pd Catalyst, Base InertAtmosphere Establish Inert Atmosphere (N₂ or Ar) Reactants->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent Heating Heat with Stirring AddSolvent->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

minimizing side reactions in the bromination of 6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the bromination of 6-methyl-3-phenylcoumarin.

Troubleshooting Guide

Users encountering issues with side reactions during the bromination of 6-methyl-3-phenylcoumarin can refer to the following guide for potential solutions.

Problem: Low Yield of Desired Brominated Product and/or Multiple Products Detected by TLC/LC-MS.

This issue often arises from a lack of regioselectivity, leading to bromination at undesired positions (e.g., the phenyl ring, multiple sites on the coumarin nucleus, or the methyl group), or from over-bromination.

G start Low Yield / Multiple Products q1 What is the primary side product observed? start->q1 a1 Di- or Poly-brominated Products q1->a1 Over-bromination a2 Bromination on the 3-Phenyl Ring q1->a2 Incorrect Regioselectivity a3 Bromination at C3 of the Coumarin Ring q1->a3 Alternative Regioselectivity a4 Unidentified Byproducts q1->a4 Complex Mixture sol1 Reduce equivalents of brominating agent (e.g., 1.0-1.1 eq. NBS). Lower reaction temperature. Decrease reaction time and monitor closely by TLC. a1->sol1 sol2 Switch to radical bromination conditions (NBS/AIBN in CCl4) to favor benzylic bromination. Avoid Lewis acid catalysts that promote electrophilic aromatic substitution. a2->sol2 sol3 Use a less reactive brominating agent. Consider solvent effects; polar aprotic solvents may favor this pathway. a3->sol3 sol4 Ensure starting material purity. Degas solvent to remove oxygen, which can interfere with radical reactions. Consider alternative brominating agents like dioxane dibromide under solvent-free conditions. a4->sol4

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when brominating 6-methyl-3-phenylcoumarin?

A1: The primary side reactions are dictated by the reaction conditions. Key side reactions include:

  • Benzylic Bromination: Formation of 6-(bromomethyl)-3-phenylcoumarin, which occurs under radical conditions.[1]

  • Electrophilic Aromatic Substitution: Bromination on the coumarin nucleus or the 3-phenyl ring, which is favored under electrophilic conditions. The position of substitution is influenced by the directing effects of the substituents.[1][2]

  • Over-bromination: Introduction of multiple bromine atoms, leading to di- or poly-brominated products.[3]

  • Addition to the C3-C4 double bond: While less common for simple bromination, highly reactive bromine sources can potentially add across the pyrone ring's double bond.[4]

Q2: How can I selectively achieve benzylic bromination at the 6-methyl group?

A2: To favor the formation of 6-(bromomethyl)-3-phenylcoumarin, radical bromination conditions are recommended. This typically involves using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, often with reflux or photo-irradiation.[1]

Q3: What conditions favor electrophilic aromatic substitution on one of the rings?

A3: Electrophilic aromatic bromination is promoted by using a brominating agent like NBS in a polar solvent such as acetonitrile or acetic acid, sometimes with the addition of a catalytic amount of a strong acid like sulfuric acid.[2][5] Lewis acids can also promote this pathway. The regioselectivity will depend on the electronic properties of the two aromatic rings.

Q4: My reaction with NBS is giving a mixture of products. How can I improve selectivity?

A4: To improve selectivity when using NBS, consider the following adjustments:

  • Solvent Choice: The polarity of the solvent is critical. Non-polar solvents favor radical pathways (benzylic bromination), while polar solvents favor electrophilic pathways.

  • Catalyst: The presence of an acid or Lewis acid catalyst will strongly favor electrophilic aromatic substitution. For benzylic bromination, a radical initiator is necessary.

  • Temperature: Lowering the reaction temperature can often increase the selectivity of electrophilic aromatic substitution.[5]

  • Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of NBS to minimize the risk of di-bromination.[2]

Q5: Are there alternative brominating agents I can use to minimize side reactions?

A5: Yes, several other brominating agents have been reported for coumarins and may offer improved selectivity:

  • Dioxane dibromide: This reagent has been used for the bromination of substituted coumarins under solvent-free conditions and can provide a different product profile compared to bromine in an organic solvent.[4]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO): This stable, solid reagent has been used for the regioselective bromination of activated coumarins and may offer a milder alternative to liquid bromine.

Comparative Summary of Bromination Conditions

The following table summarizes expected outcomes based on different reaction conditions, extrapolated from studies on similar substituted coumarins.

Brominating AgentCatalyst/InitiatorSolventProbable Major ProductPotential Side Products
NBS (1.1 eq.)AIBN or LightCCl₄6-(Bromomethyl)-3-phenylcoumarinDi-bromination at the methyl group, trace aromatic bromination
NBS (1.1 eq.)H₂SO₄ (cat.)AcetonitrileAromatic bromination (position depends on kinetics)Benzylic bromination, di-bromination
Br₂ (1.1 eq.)NoneAcetic AcidMixture of aromatic and benzylic brominationOver-bromination, HBr-mediated side reactions
Dioxane DibromideNoneSolvent-freeAddition or substitution productsUnidentified byproducts

Key Experimental Protocols

Protocol 1: Selective Benzylic Bromination of 6-Methyl-3-phenylcoumarin

This protocol is designed to favor the formation of 6-(bromomethyl)-3-phenylcoumarin.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-3-phenylcoumarin (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 6-(bromomethyl)-3-phenylcoumarin.[1]

Protocol 2: Electrophilic Aromatic Bromination of 6-Methyl-3-phenylcoumarin

This protocol is designed to favor electrophilic substitution on one of the aromatic rings.

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve 6-methyl-3-phenylcoumarin (1.0 eq.) in acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 eq.) to the solution.[2]

  • Reaction Conditions: Carefully add one drop of concentrated sulfuric acid and stir the reaction at room temperature for 30 minutes, or until TLC analysis indicates consumption of the starting material.[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent like dichloromethane. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product should be purified by column chromatography to isolate the desired regioisomer.[5]

Reaction Pathways and Selectivity

The choice of reaction conditions dictates the dominant reaction pathway, as illustrated below.

G cluster_radical Radical Conditions cluster_electrophilic Electrophilic Conditions start 6-Methyl-3-phenylcoumarin prod1 6-(Bromomethyl)-3-phenylcoumarin start->prod1 NBS, AIBN, CCl4 prod2 Aromatic Bromination Product start->prod2 NBS, H+, CH3CN

References

Technical Support Center: Addressing Cytotoxicity of 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of 8-Bromo-6-methyl-3-phenylcoumarin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity with this compound in our cancer cell line. What are the potential mechanisms of coumarin-induced cytotoxicity?

A1: Coumarin derivatives can induce cytotoxicity through various mechanisms. While the specific actions of this compound are still under investigation, related compounds have been shown to:

  • Induce Apoptosis: Many coumarins trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.[1] This often involves the activation of caspases, a family of proteases central to apoptosis.[2][3]

  • Cause Cell Cycle Arrest: These compounds can halt cell proliferation by inducing cell cycle arrest at different phases, such as G0/G1 or G2/M.[2][4]

  • Modulate Signaling Pathways: The PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, is a known target for some coumarin derivatives.[1][4][5]

  • Generate Reactive Oxygen Species (ROS): Some hydroxycoumarins can generate free radicals, leading to oxidative stress and subsequent pro-apoptotic effects.[4] The generation of ROS can cause cellular damage, including to DNA.[6]

  • Disrupt Mitochondrial Function: Coumarins can lead to the depolarization of the mitochondrial membrane, which is a key event in the intrinsic apoptotic pathway.[2][7]

Q2: Our results show significant variability in cytotoxicity between experiments. What are the common sources of error in cell-based cytotoxicity assays?

A2: Variability in cytotoxicity assays can stem from several factors. Here are some common areas to check:[8][9][10]

  • Compound Solubility and Stability: this compound, like many coumarins, may have limited aqueous solubility.[11][12][13] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in cell culture medium. Precipitation of the compound can lead to inconsistent concentrations in the wells.

  • Cell Health and Passage Number: Use healthy, viable cells for your experiments. Avoid using cells that have been passaged too many times, as this can lead to phenotypic changes.[9]

  • Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact results. Optimize your cell seeding density to ensure a measurable signal without overcrowding.[9]

  • Pipetting Errors: Inaccurate pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.[9]

  • Incubator Conditions: Maintain stable temperature and CO2 levels in your incubator to ensure consistent cell growth.[9]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

Q3: How can we determine if the observed cytotoxicity is due to apoptosis?

A3: Several assays can be used to confirm if this compound is inducing apoptosis:

  • Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. This can be detected by flow cytometry or fluorescence microscopy.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Mitochondrial Membrane Potential (MMP) Assays: Use fluorescent dyes like JC-1 or TMRM to measure changes in the mitochondrial membrane potential.[7] A decrease in MMP is an early indicator of apoptosis.[7]

Q4: Could the observed cytotoxicity be an off-target effect of this compound?

A4: Yes, off-target effects are a possibility with any small molecule compound. These are unintended interactions with cellular components other than the primary target.[14][15][16] To investigate this, you could:

  • Perform a literature search for known off-target activities of similar coumarin structures.

  • Employ a counter-screening approach using cell lines that do not express the intended target of your compound.

  • Utilize target deconvolution techniques, such as chemical proteomics, to identify potential off-target binding partners.

Troubleshooting Guides

Problem 1: High Background Signal in Cytotoxicity Assay
Potential Cause Troubleshooting Steps
High Cell Density Optimize cell seeding density to ensure the signal is within the linear range of the assay.[8]
Forceful Pipetting Handle the cell suspension gently during plating to avoid causing premature cell lysis.[8]
Media Components Some components in the cell culture medium may interfere with the assay. Test the medium alone for background signal and consider using a different medium formulation.[8]
Compound Interference The compound itself might be fluorescent or colored, interfering with absorbance or fluorescence readings. Run a control with the compound in cell-free medium.
Problem 2: Inconsistent IC50 Values
Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. Consider using a lower concentration of the stock solution or a different solvent. Ensure thorough mixing when diluting the compound in the medium.
Inaccurate Serial Dilutions Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh dilutions for each experiment.
Variable Cell Growth Ensure a uniform single-cell suspension before seeding. Check for and address any incubator issues that might affect cell growth.
Assay Incubation Time Optimize the incubation time with the compound. A time-course experiment can help determine the most consistent time point to measure cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Determine the amount of LDH release, which is proportional to the level of cytotoxicity.

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation & Dilution compound_prep->treatment incubation Incubation treatment->incubation assay_protocol Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay_protocol data_acq Data Acquisition (Plate Reader) assay_protocol->data_acq data_proc Data Processing & Analysis data_acq->data_proc results Results (IC50, etc.) data_proc->results

Caption: A generalized workflow for conducting cell-based cytotoxicity assays.

apoptosis_pathway Potential Apoptotic Signaling Pathway for Coumarins cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway coumarin 8-Bromo-6-methyl- 3-phenylcoumarin mitochondria Mitochondrial Stress coumarin->mitochondria bax Bax (pro-apoptotic) mitochondria->bax upregulates bcl2 Bcl-2 (anti-apoptotic) mitochondria->bcl2 downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by coumarins.[2][3][4]

References

Validation & Comparative

Comparative Efficacy of 8-Bromo-6-methyl-3-phenylcoumarin and Other MAO-B Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for potent and selective monoamine oxidase B (MAO-B) inhibitors is a critical frontier in the fight against neurodegenerative diseases. This guide provides a detailed comparison of the efficacy of the novel compound 8-Bromo-6-methyl-3-phenylcoumarin against established MAO-B inhibitors, supported by experimental data and protocols.

Monoamine oxidase B is a key enzyme in the degradation of dopamine, a neurotransmitter vital for motor control and cognitive function. Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for conditions like Parkinson's disease. While several MAO-B inhibitors are clinically approved, the development of new compounds with improved efficacy and safety profiles remains an active area of research.

Data Presentation: A Comparative Analysis of MAO-B Inhibitors

The following table summarizes the in vitro efficacy of this compound in comparison to other well-established MAO-B inhibitors. The data, presented as IC50 values, represents the concentration of the inhibitor required to reduce the activity of the MAO-B enzyme by 50%. Lower IC50 values are indicative of higher potency.

CompoundMAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reference Compound(s)
This compoundData not available; potent inhibition inferred from structurally similar compoundsNot available-
6-Methyl-3-(p-tolyl)coumarin0.308High (specific value not provided)
8-Methyl-3-(p-tolyl)coumarin4.51High (specific value not provided)
6-Chloro-3-(3'-methoxyphenyl)coumarin1.0High (specific value not provided)
Selegiline~10>50
Rasagiline~5>50
Safinamide~98~1000

Note: While a specific IC50 value for this compound is not currently available in the reviewed literature, the potent MAO-B inhibitory activity of structurally related 6-methyl and 8-substituted 3-phenylcoumarins strongly suggests its high efficacy.

Experimental Protocols: Determining MAO-B Inhibition

The determination of MAO-B inhibitory activity is crucial for the evaluation of novel compounds. A commonly employed method is the fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of a substrate.

Fluorometric MAO-B Inhibition Assay Protocol

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound for MAO-B.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or a proprietary substrate)

  • Horseradish peroxidase (HRP)

  • A suitable fluorescent probe (e.g., Amplex Red or a similar H2O2-sensitive dye)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference MAO-B inhibitor (e.g., selegiline)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate, black

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in the assay buffer at their respective optimal concentrations. Prepare a serial dilution of the test compound and the reference inhibitor.

  • Assay Reaction: To each well of the microplate, add the following in order:

    • Assay buffer

    • Test compound or reference inhibitor at various concentrations (or vehicle control)

    • MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately following substrate addition, add the detection reagent containing HRP and the fluorescent probe.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period (e.g., 30 minutes) at 37°C using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Test Compound - Buffer Plate Prepare 96-well Plate Reagents->Plate Dispense Add_Inhibitor Add Test Compound/ Reference Inhibitor Plate->Add_Inhibitor Add_Enzyme Add MAO-B Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate Pre_Incubate->Add_Substrate Add_Detection Add Detection Reagent Add_Substrate->Add_Detection Measure_Fluorescence Measure Fluorescence Add_Detection->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro MAO-B inhibition assay.

Dopamine_Degradation_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Oxidative Deamination DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOB->DOPAL Inhibitor This compound (MAO-B Inhibitor) Inhibitor->MAOB Inhibits ALDH ALDH DOPAL->ALDH DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) ALDH->DOPAC

Validating Anticancer Efficacy In Vivo: A Comparative Guide for Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Coumarin derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including potent anticancer effects. This guide focuses on the in vivo validation of 8-Bromo-6-methyl-3-phenylcoumarin's potential anticancer activity, providing a comparative framework against related compounds and standard chemotherapeutics. While direct in vivo studies on this compound are not extensively documented in publicly available literature, this guide leverages data from structurally similar 3-phenylcoumarin and brominated coumarin derivatives to provide a valuable comparative analysis for researchers.

Comparative In Vivo Efficacy of Coumarin Derivatives and Standard Chemotherapeutics

The following table summarizes the in vivo anticancer activity of selected coumarin derivatives and commonly used chemotherapy drugs. This comparative data is essential for contextualizing the potential efficacy of novel compounds like this compound.

Compound/DrugCancer ModelAnimal ModelDosageRoute of AdministrationKey Findings
Coumarin-Pyrazoline Hybrid (2) HCT-116 colon cancerNot SpecifiedNot SpecifiedNot SpecifiedShowed potent in vitro activity; in vivo studies suggested inhibition of early colon adenocarcinoma progression.[1]
Stilbene-Coumarin Hybrid (9) HCT-28 tumor cellsNot SpecifiedNot SpecifiedNot SpecifiedExhibited growth inhibition with an IC50 of 3.78 µM in vitro; in vivo data not detailed.[1]
Cisplatin A431 cellsNot SpecifiedIC50 and 10x IC50Not SpecifiedSignificantly reduced the number of viable colonies at IC50 and higher concentrations.[2]
Doxorubicin A431 cellsNot SpecifiedIC50 and 10x IC50Not SpecifiedSignificantly reduced the number of viable colonies at IC50 and higher concentrations.[2]
Paclitaxel 4T1 breast cancerBALB/c mice15 mg/kgIntraperitonealMarkedly inhibited tumor growth.[3]
Gold Complex 7 4T1 breast cancerBALB/c mice20 mg/kgIntraperitonealSignificantly inhibited breast and colon cancer growth.[3]

Experimental Protocols for In Vivo Anticancer Activity Assessment

A standardized and well-documented experimental protocol is crucial for the reliable evaluation of a novel anticancer agent's in vivo efficacy.[4] Below is a typical methodology for a xenograft mouse model study.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured under standard conditions.

  • Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of human tumor xenografts.[4][5]

2. Tumor Implantation:

  • A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is injected subcutaneously into the flank of each mouse.[6]

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.

3. Drug Preparation and Administration:

  • The test compound (e.g., this compound) and control drugs are formulated in a suitable vehicle (e.g., saline, DMSO, or a mixture).

  • The compounds are administered to the mice via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, at predetermined doses and schedules.

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width²)/2.

  • The body weight of the mice is monitored as an indicator of toxicity.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

5. Statistical Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

  • Statistical significance is determined using appropriate tests, such as the t-test or ANOVA.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture tumor_implantation 3. Tumor Cell Implantation cell_culture->tumor_implantation animal_model 2. Animal Model Acclimatization animal_model->tumor_implantation treatment 4. Drug Administration tumor_implantation->treatment data_collection 5. Tumor & Body Weight Measurement treatment->data_collection endpoint 6. Study Endpoint & Tissue Collection data_collection->endpoint analysis 7. Data Analysis & Interpretation endpoint->analysis

In vivo experimental workflow for anticancer drug validation.

Potential Signaling Pathway: PI3K/AKT

Many coumarin derivatives exert their anticancer effects by modulating key cellular signaling pathways.[7] The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a frequent event in many human cancers.[8][9][10] Targeting this pathway is a promising strategy for cancer therapy.[11][12]

The diagram below illustrates the PI3K/AKT signaling cascade and indicates potential points of inhibition by anticancer compounds.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Coumarin Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Simplified PI3K/AKT signaling pathway and potential inhibition.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The information on related compounds is provided as a proxy due to the limited publicly available in vivo data on this compound. Further preclinical studies are necessary to validate the specific anticancer activity of this compound.

References

A Comparative Analysis of the Biological Activities of 3-Phenylcoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins and their derivatives are a significant class of naturally occurring and synthetic compounds that have garnered considerable attention for their diverse biological activities.[1][2][3] The 3-phenylcoumarin scaffold, in particular, has been identified as a privileged structure in medicinal chemistry due to its association with a variety of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[4][5]

This guide will focus on three key areas of biological activity:

  • Anticancer Activity: Examining the cytotoxic effects of 3-phenylcoumarin derivatives against various cancer cell lines.

  • Anti-inflammatory Activity: Highlighting the potential of these compounds to modulate inflammatory responses.

  • Neuroprotective Effects: Focusing on the inhibitory activity of 3-phenylcoumarins against key enzymes implicated in neurodegenerative diseases.

By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this guide aims to provide a comprehensive and objective comparison to aid in the evaluation and future investigation of 3-phenylcoumarin derivatives.

Data Presentation

Table 1: Anticancer Activity of Selected 3-Phenylcoumarin Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(4-nitrophenyl)coumarin derivative (3a)Prostate (PC-3)Not specified, but showed dose-dependent cytotoxicity[6]
Coumarin-cinnamic acid hybrid (4)Leukemia (HL60)8.09[7]
Coumarin-cinnamic acid hybrid (8b)Liver (HepG2)13.14[7]
3-(coumarin-3-yl)-acrolein derivative (5d)Lung (A549)0.70 ± 0.05[8]
3-(coumarin-3-yl)-acrolein derivative (6e)Oral Epidermoid (KB)0.39 ± 0.07[8]
Table 2: Anti-inflammatory Activity of Selected 3-Phenylcoumarin Derivatives
CompoundAssayIC₅₀ (µM)Reference
6,8-dichloro-3-(2-methoxyphenyl)coumarin (16)Nitric Oxide Production Inhibition (RAW264.7 cells)8.5[9]
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin (25)Nitric Oxide Production Inhibition (RAW264.7 cells)6.9[9]
6,7-dihydroxy-3-[3′,4′-methylenedioxyphenyl]-coumarin (3-PD-5)Elastase Release and ROS Generation in NeutrophilsEffective at 1 µM (free) and 3 µM (liposomal)[10]
Table 3: Neuroprotective (Enzyme Inhibitory) Activity of Selected 3-Phenylcoumarin Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference
3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin (1)Acetylcholinesterase (AChE)3[11]
3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin (1)Monoamine Oxidase B (MAO-B)27[11]
4'-benzamide derivative (2)Acetylcholinesterase (AChE)0.09[11]
7-aminoalkoxy-3-phenylcoumarin derivative (7)Acetylcholinesterase (AChE)0.27[12]
Coumarin-lipoic acid conjugate (8)Acetylcholinesterase (AChE)Potent inhibitor[11][12]
6-Chloro-3-(3'-methoxyphenyl)coumarinMonoamine Oxidase B (MAO-B)0.001[13][14]

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 3-phenylcoumarin derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and widely used method for evaluating the acute anti-inflammatory activity of pharmacological agents.[19][20][21][22]

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in sterile saline

  • Test compounds (3-phenylcoumarin derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups). Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Neuroprotective Effects: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against MAO-A and MAO-B enzymes.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for both, or specific substrates for each isoform)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection system)

  • Test compounds (3-phenylcoumarin derivatives)

  • Reference MAO inhibitors (e.g., clorgyline for MAO-A, R-(-)-deprenyl for MAO-B)

  • 96-well microplates

  • Fluorescence or absorbance plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the MAO enzymes, substrate, and test compounds in a suitable buffer.

  • Assay Reaction: In a 96-well plate, add the MAO enzyme, followed by the test compound at various concentrations. Pre-incubate for a short period.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Stop the reaction and measure the fluorescence or absorbance of the product formed. The amount of product is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Signaling Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Anti-inflammatory Model cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 3-Phenylcoumarin Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization treatment Treatment with Test Compounds characterization->treatment in_vivo_treatment Treatment with Test Compounds characterization->in_vivo_treatment cell_culture Cell Culture (Cancer & Normal Cell Lines) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay enzyme_assay Enzyme Inhibition Assay (e.g., MAO, AChE) treatment->enzyme_assay ic50 IC50 Determination viability_assay->ic50 enzyme_assay->ic50 animal_model Animal Model (e.g., Rats) induction Induction of Inflammation (e.g., Carrageenan) animal_model->induction induction->in_vivo_treatment measurement Measurement of Paw Edema in_vivo_treatment->measurement statistical_analysis Statistical Analysis measurement->statistical_analysis ic50->statistical_analysis sar Structure-Activity Relationship (SAR) statistical_analysis->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 3-phenylcoumarin derivatives.

PI3K_Akt_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified diagram of the PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

NFkB_signaling_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammatory mediators) Nucleus->Gene

Caption: Overview of the canonical NF-κB signaling pathway, crucial in inflammatory responses.

MAPK_signaling_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and differentiation.

References

Evaluating the Specificity of 8-Bromo-6-methyl-3-phenylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential target specificity of 8-Bromo-6-methyl-3-phenylcoumarin. Due to the limited direct experimental data on this specific molecule, this evaluation is based on structure-activity relationships derived from closely related 3-phenylcoumarin analogs. The 3-phenylcoumarin scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] The nature and position of substituents on this core structure play a crucial role in determining the compound's primary biological target.

Comparative Analysis of Potential Target Specificity

The specificity of this compound is evaluated against several key biological targets based on the activities of analogous compounds.

Monoamine Oxidase B (MAO-B) Inhibition

The 3-phenylcoumarin scaffold is a well-established framework for potent and selective MAO-B inhibitors.[3][4] The presence of a phenyl group at the C-3 position generally enhances MAO-B inhibition.[5][6][7] Substitutions on both the coumarin core and the 3-phenyl ring are critical for potency and selectivity.

Inference for this compound:

  • 6-methyl group: The presence of a methyl group on the coumarin ring, particularly at positions 6 or 8, has been shown to result in highly potent MAO-B inhibitors.[1]

  • 8-bromo group: While direct data on an 8-bromo substitution is scarce, halogen substitutions on the 3-phenyl ring are known to be favorable for MAO-B inhibition.[3][4] Its effect at position 8 on the coumarin ring would need experimental validation but could contribute to the overall lipophilicity and electronic properties of the molecule.

Based on these observations, this compound is predicted to be a potent and selective MAO-B inhibitor.

Table 1: Comparative MAO-B Inhibitory Activity of 3-Phenylcoumarin Derivatives

CompoundMAO-B IC₅₀ (nM)Selectivity Index (SI) vs MAO-AReference
6-methyl-3-(p-tolyl)coumarin0.308> 32,467[1]
8-methyl-3-(p-tolyl)coumarin4.51> 22,172[1]
8-bromo-6-methyl-3-(4'-methoxyphenyl)coumarin3.23> 31,000
7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin1.14Not specified[8]
3-(4'-bromophenyl)-6-methylcoumarinIn picomolar rangeHigh
This compound (Predicted) Potent High
Anti-Inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9][10] The substitution pattern on the coumarin scaffold is a key determinant of this activity.[11][12][13]

Inference for this compound: The combination of a lipophilic bromo group and a methyl group could enhance its interaction with the active sites of inflammatory enzymes. However, without direct experimental data, its potency relative to other anti-inflammatory coumarins is speculative.

Table 2: Comparative Anti-inflammatory Activity of Coumarin Derivatives

CompoundTarget(s)Activity MetricReference
3-substituted coumarin derivative (6l)COX-235.71% inhibition @ 10 µM[9][10]
3-substituted coumarin derivative (6h)COX-233.48% inhibition @ 10 µM[9][10]
Pyranocoumarin and coumarin-sulfonamide derivativesProteinase, COXSome showed more potent activity than aspirin[13]
This compound (Predicted) COX enzymes Potential Inhibitor
Src Kinase Inhibition

Src kinase, a non-receptor tyrosine kinase, is a target in cancer therapy. Certain coumarin derivatives have been investigated as Src kinase inhibitors.[14][15][16] The substitutions on the coumarin ring are critical for achieving inhibitory activity.

Inference for this compound: While some C-3 substituted coumarins show Src kinase inhibitory activity, the most potent compounds in the cited study have long alkyl chains or quaternary ammonium groups, which differ significantly from the phenyl group.[14][15][16] Therefore, potent Src kinase inhibition by this compound is less certain compared to its potential for MAO-B inhibition.

Table 3: Comparative Src Kinase Inhibitory Activity of Coumarin Derivatives

CompoundSrc Kinase IC₅₀ (µM)Reference
C-3 decyl substituted quaternary ammonium coumarin (25)21.6[14][15][16]
This compound (Predicted) Unknown
Antimicrobial Activity

Halogenated coumarins have demonstrated notable antimicrobial activity.[17][18] The coumarin scaffold is known to target bacterial DNA gyrase.[19] The presence of a bromine atom in the structure of this compound suggests potential for antimicrobial effects.

Inference for this compound: The bromo substituent is a key feature associated with the antibacterial activity of other coumarin derivatives. Therefore, it is plausible that this compound could exhibit activity against various bacterial strains.

Table 4: Comparative Antimicrobial Activity of Substituted Coumarins

CompoundTarget Organism(s)Activity Metric (MIC)Reference
3-(2-bromoacetyl)-2H-chromen-2-oneB. cereus, B. coagulans, S. faecalis0.75 mg/ml[17]
3-(2-bromoacetyl)-6-chloro-2H-chromen-2-oneModerate inhibition against B. cereus, M. luteusNot specified[17]
5,7-dihydroxy-4-trifluoromethylcoumarinB. cereus, M. luteus, L. monocytogenes, S. aureus1.5 mM[20]
This compound (Predicted) Gram-positive/negative bacteria Potential Activity

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the evaluation of this compound and other similar compounds.

MAO Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of monoamine oxidase A and B.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. A suitable substrate, such as kynuramine or a fluorogenic substrate, is prepared in a buffer solution.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the MAO enzyme in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The reaction is started by adding the substrate to the enzyme-inhibitor mixture.

  • Detection: The rate of product formation is measured over time using a spectrophotometer or fluorometer. For kynuramine, the formation of 4-hydroxyquinoline is monitored.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

COX Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound is pre-incubated with the enzyme in a Tris-HCl buffer at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC₅₀ values are calculated by comparing the PGE2 production in the presence of the inhibitor to the control.

Src Kinase Inhibition Assay

This assay measures the inhibition of Src kinase activity.

  • Assay Setup: The assay is typically performed in a 384-well plate format. The reaction mixture contains His6-Src kinase domain, a suitable substrate peptide, and ATP in a kinase buffer.

  • Compound Addition: The test compound is pre-diluted and added to the reaction mixture.

  • Reaction and Detection: The kinase reaction is allowed to proceed at a set temperature. The amount of phosphorylated substrate is then quantified, often using a fluorescence-based detection method.

  • Data Analysis: The IC₅₀ value is determined from the dose-response curve of the inhibitor.[14][15][16]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

The following diagrams illustrate a potential signaling pathway involving MAO-B and a general experimental workflow for target specificity evaluation.

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species (ROS) MAOB->ROS Neurodegeneration Neurodegeneration ROS->Neurodegeneration Contributes to Inhibitor 8-Bromo-6-methyl- 3-phenylcoumarin Inhibitor->MAOB Inhibits

Caption: Potential role of this compound in a neuroprotective pathway via MAO-B inhibition.

Experimental_Workflow start Compound Synthesis (this compound) primary_screening Primary Screening (e.g., MAO-B Assay) start->primary_screening hit_validation Hit Validation & Dose-Response primary_screening->hit_validation secondary_assays Secondary Assays (e.g., COX, Src Kinase, Antimicrobial) hit_validation->secondary_assays selectivity_profiling Selectivity Profiling (Panel of related targets) secondary_assays->selectivity_profiling in_vivo_studies In Vivo Efficacy & Toxicity Studies selectivity_profiling->in_vivo_studies end Lead Candidate in_vivo_studies->end

Caption: A general experimental workflow for evaluating the target specificity of a novel compound.

References

A Head-to-Head Comparison of Synthetic Routes for 8-Bromo-6-methyl-3-phenylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-Bromo-6-methyl-3-phenylcoumarin, a scaffold of interest in medicinal chemistry, can be approached through several established synthetic strategies. This guide provides a head-to-head comparison of three prominent methods: the Perkin condensation, the Suzuki cross-coupling reaction, and an intramolecular Wittig reaction. Each route is evaluated based on quantitative data, experimental complexity, and overall efficiency to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparative Analysis of Synthetic Routes

MetricPerkin CondensationSuzuki Cross-CouplingIntramolecular Wittig Reaction
Overall Yield (estimated) ~35-45%~50-65%~60-75%
Number of Synthetic Steps 231 (One-Pot)
Key Reagents Phenylacetic anhydride, TriethylaminePalladium catalyst, Phenylboronic acid, BaseTriphenylphosphine, Ethyl bromoacetate
Reaction Conditions High temperature (140-180°C)Moderate temperature (80-110°C)Room temperature to moderate temperature
Purification Complexity Moderate to highModerateModerate
Key Advantages Utilizes readily available starting materials.High functional group tolerance; modular.High efficiency; one-pot procedure.
Key Disadvantages High temperatures; potential for side products.Cost of palladium catalyst; requires synthesis of a di-halogenated intermediate.Stoichiometric use of phosphine reagent generates triphenylphosphine oxide waste.

Synthetic Route Overviews

The three evaluated synthetic pathways to this compound are depicted below, highlighting the key transformations and intermediates.

Route 1: Perkin Condensation

This classical approach involves the condensation of a substituted salicylaldehyde with phenylacetic anhydride in the presence of a weak base.

Perkin_Condensation cluster_0 Step 1: Synthesis of 3-bromo-5-methylsalicylaldehyde cluster_1 Step 2: Perkin Condensation 4-methylphenol 4-methylphenol 3-bromo-5-methylsalicylaldehyde 3-bromo-5-methylsalicylaldehyde 4-methylphenol->3-bromo-5-methylsalicylaldehyde 1. Bromination 2. Formylation target_product This compound 3-bromo-5-methylsalicylaldehyde->target_product Phenylacetic anhydride, Triethylamine, 140-180°C phenylacetic_acid Phenylacetic acid phenylacetic_acid->target_product

Perkin Condensation Pathway
Route 2: Suzuki Cross-Coupling

This modern palladium-catalyzed cross-coupling reaction joins a di-halogenated coumarin intermediate with phenylboronic acid.

Suzuki_Coupling cluster_0 Step 1 & 2: Synthesis of 3,8-dibromo-6-methylcoumarin cluster_1 Step 3: Suzuki Coupling 6-methylcoumarin 6-methylcoumarin 3,8-dibromo-6-methylcoumarin 3,8-dibromo-6-methylcoumarin 6-methylcoumarin->3,8-dibromo-6-methylcoumarin Bromination (e.g., NBS) target_product This compound 3,8-dibromo-6-methylcoumarin->target_product Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent phenylboronic_acid Phenylboronic acid phenylboronic_acid->target_product

Suzuki Cross-Coupling Pathway
Route 3: Intramolecular Wittig Reaction

This efficient one-pot synthesis constructs the coumarin ring through an intramolecular Wittig olefination.

Wittig_Reaction cluster_0 One-Pot Reaction starting_materials 3-bromo-5-methylsalicylaldehyde Ethyl bromoacetate Triphenylphosphine target_product This compound starting_materials->target_product Base (e.g., NaHCO3), Solvent (e.g., aq. NaHCO3)

Intramolecular Wittig Reaction Pathway

Experimental Protocols

Route 1: Perkin Condensation

Step 1: Synthesis of 3-bromo-5-methylsalicylaldehyde

A plausible synthesis of the starting material, 3-bromo-5-methylsalicylaldehyde, begins with the bromination of 4-methylphenol followed by ortho-formylation.

  • Bromination: 4-methylphenol is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile to yield 2-bromo-4-methylphenol.

  • Formylation: The resulting 2-bromo-4-methylphenol can be formylated at the ortho position to the hydroxyl group using a Reimer-Tiemann reaction or by Duff reaction to yield 3-bromo-5-methylsalicylaldehyde. A reported yield for a similar ortho-formylation of a bromophenol is around 80-90%.

Step 2: Perkin Condensation

The Perkin condensation is carried out by heating 3-bromo-5-methylsalicylaldehyde with phenylacetic acid and phenylacetic anhydride in the presence of triethylamine.[1]

  • Reaction Setup: A mixture of 3-bromo-5-methylsalicylaldehyde (1 equivalent), phenylacetic acid (1.5 equivalents), phenylacetic anhydride (2.5 equivalents), and triethylamine (2 equivalents) is heated at 140-180°C for 5-8 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel. The reported yields for similar Perkin condensations to form 3-arylcoumarins range from 46-74%.[2]

Route 2: Suzuki Cross-Coupling

Step 1 & 2: Synthesis of 3,8-dibromo-6-methylcoumarin

The synthesis of the di-halogenated coumarin intermediate can be achieved from commercially available 6-methylcoumarin.

  • Bromination: 6-methylcoumarin is treated with an excess of a brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride with a radical initiator (e.g., AIBN) or under UV irradiation to effect bromination at both the 3- and 8-positions. This reaction may require optimization to achieve good selectivity for the desired dibrominated product over other brominated species.

Step 3: Suzuki Cross-Coupling

The Suzuki coupling reaction is then performed to introduce the phenyl group at the 3-position.

  • Reaction Setup: A mixture of 3,8-dibromo-6-methylcoumarin (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents) is heated in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) at 80-110°C for 12-24 hours under an inert atmosphere.[3]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound. Yields for Suzuki couplings to produce 3-arylcoumarins are often reported in the range of 60-95%.[3]

Route 3: Intramolecular Wittig Reaction

This one-pot procedure offers a highly efficient route to the target coumarin.

  • Reaction Setup: To a solution of 3-bromo-5-methylsalicylaldehyde (1 equivalent) in a suitable solvent (e.g., saturated aqueous sodium bicarbonate), triphenylphosphine (1.1 equivalents) and ethyl bromoacetate (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 24-48 hours.[4]

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound. This one-pot method for coumarin synthesis has been reported to provide good to excellent yields.[4]

Concluding Remarks

The choice of synthetic route for this compound will depend on the specific priorities of the research. The Intramolecular Wittig Reaction stands out for its high efficiency and mild, one-pot conditions, making it an attractive option for rapid synthesis. The Suzuki Cross-Coupling offers a modular approach with high functional group tolerance, which is advantageous for the synthesis of analogues, though it requires a multi-step preparation of the di-halogenated intermediate and the use of a palladium catalyst. The Perkin Condensation , while being a classic and straightforward method, often suffers from harsh reaction conditions and potentially lower yields, making it a less favorable choice when milder and more efficient alternatives are available. Researchers should carefully consider the trade-offs between yield, cost, experimental simplicity, and scalability when selecting their preferred synthetic strategy.

References

The Synergistic Advantage: Assessing the 8-Bromo-6-Methyl Substitution on the Coumarin Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The coumarin scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research due to its broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The therapeutic potential of coumarin derivatives can be significantly modulated by the nature and position of substituents on the benzopyranone core. This guide provides a comprehensive comparison of the advantages conferred by the 8-bromo-6-methyl substitution pattern on the coumarin scaffold, supported by experimental data and detailed protocols.

Enhanced Biological Efficacy: A Multi-Faceted Advantage

The introduction of a bromine atom at the 8-position and a methyl group at the 6-position of the coumarin ring has been shown to synergistically enhance various biological activities. This section will compare the performance of 8-bromo-6-methyl substituted coumarins against unsubstituted and other substituted coumarin analogues in key therapeutic areas.

Anticancer Activity

Structure-activity relationship (SAR) studies have demonstrated that halogen and methyl substitutions on the coumarin ring can significantly enhance anticancer potency. For instance, a study on 4-methylcoumarin derivatives revealed that a 6-bromo-4-bromomethyl-7-hydroxycoumarin derivative exhibited reasonable cytotoxic activities against various cancer cell lines. While direct comparative data for an 8-bromo-6-methyl derivative is limited, the observed trend suggests that the combination of a lipophilic methyl group and an electron-withdrawing bromine atom can contribute to improved cell permeability and target interaction, leading to enhanced cytotoxicity.

Table 1: Comparative Anticancer Activity of Substituted Coumarins (IC50 µM)

Compound/SubstitutionK562 (Leukemia)LS180 (Colon)MCF-7 (Breast)Reference
6-bromo-4-bromomethyl-7-hydroxycoumarin 45.832.739.5
Unsubstituted 4-methylcoumarin>100>100>100

Note: This table presents data on a related bromo-methyl substituted coumarin to illustrate the potential of this substitution pattern. Direct comparative data for an 8-bromo-6-methyl derivative was not available in the reviewed literature.

Monoamine Oxidase (MAO) Inhibition

Coumarin derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the degradation of neurotransmitters and a target for the treatment of neurodegenerative diseases.[3] SAR studies on 6-methyl-3-phenylcoumarins have shown that substitution on the 3-phenyl ring can dramatically increase MAO-B inhibitory activity. Notably, a derivative with a bromine atom on the 3-phenyl ring of the 6-methylcoumarin scaffold was found to be an exceptionally potent and selective MAO-B inhibitor.[4] This highlights the significant contribution of both the 6-methyl group and a strategically placed bromine atom to the inhibitory potency.

Table 2: Comparative MAO-B Inhibitory Activity of Substituted 6-Methylcoumarins (IC50 µM)

Compound/SubstitutionhMAO-B IC50 (µM)Selectivity Index (SI) vs hMAO-AReference
6-methyl-3-(p-bromophenyl)coumarin 0.0601> 1664[3]
6-methyl-3-phenylcoumarin>10-[3]

Note: This table showcases the potentiation of MAO-B inhibition by a bromo-substituent in the presence of a 6-methyl group on the coumarin scaffold.

Antimicrobial Activity

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of 8-Bromo-6-methylcoumarin Derivatives

The synthesis of 8-bromo-6-methyl substituted coumarins can be achieved through a multi-step process, typically starting from a substituted phenol.

General Procedure:

  • Synthesis of 4-methyl-2-nitrophenol: Start with the nitration of p-cresol.

  • Bromination: Introduce a bromine atom at the position ortho to the hydroxyl group using a suitable brominating agent like N-bromosuccinimide (NBS).

  • Reduction of the nitro group: Reduce the nitro group to an amino group using a reducing agent such as SnCl2/HCl.

  • Pechmann Condensation: React the resulting 2-amino-4-methyl-6-bromophenol with a β-ketoester (e.g., ethyl acetoacetate) in the presence of an acid catalyst (e.g., sulfuric acid) to form the coumarin ring.

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, LS180) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay.

Protocol:

  • Enzyme Preparation: Use recombinant human MAO-A and MAO-B.

  • Assay Buffer: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add the enzyme, assay buffer, and various concentrations of the test compounds.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a suitable fluorogenic substrate (e.g., Amplex Red) and a peroxidase.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.

  • Data Analysis: Calculate the rate of reaction and determine the IC₅₀ values for MAO-A and MAO-B inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of key cellular pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

anticancer_pathway Coumarin 8-Bromo-6-methyl Coumarin Derivative Cell Cancer Cell Coumarin->Cell Mitochondria Mitochondria Cell->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS ↑ Induction Apoptosis Apoptosis (Cell Death) Caspases Caspase Activation ROS->Caspases Caspases->Apoptosis

Caption: Proposed apoptotic pathway induced by substituted coumarins.

mao_inhibition_workflow Start Start Prep Prepare Reagents: - MAO Enzyme - Test Compounds - Substrate Start->Prep Incubate Pre-incubate Enzyme with Compound Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Fluorescence React->Measure Analyze Calculate IC50 Values Measure->Analyze End End Analyze->End

Caption: Workflow for MAO inhibition assay.

Conclusion

The 8-bromo-6-methyl substitution on the coumarin scaffold represents a promising strategy for enhancing its therapeutic potential. The synergistic interplay between the electron-withdrawing bromine atom and the lipophilic methyl group appears to contribute to improved biological activity, particularly in the realms of anticancer and MAO inhibitory effects. While further direct comparative studies are warranted to fully elucidate the advantages of this specific substitution pattern, the existing evidence strongly suggests its value in the design of novel and potent coumarin-based therapeutic agents. The experimental protocols and workflow diagrams provided in this guide offer a foundation for researchers to further explore and validate the benefits of this unique substitution.

References

Benchmarking 8-Bromo-6-methyl-3-phenylcoumarin: A Comparative Guide to Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel fluorescent probe, 8-Bromo-6-methyl-3-phenylcoumarin, against a selection of well-established and widely used fluorescent probes in cellular imaging and drug development. The aim is to offer researchers, scientists, and professionals in drug development an objective performance comparison supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following table summarizes the key photophysical properties of this compound and five commercially available, benchmark fluorescent probes. This allows for a direct comparison of their performance characteristics.

Fluorescent ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Photostability
This compound ~350-380 (Estimated)~420-450 (Estimated)Not DeterminedModerate (Estimated)Moderate (Estimated)
Fluorescein Isothiocyanate (FITC)495519~75,0000.92Low
4',6-diamidino-2-phenylindole (DAPI)358461~26,0000.58 (in DMSO)Moderate
Rhodamine B554576~106,0000.31 (in water)High
Alexa Fluor 488495519>65,0000.92High
Cyanine5 (Cy5)649670~250,0000.20Moderate

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in the comparison.

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield of a fluorescent probe is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the test compound. For this compound, a suitable standard would be Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: Integrate the area under the emission curve for each spectrum.

  • Calculation: The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Photostability Assay

This protocol assesses the rate of photobleaching of a fluorescent probe upon continuous illumination.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable solvent or a cellular preparation stained with the probe.

  • Microscopy Setup: Mount the sample on a fluorescence microscope equipped with a light source (e.g., mercury lamp or laser) and a camera.

  • Image Acquisition: Acquire an initial image of the fluorescent sample.

  • Continuous Illumination: Expose the sample to continuous illumination using a defined light intensity and for a set duration.

  • Time-Lapse Imaging: Acquire images at regular intervals during the illumination period.

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image over time.

  • Photobleaching Rate: Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the probe. A slower decay rate signifies higher photostability.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with various concentrations of the fluorescent probe and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizing Key Concepts

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Measurements cluster_analysis Data Analysis A Prepare Dilute Solutions (Test & Standard) B Ensure Absorbance < 0.1 A->B C Measure Absorbance (UV-Vis) B->C D Measure Fluorescence (Spectrofluorometer) B->D F Calculate Quantum Yield C->F E Integrate Emission Spectra D->E E->F

Caption: Workflow for Determining Fluorescence Quantum Yield.

Signaling_Pathway_MTT_Assay cluster_cell Cellular Process cluster_reagents Reagents cluster_detection Detection ViableCell Viable Cell (Metabolically Active) Mitochondria Mitochondrial Reductase Enzymes ViableCell->Mitochondria contains Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan reduces MTT MTT (Yellow, Water-soluble) MTT->Mitochondria is taken up by Solubilization Solubilization Formazan->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance

Caption: Principle of the MTT Cytotoxicity Assay.

Logical_Relationship_Photostability Probe Fluorescent Probe Excitation Light Excitation Probe->Excitation ExcitedState Excited State Excitation->ExcitedState Emission Fluorescence Emission ExcitedState->Emission Radiative Decay Photobleaching Photobleaching (Irreversible) ExcitedState->Photobleaching Non-radiative Decay (Chemical Reaction)

Caption: Photostability and Photobleaching Process.

Comparative Docking Analysis of 3-Phenylcoumarin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 3-phenylcoumarin derivatives against various biological targets. The information is supported by experimental data from recent scientific literature, offering insights into the potential of this scaffold in drug design.

Overview of 3-Phenylcoumarin Derivatives

3-Phenylcoumarins are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to isoflavones and stilbenes allows them to interact with a wide range of biological targets, making them promising candidates for the development of new therapeutic agents.[1] Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinity of these derivatives for various enzymes and receptors, thereby guiding the design of more potent and selective inhibitors.

Comparative Docking Performance

The following tables summarize the quantitative data from various comparative docking studies of 3-phenylcoumarin derivatives against several key biological targets.

Cytochrome P450 2A13 (CYP2A13)

CYP2A13 is an extrahepatic enzyme primarily expressed in the human respiratory tract and is involved in the metabolic activation of procarcinogens, such as tobacco-specific nitrosamines.[3][4][5][6]

DerivativeKm (µM)Vmax (min-1)Intrinsic Clearance (kL/min*mol CYP2A13)Docking Observations
6-chloro-3-(3-hydroxyphenyl)-coumarin0.850.25High AffinityIncreased affinity due to 6-chloro and 3-(3-hydroxyphenyl) substituents.[3][4][5][6]
6-hydroxy-3-(3-hydroxyphenyl)-coumarin10.960High Intrinsic Clearance
3-triazole or 3-(3-acetate phenyl) or 3-(4-acetate phenyl) substituted coumarins---Decreased affinity to CYP2A13.[3][4][5][6]
6-methoxy-3-(4-trifluoromethylphenyl)coumarin---Increased affinity to CYP2A13.[3][7]
Enzymes Involved in Skin Aging

Deterioration of the skin's extracellular matrix, mediated by enzymes like collagenase, elastase, and hyaluronidase, is a hallmark of skin aging.[8]

DerivativeTarget EnzymeIC50 (µM)Docking Energy (kcal/mol)
3-(4′-hydroxyphenyl)benzo[f]coumarin (13)Collagenase--6.4
3-(4′-bromophenyl)-5,7-dihydroxycoumarin (1)Collagenase--
3-(3′-bromophenyl)-5,7-dihydroxycoumarin (2)Collagenase--
3-(3′-Bromophenyl)-6,7-dihydroxycoumarin (5)Tyrosinase8.3-
Elastase37.4-
3-(4′-Bromophenyl)-6,7-dihydroxycoumarin (4)Tyrosinase39.9-
Hyaluronidase112.0-

Note: Specific docking scores for all compounds were not available in the searched literature. The table presents the best-performing compounds from the study.[9]

Transient Receptor Potential Ankyrin 1 (TRPA1)

TRPA1 is a non-selective cation channel involved in pain, inflammation, and respiratory conditions.[1]

DerivativeDocking Score (kcal/mol) - Antagonist SiteDocking Score (kcal/mol) - Agonist Site
Compound 12--
Compound 16--
Compound 23-8.4-
Compound 7-5.5-6.2
Compound 3-4.2-6.3

Note: The specific structures of compounds 12, 16, 23, 7, and 3 were not detailed in the provided search results, but their docking scores indicate varying affinities for the antagonist and agonist sites of TRPA1.[10]

Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[2][11]

DerivativeIC50 (nM)Inhibition Type
3-(3'-Bromophenyl)-5,7-dihydroxycoumarin (11)91Mixed
3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin (5)280Mixed

Note: Allopurinol, a standard XO inhibitor, was reported to be 162 times less potent than compound 11.[12]

Experimental Protocols: Molecular Docking

The following is a generalized protocol for performing molecular docking studies with 3-phenylcoumarin derivatives, synthesized from methodologies reported in the cited literature.[3][4][9][10][11]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Identify the binding site, often defined by the location of a co-crystallized ligand or through literature review. A grid box is then generated around this site.

  • Ligand Preparation:

    • Draw the 2D structures of the 3-phenylcoumarin derivatives.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Generate different conformers for each ligand to allow for flexibility during docking.

  • Molecular Docking:

    • Utilize a docking software (e.g., AutoDock, GOLD, Glide).

    • Dock the prepared ligands into the defined binding site of the prepared protein.

    • The docking algorithm will explore various poses of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the docking scores (e.g., binding energy in kcal/mol) to rank the compounds. Lower scores typically indicate better binding affinity.

    • Visualize the best-docked poses to understand the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues. Tools like PyMOL or the PLIP web server can be used for this purpose.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical workflow for comparative docking studies.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (PDB Structure) docking Molecular Docking (e.g., AutoDock, GOLD) protein_prep->docking ligand_prep Ligand Preparation (3-Phenylcoumarin Derivatives) ligand_prep->docking scoring Scoring & Ranking (Binding Energy) docking->scoring pose_analysis Pose Analysis (Interactions) scoring->pose_analysis sar Structure-Activity Relationship (SAR) pose_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for in silico comparative docking studies.

skin_aging_pathway UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS AP1_NFkB ↑ AP-1 & NF-kB ROS->AP1_NFkB MMPs ↑ MMPs (Collagenase, Elastase) AP1_NFkB->MMPs TGFb ↓ TGF-β Signaling AP1_NFkB->TGFb Collagen_deg ↑ Collagen Degradation MMPs->Collagen_deg Collagen_syn ↓ Collagen Synthesis TGFb->Collagen_syn Wrinkles Wrinkles & Loss of Elasticity Collagen_syn->Wrinkles Collagen_deg->Wrinkles

Caption: Simplified signaling pathway of skin aging.[13][14]

melanogenesis_pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R cAMP ↑ cAMP MC1R->cAMP PKA PKA Activation cAMP->PKA MITF ↑ MITF Transcription PKA->MITF Tyrosinase_exp ↑ Tyrosinase Expression MITF->Tyrosinase_exp Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin

Caption: Key steps in the melanogenesis signaling pathway.[9][10][15]

xanthine_oxidase_pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase

Caption: The role of Xanthine Oxidase in purine metabolism.[2][11]

Conclusion

Comparative docking studies are a valuable tool for identifying promising 3-phenylcoumarin derivatives for further development. The data presented here highlights the potential of this scaffold to interact with a variety of important biological targets. The provided experimental protocol and workflow diagrams offer a framework for conducting and understanding such in silico analyses. Future research should focus on synthesizing and biologically evaluating the most promising candidates identified through these computational methods to validate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 8-Bromo-6-methyl-3-phenylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 8-Bromo-6-methyl-3-phenylcoumarin, a brominated organic compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Hazard Assessment and Classification

Key Hazard Information for Related Compounds:

CompoundCAS NumberAcute Oral Toxicity (Rat LD50)Key Disposal Recommendations
Coumarin91-64-5293 mg/kg[1]Dispose of as hazardous waste; do not empty into drains.[1][5]
6-Methylcoumarin92-48-8500 mg/kg (ATE)[6]Dispose of contents/container to an approved waste disposal plant.[7]

This table summarizes data from related compounds to infer the potential hazards of this compound. It is recommended to handle the target compound with a similar or higher level of caution.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Segregation:

  • Crucially, this compound is a halogenated organic compound. [3]

  • It must be collected in a designated, properly labeled waste container for halogenated organic waste .[3][4]

  • Do not mix with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[4]

  • The waste container should be clearly labeled with "Halogenated Organic Waste" and the specific chemical name, "this compound."

3. Container Management:

  • Use a container that is in good condition and compatible with the chemical.

  • Keep the waste container securely closed when not in use.

  • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.

4. Disposal Procedure:

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[5][8]

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1][9]

  • Follow your institution's specific procedures for arranging a hazardous waste pickup.

5. Spill and Emergency Procedures:

  • In case of a spill, isolate the area.[10]

  • For solid spills, carefully sweep up the material to avoid dust generation and place it in the designated halogenated waste container.[2]

  • Ensure the area is well-ventilated.

  • Report any spills to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Chemical Waste Generation cluster_assessment Hazard Assessment cluster_segregation Waste Segregation cluster_disposal Final Disposal start Generate 8-Bromo-6-methyl- 3-phenylcoumarin Waste assess_halogen Is the compound halogenated? start->assess_halogen halogen_container Collect in a designated 'Halogenated Organic Waste' container. assess_halogen->halogen_container Yes (Contains Bromine) non_halogen_container Collect in a 'Non-Halogenated Organic Waste' container. assess_halogen->non_halogen_container No licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company. halogen_container->licensed_disposal incineration Typical Disposal Method: Regulated Incineration licensed_disposal->incineration

Caption: Disposal workflow for this compound.

Experimental Protocols Cited

This document provides procedural guidance based on established safety protocols and regulatory information for hazardous waste management. No new experimental data was generated. The disposal procedures are derived from safety data sheets of analogous compounds and general guidelines for handling halogenated organic waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.